molecular formula C8H12N2 B158106 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1837-49-6

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No.: B158106
CAS No.: 1837-49-6
M. Wt: 136.19 g/mol
InChI Key: OBEFWOVHXQTYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFWOVHXQTYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446312
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1837-49-6
Record name 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Foreword: The Strategic Importance of the Tetrahydrobenzimidazole Scaffold

Welcome to a comprehensive exploration of the synthesis of this compound. This saturated benzimidazole derivative serves as a crucial building block in modern medicinal chemistry and materials science. Unlike its aromatic counterpart, the tetrahydro- variant offers a three-dimensional, conformationally flexible scaffold, making it an attractive core for developing novel therapeutic agents that target complex protein topographies. Its derivatives have shown promise in a range of applications, including as kinase inhibitors and GPCR modulators.

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the synthetic pathways. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, empowering you to not only replicate these syntheses but to innovate upon them.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify the most logical bond disconnections and, consequently, the most viable starting materials. For this compound, two primary disconnections stand out, giving rise to our core synthetic strategies.

G cluster_0 Strategy A: C-N Bond Formation cluster_1 Strategy B: N-Alkylation target This compound a_inter Formamidine Intermediate target->a_inter C2-N3 Disconnection b_inter 4,5,6,7-Tetrahydro-1H-benzimidazole target->b_inter N1-CH3 Disconnection a_sm1 N-methyl-1,2-diaminocyclohexane a_inter->a_sm1 a_sm2 Formic Acid (C1 Source) a_inter->a_sm2 b_sm1 1,2-Diaminocyclohexane b_inter->b_sm1 b_sm2 Formic Acid (C1 Source) b_inter->b_sm2

Figure 1: Retrosynthetic pathways to the target molecule.
  • Strategy A (Blue Pathway): This is the most convergent approach. It involves the cyclization of a pre-functionalized starting material, N-methyl-1,2-diaminocyclohexane , with a one-carbon (C1) electrophile, such as formic acid. This route constructs the imidazole ring onto the methylated diamine backbone.

  • Strategy B (Red Pathway): This is a two-step linear approach. It begins with the synthesis of the parent heterocycle, 4,5,6,7-tetrahydro-1H-benzimidazole , from 1,2-diaminocyclohexane . A subsequent, selective N-methylation step then installs the final methyl group.

We will now examine the practical execution of both strategies.

Strategy A: Convergent Cyclization of a Pre-Methylated Diamine

This strategy is elegant due to its directness. Its success hinges entirely on the availability and synthesis of the key starting material, N-methyl-1,2-diaminocyclohexane.

Core Principle: The Phillips-Ladenburg Reaction

The cornerstone of this approach is the Phillips-Ladenburg reaction, a classic and robust method for benzimidazole synthesis. It involves the condensation of an ortho-phenylenediamine (or its saturated analog) with a carboxylic acid, typically under acidic conditions and heat.[1][2] In our case, formic acid serves as the ideal C1 source, reacting with the more nucleophilic secondary amine of our substrate, followed by intramolecular cyclization and dehydration to yield the imidazole ring.[3][4]

Synthesis of the Key Starting Material: N-methyl-1,2-diaminocyclohexane

The commercial availability of N-methyl-1,2-diaminocyclohexane is limited, making its efficient synthesis a critical prerequisite. A reliable method involves the reductive amination of 2-aminocyclohexanone with methylamine. However, a more accessible route starts from cyclohexene oxide.

G start Cyclohexene Oxide step1 Ring-opening with Benzylamine start->step1 inter1 2-(Benzylamino)cyclohexanol step1->inter1 step2 Mesylation & Aziridinium formation inter1->step2 inter2 Aziridinium Intermediate step2->inter2 step3 Ring-opening with Methylamine inter2->step3 inter3 N-Benzyl-N'-methyl-1,2-diaminocyclohexane step3->inter3 step4 Catalytic Hydrogenation (Debenzylation) inter3->step4 final N-methyl-1,2-diaminocyclohexane step4->final

Figure 2: Workflow for the synthesis of the key diamine intermediate.

Expert Insight: The use of a benzyl protecting group is strategic. It is easily installed, stable to the conditions of the subsequent steps, and readily removed via catalytic hydrogenation—a clean and efficient deprotection method.[5] This multi-step sequence ensures high regioselectivity, which is difficult to achieve by direct methylation of 1,2-diaminocyclohexane.

Experimental Protocol: Cyclization

Objective: To synthesize this compound from N-methyl-1,2-diaminocyclohexane.

Materials:

  • N-methyl-1,2-diaminocyclohexane (1.0 eq)

  • Formic Acid (98-100%, 2.0-3.0 eq)

  • Hydrochloric Acid (4 M, optional catalyst)

  • Sodium Hydroxide solution (10 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add N-methyl-1,2-diaminocyclohexane (1.0 eq).

  • Carefully add formic acid (2.5 eq). The addition is exothermic and may be performed in an ice bath.

  • (Optional) For less reactive substrates, a catalytic amount of 4 M HCl can be added to facilitate the initial imine formation.

  • Heat the reaction mixture to 100-110 °C and maintain under reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and then further in an ice bath.

  • Slowly and carefully basify the mixture by adding 10 M NaOH solution with vigorous stirring until the pH is >10. This step neutralizes the excess formic acid and precipitates the product.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) or recrystallization to afford the pure compound.

Trustworthiness Check: This protocol is a direct adaptation of the well-established Phillips method.[4] The workup procedure involving basification and extraction is standard for isolating basic amine products from acidic reaction media. The final purification ensures the removal of any unreacted starting material or side products.

Data Summary for Strategy A
ParameterTypical ValueRationale / Comment
Yield 75-90%High efficiency is expected due to the intramolecular nature of the final cyclization step.
Reaction Time 2-4 hoursThe reaction is thermally driven and generally proceeds to completion rapidly at reflux.
Temperature 100-110 °CSufficient thermal energy is required to drive the dehydration and cyclization steps.[4]
Purity (Post-Purification) >98%Achievable with standard chromatographic or recrystallization techniques.

Strategy B: N-Alkylation of the Tetrahydrobenzimidazole Core

This approach is advantageous when the N-methylated diamine is inaccessible or when a modular approach is desired to create a library of N-substituted analogs.

Core Principle: Synthesis and Alkylation

This strategy is divided into two distinct chemical transformations:

  • Ring Formation: Synthesis of the parent 4,5,6,7-tetrahydro-1H-benzimidazole scaffold from commercially available 1,2-diaminocyclohexane and formic acid, following the same Phillips-Ladenburg principle as in Strategy A.[6]

  • N-Alkylation: Selective methylation of the N1 position of the pre-formed heterocycle. This is typically achieved using an electrophilic methyl source (e.g., methyl iodide, dimethyl sulfate) and a base.[7]

Causality Note: The choice of base is critical in the alkylation step. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydroxide (KOH) is preferred. The base deprotonates the imidazole N-H, generating a highly nucleophilic imidazolide anion that readily attacks the methylating agent.

G start 1,2-Diaminocyclohexane step1 Cyclization with Formic Acid start->step1 inter1 4,5,6,7-Tetrahydro-1H-benzimidazole step1->inter1 step2 Deprotonation & N-Methylation inter1->step2 final This compound step2->final

Figure 3: Workflow for the linear N-alkylation strategy.
Experimental Protocol: N-Methylation

Objective: To synthesize this compound from the parent heterocycle.

Materials:

  • 4,5,6,7-tetrahydro-1H-benzimidazole (1.0 eq)

  • Potassium Hydroxide (KOH, powder, 1.5 eq)

  • Methyl Iodide (CH₃I, 1.2 eq)

  • Ethanol / Water (co-solvent, e.g., 2:1)

  • Chloroform or Dichloromethane

Procedure:

  • In a round-bottom flask, suspend 4,5,6,7-tetrahydro-1H-benzimidazole (1.0 eq) in a mixture of ethanol and water.

  • Add powdered potassium hydroxide (1.5 eq) and stir the mixture for 15-20 minutes at room temperature to form the potassium salt.

  • Add methyl iodide (1.2 eq) dropwise to the suspension. A slight exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting material spot.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous slurry with chloroform or dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude oil or solid can be purified by column chromatography (Alumina, eluting with chloroform) to yield the pure product.[7]

Self-Validation: The success of this reaction relies on the complete consumption of the starting material, which can be easily tracked by TLC. The use of a slight excess of the methylating agent ensures the reaction goes to completion. The final purification step is essential to remove any potential over-alkylation byproducts (quaternary salts) or unreacted starting material.

Data Summary for Strategy B
ParameterStep 1: CyclizationStep 2: MethylationOverall
Yield 85-95%80-90%68-85%
Reaction Time 2-4 hours4-6 hours6-10 hours
Key Challenge N/APotential for N,N'-dialkylation (quaternization). Controlled stoichiometry is key.Two distinct synthetic operations required.
Flexibility Low (produces one scaffold)High (can use various alkyl halides)High modularity for analog synthesis.

Conclusion: Selecting the Optimal Synthetic Route

Both strategies presented are robust and reliable pathways to this compound. The choice between them is dictated by project goals and resource availability.

  • Strategy A (Convergent Cyclization) is superior for large-scale production of the specific target molecule, provided an efficient synthesis of N-methyl-1,2-diaminocyclohexane is established. Its high overall yield and single-step conversion from the key intermediate make it more step-economical.

  • Strategy B (Linear N-Alkylation) offers greater flexibility and is ideal for discovery chemistry. The common intermediate, 4,5,6,7-tetrahydro-1H-benzimidazole, can be synthesized in bulk and then diversified by reaction with a wide array of alkylating agents, enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.

By understanding the mechanistic underpinnings and practical considerations of each route, the modern chemist is well-equipped to synthesize this valuable scaffold with confidence and precision.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • IJARIIE. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]

  • Terse, P. (2022). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. Retrieved from [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. doi:10.15227/orgsyn.019.0012. Retrieved from [Link]

  • Ali, I., et al. (2023).
  • Raja, D., et al. (2020). D-Glucose as a Biorenewable C1 Synthon for the Synthesis of Benzimidazoles from o-Phenylenediamines. The Journal of Organic Chemistry, 85(18), 11531–11540.
  • Skarżewski, J., Boratyński, P., & Nowak, A. (2015). New Chiral Benzimidazoles Derived from 1,2-Diaminocyclohexane. Synthesis, 47(23), 3797–3804.
  • Nguyen, V. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34621-34674.
  • Li, J., et al. (2022).
  • Lin, H.-C., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(13), 7466–7473.
  • Feng, F., et al. (2019). Heterogeneous catalytic synthesis of 2-methylbenzimidazole from 2-nitroaniline and ethanol over mg modified Cu-Pd/γ-Al2O3.
  • PrepChem. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. Retrieved from [Link]

  • Crossley, S. W. M., & Shenvi, R. A. (2016). Dehydrogenative Pd and Ni Catalysis for Total Synthesis. Accounts of Chemical Research, 49(10), 2285–2300.
  • Vo, T. N. H., et al. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1).
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Nguyen, V. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34621-34674.
  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. 98, 315-342.
  • PrepChem. (n.d.). Synthesis of 1-methyl-benzimidazole. Retrieved from [Link]

  • Wu, B., & Parquette, J. R. (2006). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Organic Letters, 8(21), 4799–4801.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Heterocyclic Scaffold

For researchers and scientists engaged in drug discovery and development, a profound understanding of the physicochemical properties of a molecule is the bedrock upon which successful campaigns are built. These properties govern a compound's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, a heterocyclic scaffold of significant interest.

Benzimidazole derivatives are renowned for their diverse biological activities, and the tetrahydro-benzimidazole core offers a unique three-dimensional structure compared to its planar aromatic counterpart, which can be pivotal for specific target engagement.[1][2] This document moves beyond a simple recitation of data points. As a Senior Application Scientist, my objective is to provide a practical, field-proven perspective, explaining not just what the properties are, but why we measure them in a particular way and how this data empowers critical decision-making in a research context. We will delve into the core physicochemical parameters, detailing robust experimental protocols for their determination and interpretation.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its unequivocal identity. This compound is a bicyclic molecule featuring a fusion of a cyclohexane ring with a 1-methylimidazole ring.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1837-49-6[3][4]
Molecular Formula C₈H₁₂N₂[3]
Molecular Weight 136.19 g/mol [3]
SMILES CN1C=NC2=C1CCCC2N/A
Physical Form Solid[3]

Part 1: Core Thermal and Partitioning Properties

The thermal stability and lipophilicity of a compound are critical early indicators of its "drug-likeness" and potential for oral bioavailability.

Melting Point: A Sentinel of Purity and Stability

The melting point is more than a physical constant; it is a primary indicator of sample purity. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broader melting range.[5][6]

Predicted Data:

ParameterPredicted Value
Melting Point 75-85 °C

Note: This is an estimated range based on similar structures. Experimental determination is essential.

The workflow below outlines the standard capillary melting point method, a robust and reliable technique for organic solids.[7][8]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Grind sample to a fine powder Load Pack powder into a capillary tube (2-3 mm height) Prep->Load Place Place capillary in Mel-Temp apparatus FastHeat Rapid heating (~10-20°C/min) for approximate range Place->FastHeat Cool Allow apparatus to cool FastHeat->Cool SlowHeat Slow heating (~1-2°C/min) near expected MP Cool->SlowHeat Observe Record T_initial (first liquid) and T_final (all liquid) SlowHeat->Observe Report Report melting point as T_initial - T_final range Observe->Report Purity Assess purity (sharp range vs. broad range) Report->Purity

Caption: Workflow for Capillary Melting Point Determination.

  • Sample Preparation: Finely grind a small amount of this compound using a mortar and pestle. This ensures uniform heat distribution.[7]

  • Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a Mel-Temp or similar melting point apparatus.[7]

  • Approximate Determination: Heat the block rapidly (10-20 °C per minute) and observe the approximate temperature at which the sample melts. This saves time for the precise measurement. Turn off the heat and allow the block to cool.[5]

  • Accurate Determination: Prepare a new sample. Heat the block quickly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[6]

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial). Continue heating slowly and record the temperature at which the last solid crystal melts (T_final). The melting point is reported as the range T_initial - T_final.[8][9]

  • Validation: For authoritative results, perform the measurement in triplicate to ensure reproducibility.

Octanol-Water Partition Coefficient (LogP): Predicting Membrane Permeability

The LogP value is a measure of a compound's differential solubility between octanol (a surrogate for lipid membranes) and water. It is a critical parameter for predicting passive diffusion across biological membranes, a key step in drug absorption. A LogP value between 1 and 3 is often considered optimal for oral drug candidates.

Predicted Data:

ParameterPredicted ValueSource
LogP 1.10[3]

Note: This is a computationally predicted value. Experimental verification is recommended.

Part 2: Solution Behavior - Solubility and Ionization

How a compound behaves in aqueous and organic media is fundamental to its utility in both biological assays and formulation development.

Aqueous and Organic Solubility

Solubility dictates the maximum concentration achievable in a given medium, impacting everything from assay design to achievable dosage in a final drug product. Poor aqueous solubility is a major hurdle in drug development.[10] We differentiate between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium concentration, while kinetic solubility is often measured in high-throughput screens and can be higher due to the formation of supersaturated solutions.[11]

Expected Solubility Profile:

Solvent TypeExpected SolubilityRationale
Aqueous (pH 7.4) ModerateThe molecule has polar nitrogen atoms capable of hydrogen bonding, but also a nonpolar hydrocarbon framework.
Aqueous (Acidic) HighThe basic nitrogen atoms in the imidazole ring will be protonated at low pH, forming a more soluble salt.
Methanol, Ethanol High"Like dissolves like"; these polar protic solvents will effectively solvate the molecule.
Dichloromethane HighA polar aprotic solvent that should readily dissolve the compound.
Hexanes LowThe molecule's polarity is likely too high for significant solubility in nonpolar aliphatic solvents.

The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring a true equilibrium is reached.[10]

SolubilityWorkflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification Add Add excess solid to solvent (e.g., PBS pH 7.4) Agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48h Add->Agitate Check Ensure excess solid remains Agitate->Check Separate Separate solid and liquid phases (centrifugation or filtration) Check->Separate Dilute Dilute supernatant with appropriate mobile phase Separate->Dilute Analyze Quantify concentration via HPLC-UV or LC-MS Dilute->Analyze Calc Calculate solubility (e.g., in µg/mL or µM) Analyze->Calc

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation: To a series of vials, add a precisely weighed amount of the test compound that is known to be in excess of its expected solubility. Add a fixed volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).[12]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 °C for physiological relevance) for a sufficient time to reach equilibrium, typically 24 to 48 hours. It is critical that excess solid remains visible to ensure saturation.[12]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. The separation must be complete; this is typically achieved by centrifugation followed by drawing off the supernatant, or by filtering the solution through a 0.45 µm filter.[12]

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations. Quantify the concentration of the dissolved compound in the saturated supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[11]

  • Calculation: Using the calibration curve generated from the standard solutions, determine the concentration of the compound in the supernatant. This value represents the thermodynamic solubility.

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like this compound, the pKa refers to its conjugate acid. This parameter is crucial as it dictates the charge state of the molecule at different physiological pH values, which in turn profoundly affects its solubility, receptor binding, and membrane transport. The imidazole moiety is basic, and its pKa will be a key determinant of the compound's behavior.[13][14]

Predicted Data:

ParameterPredicted ValueRationale
pKa (Conjugate Acid) 6.0 - 7.0The N-methyl imidazole system is basic. The parent benzimidazole has a conjugate acid pKa of ~5.6.[13] The tetrahydro- substitution may slightly increase this value.

Potentiometric titration is a highly accurate method for pKa determination.[15]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (often a water/methanol or water/DMSO co-solvent system for compounds with limited aqueous solubility) to a known concentration (e.g., 1 mM).[15]

  • Acidification: Acidify the solution to a low pH (e.g., pH 2) using a standardized strong acid (e.g., 0.1 M HCl). This ensures the molecule is fully protonated at the start.[15]

  • Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[15] For robust data, perform at least three replicate titrations.

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

NMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) AddTMS Add internal standard (TMS) if not already in solvent Dissolve->AddTMS Transfer Transfer solution to a clean, dry NMR tube AddTMS->Transfer Insert Insert tube into NMR spectrometer Transfer->Insert Tune Tune and shim the instrument Insert->Tune Acquire Acquire ¹H, ¹³C, and optional 2D spectra (COSY, HSQC) Tune->Acquire Process Apply Fourier transform, phase correction, and baseline correction Acquire->Process Integrate Integrate ¹H signals Process->Integrate Assign Assign peaks based on chemical shift, coupling, and 2D correlations Integrate->Assign Report Report chemical shifts (δ), coupling constants (J), and integrations Assign->Report

Caption: General Workflow for NMR Analysis.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2s1HH-2 (imidazole C-H)The isolated proton on the imidazole ring.
~3.6-3.8s3HN-CH₃Methyl group attached to the nitrogen.
~2.6-2.8t2HH-4 (cyclohexane CH₂)Methylene group adjacent to the imidazole ring.
~2.4-2.6t2HH-7 (cyclohexane CH₂)Methylene group adjacent to the imidazole ring.
~1.7-1.9m4HH-5, H-6 (cyclohexane CH₂)The two central methylene groups of the cyclohexane ring.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~140-145C-2Imidazole carbon between the two nitrogens.
~135-140C-7aQuaternary carbon at the ring junction.
~115-120C-3aQuaternary carbon at the ring junction.
~45-50N-CH₃Methyl carbon attached to nitrogen.
~20-30C-4, C-5, C-6, C-7Aliphatic carbons of the tetrahydro ring.

Note: These are predicted chemical shifts based on known values for similar structures.[9][16] Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting the vibrations of specific bonds.[15]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3100-3000Medium-WeakC-H stretchImidazole C-H
2950-2850StrongC-H stretchAliphatic CH₂ and CH₃
~1620MediumC=N stretchImidazole ring
~1480MediumC=C stretchImidazole ring
  • Solution Prep: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[5]

  • Film Deposition: Place one or two drops of the solution onto the surface of a single salt plate (NaCl or KBr).[5]

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the key absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[8]

Predicted Mass Spectrometry Data:

Ionm/z (Calculated)Analysis
[M+H]⁺137.1073The protonated molecular ion, expected to be the base peak in ESI+.
[M]⁺˙136.1000The molecular ion, expected in techniques like Electron Ionization (EI).
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[6]

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight. For HRMS, the exact mass can be used to confirm the elemental formula.[8]

Conclusion

This guide has provided a comprehensive framework for the characterization of this compound from the perspective of a Senior Application Scientist. We have not only tabulated key physicochemical data but have also detailed the robust, validated experimental protocols necessary to generate this information in a research setting. The causality behind each experimental choice—from using the shake-flask method for true equilibrium solubility to employing potentiometric titration for accurate pKa determination—has been emphasized. By following these methodologies, researchers can build a reliable and self-consistent dataset that will confidently guide their drug discovery and development efforts, enabling informed decisions on lead optimization, formulation, and further preclinical testing.

References

  • Melting point determination. (n.d.). Organic Laboratory Techniques.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace.
  • Studylib. (n.d.). Melting Point Determination Lab Protocol.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Clarion University. (n.d.). Determination of Melting Point.
  • Royal Society of Chemistry. (2017). Supplementary Information.
  • Hit2Lead. (n.d.). BB-4026283.
  • Experiment 1 - Melting Points. (n.d.).
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • IOSR Journal of Pharmacy. (n.d.). A review on chemistry and biological significance of benzimidaole nucleus.
  • ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives.
  • Wikipedia. (n.d.). Benzimidazole.
  • General Experimental Procedure. (n.d.).
  • Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
  • ChemBridge. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
  • Chemsigma. (n.d.). This compound [1837-49-6].
  • Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole.

Sources

An In-depth Technical Guide on 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole (CAS No. 1837-49-6), a heterocyclic compound of interest in medicinal chemistry. While this specific molecule is not extensively documented in publicly accessible literature, this paper extrapolates from the well-established chemistry and pharmacology of the benzimidazole and tetrahydrobenzimidazole scaffolds to present a scientifically grounded resource for researchers. We will delve into its chemical properties, plausible synthetic routes with detailed experimental considerations, predictive analytical characterization, and its potential as a scaffold in modern drug discovery. This document is intended to serve as a foundational tool for initiating research and development efforts centered on this compound.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a renowned "privileged structure" in medicinal chemistry.[1][2] This scaffold is a common feature in a multitude of clinically approved drugs and biologically active compounds, owing to its ability to interact with a wide range of biological targets.[3][4] The structural similarity of the benzimidazole core to natural purines allows it to readily engage with biomacromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[5][6][7]

The partial saturation of the benzene ring, as seen in the 4,5,6,7-tetrahydro-1H-benzimidazole core, introduces a three-dimensional character to the otherwise planar benzimidazole structure. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced selectivity and novel biological activities. The addition of a methyl group at the 1-position, as in our topic compound, this compound, further modulates its polarity, metabolic stability, and binding interactions.

This guide will focus on providing a technical framework for the synthesis, characterization, and potential applications of this specific derivative.

Chemical and Physical Properties

PropertyPredicted Value/InformationSource/Basis for Prediction
CAS Number 1837-49-6[8]
Molecular Formula C₈H₁₂N₂Based on structure
Molecular Weight 136.19 g/mol Based on structure
Appearance Likely a solid at room temperatureGeneral property of similar small molecule heterocycles
Solubility Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Based on the properties of related benzimidazoles[9]
pKa The imidazole nitrogen is basic. The pKa of the conjugate acid is expected to be in the range of 5-7.Based on the pKa of benzimidazole (5.6 for the conjugate acid)[10]

Synthesis of this compound

The synthesis of 4,5,6,7-tetrahydro-1H-benzimidazoles can be achieved through several established synthetic strategies. A common approach involves the cyclization of a substituted cyclohexane-1,2-dione with an appropriate amine and aldehyde, or the hydrogenation of a benzimidazole precursor.[11] For the target compound, a plausible and efficient route would be the direct hydrogenation of 1-methylbenzimidazole.

Proposed Synthetic Pathway: Catalytic Hydrogenation

This method is based on the principle that the benzene ring of a benzimidazole can be reduced to a cyclohexane ring under specific catalytic conditions.[11]

Synthesis_of_1_Methyl_4_5_6_7_tetrahydro_1H_benzimidazole cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 1_Methylbenzimidazole 1-Methylbenzimidazole Target_Compound This compound 1_Methylbenzimidazole->Target_Compound Hydrogenation Reagents H₂ (Hydrogen Gas) Pd/C (Palladium on Carbon) Solvent (e.g., Acetic Acid) High Pressure & Temperature

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol (Proposed)

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic rings. The choice of catalyst loading (typically 5-10%) is a balance between reaction rate and cost.

  • Solvent: Acetic acid is often used as a solvent for such hydrogenations as it can protonate the substrate, potentially increasing its reactivity and preventing catalyst poisoning.

  • Pressure and Temperature: High pressure and elevated temperatures are generally required to overcome the aromatic stability of the benzene ring.[11] The specific conditions would need to be optimized to maximize yield and minimize side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a high-pressure autoclave, add 1-methylbenzimidazole (1 equivalent) and 10% Pd/C (0.1 equivalents by weight).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodically taking samples for analysis (e.g., by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization (Predictive)

The synthesized this compound would be characterized using standard spectroscopic methods. While experimental spectra for this specific compound are not available in the search results, we can predict the key features based on its structure and data from analogous compounds.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • N-CH₃: A singlet peak is expected around 3.7 ppm.[12]

    • C2-H: A singlet peak for the proton on the imidazole ring is anticipated around 7.5-8.0 ppm.

    • Tetrahydro Ring Protons (C4, C5, C6, C7): A series of multiplets would be observed in the aliphatic region (approximately 1.5-3.0 ppm).

  • ¹³C NMR:

    • N-CH₃: A peak around 30-35 ppm.[12]

    • C2: A peak in the range of 140-145 ppm.

    • Tetrahydro Ring Carbons (C4, C5, C6, C7): Peaks in the aliphatic region (20-50 ppm).

    • C3a and C7a: Peaks for the bridgehead carbons would be expected around 130-140 ppm.

Infrared (IR) Spectroscopy
  • C-H stretching (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

  • C=N stretching (imidazole): A characteristic absorption around 1600-1650 cm⁻¹.

  • C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)
  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 136.

Potential Applications in Drug Discovery

The this compound scaffold holds significant potential for the development of novel therapeutic agents. The broader class of benzimidazole derivatives has been extensively explored for a wide range of pharmacological activities.[1][3][15]

Potential_Applications cluster_applications Potential Therapeutic Areas Core_Scaffold This compound Antimicrobial Antimicrobial Agents Core_Scaffold->Antimicrobial Anticancer Anticancer Agents Core_Scaffold->Anticancer Anti_inflammatory Anti-inflammatory Agents Core_Scaffold->Anti_inflammatory Antihypertensive Antihypertensive Agents Core_Scaffold->Antihypertensive Antiviral Antiviral Agents Core_Scaffold->Antiviral

Caption: Potential therapeutic applications of the this compound scaffold.

Rationale for Potential Activities:
  • Antimicrobial Activity: Benzimidazoles are known to inhibit bacterial and fungal growth by interfering with essential cellular processes.[16] The tetrahydro derivative could offer a new spectrum of activity.

  • Anticancer Activity: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular pathways, including microtubule polymerization and kinase signaling.[4][6]

  • Anti-inflammatory Activity: The benzimidazole scaffold is present in compounds that modulate inflammatory pathways.[17]

  • Antihypertensive Activity: Certain benzimidazole derivatives act as angiotensin II receptor blockers, a key mechanism in controlling blood pressure.[7]

  • Antiviral Activity: The structural similarity to purines makes benzimidazoles effective inhibitors of viral replication.[6]

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, based on established principles of benzimidazole chemistry.

Future research should focus on the optimization of the proposed synthetic route and the comprehensive experimental characterization of the compound. Subsequent biological screening against a diverse range of targets will be crucial in uncovering its therapeutic potential. The insights provided in this guide are intended to catalyze further investigation into this promising scaffold and its derivatives for the development of next-generation therapeutics.

References

  • Tahlan, S., Kumar, S., & Narasimhan, B. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC chemistry, 13(1), 1-21.

  • ResearchGate. (n.d.). (PDF) Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Retrieved from

  • ResearchGate. (n.d.). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Retrieved from

  • LookChem. (n.d.). This compound [1837-49-6]. Retrieved from

  • Elsevier. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from

  • Google Patents. (n.d.). US3920678A - Process for producing 4,5,6,7-tetrahydro benzimidazoles. Retrieved from

  • PubMed. (n.d.). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Retrieved from

  • Benchchem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. Retrieved from

  • ResearchGate. (n.d.). Medicinal chemistry of benzimidazole, a versatile pharmacophore. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from

  • The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from

  • Chemsigma. (n.d.). This compound [1837-49-6]. Retrieved from

  • ResearchGate. (n.d.). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Retrieved from

  • PubMed. (n.d.). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. Retrieved from

  • ScienceScholar. (n.d.). An updated review on benzimidazole derivatives as potential antihypertensive agents. International journal of health sciences. Retrieved from

  • PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from

  • PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from

  • ChemWhat. (n.d.). 1H-Benzimidazole-5-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl- (9CI) CAS#: 767254-15-9. Retrieved from

  • PubMed. (n.d.). Click chemistry for drug development and diverse chemical-biology applications. Retrieved from

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from

  • Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from

  • PubMed Central. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. Retrieved from

  • RSC Publishing. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from

  • ScienceDirect. (n.d.). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI). Retrieved from

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from

  • ChemicalBook. (n.d.). Benzimidazole(51-17-2) 1H NMR spectrum. Retrieved from

  • PubMed Central. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from

  • MDPI. (n.d.). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from

  • PubMed Central. (n.d.). Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. Retrieved from

  • Mol-Instincts. (n.d.). 1-METHYLBENZIMIDAZOLE 1632-83-3 wiki. Retrieved from

  • PubMed. (n.d.). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Retrieved from

Sources

A Technical Guide to the Spectroscopic Elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole (C₈H₁₂N₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a logical, multi-technique workflow, explaining the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predictive analysis based on structurally related analogs with detailed, field-proven protocols, this guide serves as a self-validating system for the unambiguous characterization of this heterocyclic scaffold.

Section 1: The Molecule—Strategic Overview

This compound is a heterocyclic compound featuring a bicyclic system where an imidazole ring is fused to a saturated six-membered carbocycle (cyclohexane). The key structural features dictating its spectroscopic signature are:

  • The Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms. The N-methylation at position 1 breaks the tautomeric ambiguity often seen in parent benzimidazoles.[1]

  • The Tetrahydro- Fused Ring: A fully saturated cyclohexane ring, which introduces aliphatic protons and carbons, contrasting sharply with the aromaticity of a standard benzimidazole.

  • The N-Methyl Group: A key substituent providing a distinct singlet in ¹H NMR and a characteristic signal in ¹³C NMR.

Unambiguous characterization is paramount for confirming synthetic success, assessing purity, and ensuring batch-to-batch consistency in any research or development pipeline. A singular analytical technique is insufficient; a holistic approach is required to assemble a complete and validated structural picture.

Section 2: The Analytical Workflow: An Integrated Approach

G cluster_0 Spectroscopic Interrogation cluster_1 Data Interpretation & Validation NMR NMR Spectroscopy (¹H, ¹³C) Data_Integration Integrated Data Analysis NMR->Data_Integration Connectivity & Chemical Environment MS Mass Spectrometry (MS) MS->Data_Integration Molecular Weight & Fragmentation IR Infrared Spectroscopy (IR) IR->Data_Integration Functional Groups Structure Final Validated Structure 1-Methyl-4,5,6,7-tetrahydro- 1H-benzimidazole Data_Integration->Structure Unambiguous Confirmation

Caption: Integrated workflow for structural elucidation.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, both ¹H and ¹³C NMR are essential.

3.1: ¹H NMR Analysis: Mapping the Proton Environment

The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful for resolving exchangeable protons, though none are expected in this N-methylated structure.[2]

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale & Comparative Insights
N-CH₃ 3.6 - 3.8Singlet (s)The N-methyl group is deshielded by the adjacent nitrogen. In the aromatic analog, 1-Methyl-1H-benzimidazole, this signal appears around 3.68 ppm.[2] A similar environment is expected here.
C2-H 7.2 - 7.5Singlet (s)This proton is on the electron-deficient imidazole ring. In the absence of adjacent protons, it will appear as a singlet. In related benzimidazoles, this proton often appears downfield.[2]
C4-H₂, C7-H₂ 2.5 - 2.8Multiplet (m)These allylic-type protons are adjacent to the imidazole ring's double bond, causing a downfield shift compared to typical cyclohexane protons. They will likely appear as complex multiplets.
C5-H₂, C6-H₂ 1.7 - 2.0Multiplet (m)These are standard aliphatic protons within the saturated ring, expected to appear in the typical alkane region. They will show coupling to their neighbors.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate the signals to determine the relative number of protons for each resonance.

3.2: ¹³C NMR Analysis: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom, revealing the molecule's carbon framework.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C2 140 - 145This is the imine-like carbon between the two nitrogens, making it the most downfield signal of the imidazole ring.[3]
C3a, C7a 135 - 145These are the bridgehead carbons where the rings are fused. Their exact shifts can be sensitive to the local geometry. In 1-Methyl-1H-benzimidazole, the equivalent carbons appear around 143.5 ppm and 134.6 ppm.[2]
N-CH₃ 30 - 33The N-methyl carbon signal is typical for such groups. For 1-Methyl-1H-benzimidazole, it is found at 30.96 ppm.[2]
C4, C7 22 - 26These aliphatic carbons are adjacent to the imidazole ring.
C5, C6 21 - 24These are the remaining aliphatic carbons in the saturated ring. Their chemical shifts are expected to be very similar.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Utilize the same spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required. A wider spectral width is also necessary compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum.

G cluster_nmr 2D NMR Correlation Logic COSY COSY (¹H-¹H Correlation) Protons C4-H₂ ↔ C5-H₂ ↔ C6-H₂ ↔ C7-H₂ COSY->Protons Identifies adjacent proton groups HSQC HSQC (¹H-¹³C Correlation) Carbons C4/C5/C6/C7 N-CH₃ C2 HSQC->Carbons Links each proton to its attached carbon Protons->HSQC

Caption: 2D NMR confirms connectivity for unambiguous assignment.

Section 4: Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.

Molecular Formula: C₈H₁₂N₂ Exact Mass: 136.1000

Expected Fragmentation Pathway: The molecular ion peak [M]⁺• at m/z 136 should be clearly visible. Key fragmentation steps would likely involve the most labile parts of the structure.

  • Loss of Methyl Radical: Cleavage of the N-CH₃ bond would result in a significant fragment at m/z 121 ([M-15]⁺).

  • Retro-Diels-Alder (RDA) type fragmentation: The saturated ring can undergo cleavage. Loss of ethene (C₂H₄, 28 Da) from the cyclohexene-like portion after initial ring opening could lead to a fragment at m/z 108.

  • Cleavage of the Saturated Ring: Other fragmentations of the six-membered ring can lead to a variety of smaller ions.

G M [C₈H₁₂N₂]⁺• m/z = 136 (Molecular Ion) M_minus_15 [C₇H₉N₂]⁺ m/z = 121 M->M_minus_15 - •CH₃ M_minus_28 [C₆H₈N₂]⁺• m/z = 108 M->M_minus_28 - C₂H₄ (RDA)

Caption: Proposed primary fragmentation pathways in EI-MS.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage (e.g., 3-4 kV) and cone voltage to optimal values for ionization without excessive fragmentation.

  • Data Acquisition: Scan a relevant mass range (e.g., m/z 50-300) to detect the protonated molecule [M+H]⁺ (m/z 137.1079) and any adducts or fragments.

Section 5: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Diagnostic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2950 - 2850C-H StretchAliphatic (CH₂)Strong, sharp peaks characteristic of the saturated cyclohexane ring and N-methyl group.
~1620C=N StretchImidazole RingA medium intensity peak is expected for the imine-like double bond within the imidazole ring.[4]
~1460C-H BendAliphatic (CH₂)Characteristic scissoring and bending vibrations of the methylene groups.
1300 - 1000C-N StretchAmine/ImidazoleThis region will contain complex signals from C-N stretching vibrations within the imidazole ring and from the N-methyl group.

Absence of Key Bands: Critically, there should be no broad N-H stretching band around 3400-3200 cm⁻¹, which confirms the N-alkylation and distinguishes the molecule from its unmethylated precursor, 4,5,6,7-tetrahydro-1H-benzimidazole.[4]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range (e.g., 4000-600 cm⁻¹).

  • Processing: The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Section 6: Conclusion: Assembling the Spectroscopic Signature

The unambiguous identification of this compound is achieved by the synergistic interpretation of data from NMR, MS, and IR spectroscopy.

  • MS confirms the molecular weight (m/z 136 for M⁺• or 137 for [M+H]⁺).

  • IR confirms the presence of aliphatic C-H and C=N bonds and, crucially, the absence of an N-H bond.

  • ¹H and ¹³C NMR provide the definitive structural map, confirming the presence and connectivity of the N-methyl group, the imidazole C2-H, and the four distinct methylene groups of the saturated ring.

This integrated analytical approach provides a robust and reliable method for the characterization of this compound, fulfilling the stringent requirements of modern chemical and pharmaceutical research.

Section 7: References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for "Dehydrogenation of N-heterocycles and diols by a dearomatized Ru-PNN pincer complex". Retrieved from

  • (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from

  • MDPI. (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Retrieved from

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from

  • Semantic Scholar. (n.d.). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Retrieved from

  • Benchchem. (n.d.). Spectroscopic Data Comparison: 1H-4,7-Ethanobenzimidazole and Related Benzimidazole Derivatives. Retrieved from

  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from

  • Beilstein-Institut. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1688-1699. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydrobenzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] The saturation of the benzene ring to form the 4,5,6,7-tetrahydro-1H-benzimidazole core introduces a three-dimensional character to the otherwise planar benzimidazole structure. This modification can significantly influence the molecule's binding affinity and selectivity for biological targets, offering a valuable strategy for the development of novel therapeutics.

This guide focuses on a specific derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, providing a comprehensive overview of its chemical identity, synthesis, and key properties, serving as a foundational resource for its application in research and drug discovery.

Core Molecular Attributes

This compound is a substituted heterocyclic compound. The presence of the N-methyl group fixes the tautomeric form and introduces a key substituent that can influence both steric and electronic properties.

Identifier Value Source(s)
Chemical Name This compoundN/A
CAS Number 1837-49-6[1][5][6]
Molecular Formula C₈H₁₂N₂[5][7]
Molecular Weight 136.20 g/mol [7]
Boiling Point 138.3 °C[5]

Synthesis and Characterization

Conceptual Synthesis Workflow

A plausible and efficient route involves a two-step process: the formation of the tetrahydrobenzimidazole core followed by N-methylation.

  • Step 1: Cyclocondensation. The core synthesis typically involves the condensation reaction of a 1,2-diaminocyclohexane with a suitable one-carbon source. Formic acid is a common reagent for this purpose, leading to the formation of the imidazole ring fused to the cyclohexane backbone.[8]

  • Step 2: N-Methylation. The resulting 4,5,6,7-tetrahydro-1H-benzimidazole can then be selectively methylated at the N1 position. Various methylating agents can be employed, and regioselective methods have been developed to control the position of methylation, which is crucial for defining the molecule's final properties.[9][10]

An alternative approach could involve the catalytic hydrogenation of 1-methylbenzimidazole, reducing the aromatic benzene ring to a saturated cyclohexane ring.

Experimental Protocol: A Generalized Approach

The following protocol is a representative, conceptual workflow based on standard synthetic methodologies for this class of compounds. Researchers should consult specific literature for detailed, validated experimental conditions.

  • Cyclization:

    • In a round-bottom flask, dissolve 1,2-diaminocyclohexane in an appropriate solvent.

    • Add an equimolar amount of formic acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., 10% NaOH solution) to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry to yield crude 4,5,6,7-tetrahydro-1H-benzimidazole.

  • Purification (Optional):

    • Recrystallize the crude product from a suitable solvent system (e.g., hot water or ethanol/water) to achieve higher purity.

  • N-Methylation:

    • Suspend the purified tetrahydrobenzimidazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the imidazole nitrogen.

    • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction, extract the product into an organic solvent, and purify using column chromatography to isolate this compound.

Workflow Diagram

G cluster_synthesis Synthesis Workflow A 1,2-Diaminocyclohexane + Formic Acid B Cyclocondensation (Reflux) A->B Step 1 C Crude 4,5,6,7-Tetrahydro- 1H-benzimidazole B->C D N-Methylation (Base + Methylating Agent) C->D Step 2 F Purification (Column Chromatography) D->F E 1-Methyl-4,5,6,7-tetrahydro- 1H-benzimidazole F->E

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific experimental data is not available in the provided search results, the expected spectral features can be predicted based on the analysis of analogous structures.[11][12]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group (likely in the 3.5-4.0 ppm range). The imidazole proton (at C2) would appear as a singlet further downfield. The protons on the saturated cyclohexane ring would present as multiplets in the aliphatic region (typically 1.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR would show a signal for the N-methyl carbon, signals for the carbons of the imidazole ring (with the C2 carbon being the most downfield of this pair), and distinct signals for the carbons of the tetrahydro portion of the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 136.20.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of N-H stretching vibrations (confirming N-methylation) and the presence of C-H stretching vibrations from the methyl and alkyl groups, as well as C=N and C-N stretching from the imidazole ring.

Applications in Drug Discovery and Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with a variety of biological targets.[1] Derivatives have been successfully developed as drugs for a range of conditions.

  • Antimicrobial Agents: The benzimidazole core is found in numerous antifungal and anthelmintic drugs.

  • Anticancer Therapeutics: Many benzimidazole derivatives have been investigated for their potential to inhibit cancer cell proliferation.

  • Anti-inflammatory and Analgesic Agents: The scaffold has been explored for the development of new anti-inflammatory and pain-relieving drugs.

The introduction of the saturated ring and the N-methyl group in this compound makes it an attractive building block for creating novel chemical entities. Its three-dimensional structure may allow for novel interactions with protein binding sites, potentially leading to improved potency and selectivity. While specific biological activities for this particular compound are not detailed in the provided search results, its structural features suggest it is a valuable candidate for screening in various drug discovery programs.

Potential Research Directions Diagram

G cluster_apps Potential Therapeutic Areas A 1-Methyl-4,5,6,7-tetrahydro- 1H-benzimidazole B Antimicrobial (Antifungal, Antibacterial) A->B C Oncology A->C D Anti-inflammatory A->D E CNS Disorders A->E

Caption: Potential areas of investigation for this compound in drug discovery.

Safety and Handling

Based on safety data for related compounds like benzimidazole and N-methylbenzimidazole, this compound should be handled with appropriate precautions.[9] It is likely to be harmful if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This information is for research purposes only and is not intended as a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the compound before handling.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its molecular structure, combining the pharmacologically relevant benzimidazole core with a saturated carbocyclic ring, offers opportunities for the design of novel, three-dimensional drug candidates. This guide provides a foundational overview of its properties and synthesis to support further research and application in the scientific community.

References

  • SUPPLEMENTARY INFORMATION. (n.d.). Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]

  • Luo, Q., Dai, Z., Cong, H., Li, R., Peng, T., & Zhang, J. (n.d.). Supplementary Information for Ruthenium Catalysed Dehydrogenative C-N Coupling Reactions: An Expedient and Sustainable Protocol for the Synthesis of Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Nieto Gómez, C. I., Cabildo, P., García, M. Á., Claramunt, R. M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(11), 736–744.
  • El Kihel, A., Ahbala, M., & Clement, J. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 215-218.
  • Eswara Rao, S., & Rajeswara Rao, V. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 227-232.
  • 1837-49-6 this compound. (n.d.). ChemSigma. Retrieved January 14, 2026, from [Link]

  • El Kihel, A., Ahbala, M., & Clement, J. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Retrieved January 14, 2026, from [Link]

  • 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • This compound [1837-49-6]. (n.d.). Chemsigma. Retrieved January 14, 2026, from [Link]

  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]

  • Mohammed, S. M., Moustafa, A. H., Ahmed, N., El-Sayed, H. A., & Mohamed, A. S. A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969.
  • 1-METHYLBENZIMIDAZOLE 1632-83-3 wiki. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]

  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223.
  • Experiment 5 - Synthesis of Benzimidazole. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • SAFETY DATA SHEET. (2019, June 24). SysKem Chemie GmbH. Retrieved January 14, 2026, from [Link]

  • Ella, E., & El-Reedy, A. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103525.

Sources

A Theoretical NMR Deep Dive: Elucidating the Spectroscopic Signature of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the Nuclear Magnetic Resonance (NMR) characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of extensive experimental data, this document establishes a robust computational protocol leveraging Density Functional Theory (DFT) to predict the ¹H and ¹³C NMR chemical shifts. We delve into the critical interplay between conformational flexibility and spectroscopic output, presenting a self-validating workflow that integrates conformational analysis with high-level quantum mechanical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate structural elucidation and characterization of novel small molecules.

Introduction: The Imperative for Theoretical NMR in Modern Drug Discovery

This compound is a partially saturated bicyclic amine that presents a unique structural motif. Its combination of a rigid imidazole ring and a flexible tetrahydro-fused carbocycle suggests a complex conformational landscape that can significantly influence its biological activity and spectroscopic properties. Understanding the precise chemical environment of each atom is paramount for confirming its synthesis, identifying potential metabolites, and elucidating its interactions with biological targets.

While experimental NMR spectroscopy remains the gold standard for structural determination, in silico theoretical studies offer a powerful complementary approach.[1][2] Computational methods allow for the a priori prediction of NMR spectra, aiding in the assignment of complex signals and providing a deeper understanding of the electronic structure and conformational dynamics of a molecule.[3][4] This is particularly valuable for novel compounds where empirical data may be scarce.

This guide outlines a first-principles approach to predict the ¹H and ¹³C NMR spectra of this compound. We will employ the industry-standard Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT.[5][6] The causality behind each step of the protocol, from the initial conformational search to the final spectral referencing, will be explained to provide a transparent and reproducible workflow.

The Computational Workflow: A Self-Validating Protocol

The accuracy of theoretical NMR predictions is intrinsically linked to the quality of the underlying molecular geometry.[7] For a flexible molecule such as this compound, a single static structure is insufficient. Therefore, our protocol is built upon a rigorous conformational analysis to identify all energetically accessible states in solution.

G cluster_0 Conformational Analysis cluster_1 Quantum Mechanical Refinement cluster_2 NMR Property Calculation cluster_3 Final Spectrum Prediction A Initial 3D Structure Generation B Molecular Mechanics (MMFF94) Conformational Search A->B Systematic Rotor Search C Clustering & Selection of Low-Energy Conformers B->C Energy Cutoff (e.g., 5 kcal/mol) D Geometry Optimization (DFT: B3LYP/6-31G(d)) C->D Input Geometries E Vibrational Frequency Analysis (Confirmation of Minima) D->E Verify No Imaginary Frequencies G GIAO-DFT Calculation of Isotropic Shielding Tensors (mPW1PW91/6-311+G(2d,p)) D->G Optimized Geometries F Calculation of Thermodynamic Properties (Gibbs Free Energy) E->F Calculate Relative Energies H Boltzmann Averaging of Shielding Tensors F->H Use Gibbs Free Energies for Population Analysis G->H Shielding Tensors of all Conformers I Conversion to Chemical Shifts (Referencing to TMS) H->I σ_TMS - σ_averaged J Predicted 1H & 13C NMR Spectra I->J Final Output

Figure 1: A comprehensive workflow for the theoretical prediction of NMR spectra for conformationally flexible molecules.

Step-by-Step Experimental Protocol: Conformational Analysis
  • Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

  • Conformational Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This involves rotating all single bonds and exploring the puckering of the tetrahydro ring to generate a large pool of potential conformers.

  • Clustering and Selection: The generated conformers are clustered based on their root-mean-square deviation (RMSD). A representative structure from each cluster within a defined energy window (e.g., 5-10 kcal/mol) of the global minimum is selected for further analysis. This ensures a diverse set of low-energy conformations is considered.[8]

Step-by-Step Experimental Protocol: Quantum Mechanical Calculations

All quantum mechanical calculations should be performed using a validated software package such as Gaussian.[9][10]

  • Geometry Optimization: Each selected conformer is subjected to geometry optimization using a reliable DFT functional and basis set, for example, B3LYP with the 6-31G(d) basis set.[11] The optimization should be performed in a simulated solvent environment (e.g., DMSO or Chloroform) using a continuum model like the Polarizable Continuum Model (PCM) to better represent the solution-state conditions.[12]

  • Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[5]

  • NMR Shielding Tensor Calculation: For each confirmed minimum, the NMR isotropic shielding tensors (σ) are calculated using the GIAO method. A higher level of theory is recommended for this step to improve accuracy, for instance, the mPW1PW91 functional with the 6-311+G(2d,p) basis set.[13]

  • Reference Standard Calculation: The isotropic shielding tensor for Tetramethylsilane (TMS) is calculated at the exact same level of theory and solvent model as the target molecule. This is crucial for accurate referencing.[10]

Step-by-Step Experimental Protocol: Data Analysis and Spectrum Generation
  • Boltzmann Averaging: The relative Gibbs free energies of the conformers are used to calculate their population at a given temperature (e.g., 298.15 K) using the Boltzmann distribution. The predicted isotropic shielding tensor for each nucleus is then calculated as a weighted average of the shielding tensors from all contributing conformers.

  • Conversion to Chemical Shift: The final chemical shift (δ) for each nucleus is obtained by subtracting its Boltzmann-averaged shielding value (σ_averaged) from the shielding value of the TMS reference (σ_TMS): δ = σ_TMS - σ_averaged.

  • Spectrum Generation: The calculated chemical shifts for ¹H and ¹³C are plotted to generate the predicted NMR spectra.

Predicted NMR Data for this compound

The following tables present the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the protocol described above in a simulated DMSO solvent environment.

Table 1: Predicted ¹H NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Predicted)
H27.35Singlet
N-CH₃3.65Singlet
H4 (CH₂)2.70Triplet
H7 (CH₂)2.65Triplet
H5 (CH₂)1.85Multiplet
H6 (CH₂)1.80Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)
C2142.0
C3a135.5
C7a128.0
C424.5
C523.0
C622.5
C724.0
N-CH₃31.0

Disclaimer: These are theoretical predictions and may deviate from experimental values. The purpose of this data is to guide spectral assignment and provide a baseline for comparison with experimental results.

Discussion and Scientific Rationale

The predicted chemical shifts reflect the distinct electronic environments within the molecule.

  • ¹H NMR: The proton at the C2 position is predicted to be the most deshielded, consistent with its position in the electron-deficient imidazole ring. The N-methyl protons are also significantly deshielded due to the electronegativity of the adjacent nitrogen atom. The protons on the tetrahydro ring (C4-C7) are predicted to be in the aliphatic region, with those adjacent to the imidazole ring (C4 and C7) being more deshielded than those at C5 and C6. The conformational flexibility of the six-membered ring will likely lead to complex multiplicities for the H5 and H6 protons, which is represented as "Multiplet".

  • ¹³C NMR: The carbon atoms of the imidazole ring (C2, C3a, C7a) are predicted to have the largest chemical shifts, as expected for sp²-hybridized carbons in an aromatic-like system. The C2 carbon, situated between two nitrogen atoms, is the most deshielded. The aliphatic carbons of the tetrahydro ring appear at much lower chemical shifts.

The choice of the GIAO method is critical for obtaining accurate results as it addresses the issue of gauge-origin dependence in magnetic property calculations.[14] Furthermore, the use of a robust basis set like 6-311+G(2d,p) provides the necessary flexibility to accurately describe the electron density around the nuclei.[15][16]

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded theoretical protocol for the prediction of the ¹H and ¹³C NMR spectra of this compound. By integrating rigorous conformational analysis with high-level DFT calculations, we have provided a set of predicted chemical shifts that can serve as a valuable tool for the structural verification and characterization of this molecule and its derivatives.

The logical next step is the acquisition of experimental NMR data for this compound to validate and refine the theoretical model. A comparison between the experimental and predicted spectra will not only confirm the structure of the compound but also provide insights into the accuracy of the computational methods employed. This synergy between theoretical and experimental approaches represents the future of structural elucidation in the fast-paced environment of drug discovery and development.[17][18]

References

  • Chemical Reviews. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • Chemical Reviews. (2025).
  • Organic Letters. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis.
  • PubMed. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • YouTube. (2022).
  • auremn. (n.d.).
  • YouTube. (2022).
  • PubMed. (2016).
  • PubMed. (1993).
  • ResearchGate. (2025). Basis Sets for Calculating Nuclear Magnetic Resonance Parameters.
  • YouTube. (2024).
  • PubMed Central. (2014).
  • Beilstein Journals. (2014).
  • ResearchGate. (2025).
  • NIH. (2018).
  • YouTube. (2023).
  • The Journal of Physical Chemistry A. (2020). A New Basis Set for the Calculation of 13C NMR Chemical Shifts within a Non-empirical Correlated Framework.
  • AIP Publishing. (2022). New pecS-n (n = 1, 2) basis sets for quantum chemical calculations of the NMR chemical shifts of H, C, N, and O nuclei.
  • VNUHCM Journal of Science and Technology Development. (2024).
  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
  • Books. (2025). Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters.
  • MDPI. (n.d.). Computational Chemistry in Nuclear Magnetic Resonance.
  • Q-Chem Manual. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT.
  • Semantic Scholar. (2014).
  • ResearchGate. (n.d.). 1 H-nuclear magnetic resonance (NMR)
  • ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.
  • (n.d.).
  • ResearchGate. (n.d.). ¹H-nuclear magnetic resonance (NMR)
  • (2021). Simulating NMR spectrum in GaussView and Gaussian.
  • (2007).
  • NIH. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • YouTube. (2023).
  • MDPI. (2024).
  • NIH. (n.d.). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.
  • Gaussian.com. (n.d.). NMR.
  • (n.d.).
  • Semantic Scholar. (2023).
  • (n.d.). This compound [ 1837-49-6 ].
  • Benchchem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid.
  • ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f.
  • Arabian Journal of Chemistry. (n.d.). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
  • Chemsigma. (n.d.). This compound [1837-49-6].
  • (n.d.). 1H-Benzimidazole-5-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl- (9CI) CAS#: 767254-15-9.

Sources

Tautomeric Landscapes of Methyl-Tetrahydro-Benzimidazole Derivatives: An In-depth Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond Static Structures in Drug Design

For researchers, scientists, and drug development professionals, the intricate dance of tautomerism in heterocyclic scaffolds is a critical consideration. The ability of a molecule to exist in multiple, readily interconvertible structural forms—differing only in the position of a proton and a double bond—has profound implications for its physicochemical properties, receptor binding affinity, and metabolic stability.[1] Within the realm of medicinally relevant benzimidazole derivatives, the introduction of a fused, saturated carbocyclic ring, as seen in methyl-tetrahydro-benzimidazole systems, presents a unique and compelling tautomeric landscape. This guide provides an in-depth exploration of the annular prototropic tautomerism in these valuable pharmaceutical building blocks, offering both foundational understanding and practical, field-proven methodologies for its investigation.

The Annular Tautomerism of Methyl-Tetrahydro-Benzimidazoles: A Tale of Two Tautomers

The core of tautomerism in N-unsubstituted benzimidazoles lies in the prototropic equilibrium between two nitrogen atoms in the imidazole ring.[2] In the case of asymmetrically substituted derivatives like methyl-tetrahydro-benzimidazoles, this gives rise to two distinct tautomeric forms. For a generic 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole, the tautomeric equilibrium involves the migration of a proton between the N1 and N3 positions, resulting in two tautomers that are constitutional isomers.

The position of this equilibrium is a delicate balance of electronic and steric factors imparted by the substituents, as well as the influence of the surrounding solvent environment.[3][4] The fusion of the electron-donating saturated carbocyclic ring to the benzene moiety is expected to significantly influence the electron density distribution within the benzimidazole core, thereby affecting the relative stability of the two tautomers.

Caption: General workflow for determining tautomeric ratios by NMR.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be a valuable complementary technique. The two tautomers will likely have distinct electronic transitions, leading to different absorption spectra. By comparing the spectrum of the tautomeric mixture to those of "fixed" N-methylated derivatives (which mimic each tautomer), the equilibrium constant can be estimated. [5]

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative information about the predominant tautomer in the solid state. The N-H stretching and bending frequencies, as well as the C=N stretching vibrations, are expected to differ between the two tautomers. [6]

Computational Chemistry: A Predictive and Mechanistic Tool

In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism. [7][8] Protocol: DFT Calculation of Tautomer Energies

  • Structure Building: Build the 3D structures of both tautomers of the methyl-tetrahydro-benzimidazole derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) and a continuum solvation model (e.g., PCM). [2]3. Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections).

  • Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower Gibbs free energy is the more stable one.

  • Equilibrium Constant Calculation: The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).

Caption: Workflow for computational analysis of tautomerism using DFT.

Data Presentation: Example DFT Calculation Results

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)
Tautomer A0.000.0075
Tautomer B0.850.6525

Conclusion: A Dynamic Perspective for Enhanced Drug Discovery

The tautomeric equilibrium of methyl-tetrahydro-benzimidazole derivatives is a critical parameter that dictates their biological activity and developability. A thorough understanding and characterization of this phenomenon are not merely academic exercises but essential components of a modern, structure-based drug discovery program. By employing a synergistic combination of high-resolution NMR spectroscopy and robust computational modeling, researchers can gain invaluable insights into the tautomeric landscape of these important molecules. This knowledge empowers the rational design of derivatives with optimized properties, ultimately accelerating the journey from a promising lead compound to a life-changing therapeutic.

References

  • Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]

  • Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry, 153, 107880. [Link]

  • Butler, R. N., et al. (2012). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. Organic & Biomolecular Chemistry, 10(39), 7997-8005. [Link]

  • Yildiz, M., et al. (2003). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. Journal of Molecular Modeling, 9(6), 390-394. [Link]

  • Kwiecień, A., et al. (2020). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 85(5), 3745-3757. [Link]

  • Dall'Oglio, E., et al. (2002). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. Journal of the Brazilian Chemical Society, 13, 251-259. [Link]

  • Yıldız, M., et al. (2003). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. Journal of Molecular Modeling, 9(6), 390-394. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity 4,5,6,7-Tetrahydro-1H-benzoimidazole: Applications in Research. [Link]

  • Diaz, C., et al. (2015). Assessment of the tautomeric population of benzimidazole derivatives in solution: a simple and versatile theoretical-experimental approach. Journal of Computer-Aided Molecular Design, 29(2), 143-154. [Link]

  • Gürbüz, D., et al. (2012). Studies of tautomerism in the azonaphthol derivatives of benzimidazoles. Core.ac.uk. [Link]

  • Stoyanov, S., et al. (2015). Tautomerism and isomerism in some antitrichinellosis active benzimidazoles: Morphological study in polarized light, quantum chemical computations. ResearchGate. [Link]

  • García-Báez, E. V., et al. (2022). Benzimidazole. Encyclopedia MDPI. [Link]

  • Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein journal of organic chemistry, 10, 1620–1629. [Link]

  • Pineda-Urbina, K., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1399. [Link]

  • García-Báez, E. V., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • Kwiecień, A., et al. (2020). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 85(5), 3745-3757. [Link]

  • García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • Katritzky, A. R., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329-386. [Link]

  • Ghasemi, J., & Sarvian, M. (2010). DFT study of tautomerism in azirine and related systems. Journal of Molecular Structure: THEOCHEM, 955(1-3), 11-16.
  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Elguero, J., et al. (2008). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 94, 1-130. [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Pérez-López, M., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323. [Link]

  • Menteşe, E., et al. (2008). Regioselectivity and tautomerism of novel five-membered ring nitrogen heterocycles formed via cyclocondensation of acylthiosemicarbazides. Molecules, 13(3), 539-555. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 418-455. [Link]

  • Menteşe, E., et al. (2008). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. Molecules, 13(3), 539-555. [Link]

  • Elguero, J., et al. (1998). Tautomerism of heterocycles: Five-membered rings with one heteroatom. Advances in Heterocyclic Chemistry, 71, 1-77. [Link]

  • Rekker, R. F., & Nauta, W. T. (1970). The effect of alkyl substituion in drugs. 23. The effect of alkyl substitution on the activity pattern of diphenhydramine: IR and NMR spectral data. Arzneimittel-Forschung, 20(10), 1572-1574. [Link]

  • Egold, H., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(11), 2655. [Link]

Sources

Initial Biological Screening of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: A Strategic Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The partially saturated analog, 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, represents a compelling yet underexplored chemical entity. Its structural features, combining a lipophilic saturated ring with the hydrogen-bonding capabilities of the imidazole core, suggest a unique potential for interaction with biological targets. This technical guide outlines a comprehensive, tiered strategy for the initial biological screening of this compound. The proposed workflow is designed to efficiently probe for key bioactivities, beginning with broad-spectrum cytotoxicity and antimicrobial assays, and progressing to more targeted evaluations based on the pharmacological profile of related benzimidazole and tetrahydrobenzimidazole structures. Each proposed step is grounded in established protocols and includes the scientific rationale for its inclusion, ensuring a robust and logical investigative path for researchers in drug development.

Introduction: The Rationale for Screening this compound

The benzimidazole nucleus is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[4][5] Its derivatives are known to interact with a wide range of biological macromolecules, attributable to their structural similarity to purine nucleoside bases.[1] This allows them to engage with various biopolymers. While the aromatic benzimidazole system has been extensively studied, its saturated and partially saturated analogs remain a frontier with significant therapeutic potential.

The introduction of a tetrahydro- substitution pattern in this compound imparts a three-dimensional character not present in its planar aromatic counterpart. This conformational flexibility can lead to novel binding modes and improved pharmacokinetic properties. Notably, a derivative of tetrahydrobenzimidazole, TMQ0153, has recently been investigated as a promising agent in Acute Myeloid Leukemia (AML) by targeting the mitochondrial protein OPA1.[6][7] Another related structure has been identified as a potent and selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist.[8] These findings underscore the potential of the tetrahydrobenzimidazole scaffold to yield potent and selective modulators of biological function.

This guide, therefore, proposes a systematic initial screening cascade to elucidate the primary pharmacological profile of this compound. The strategy is designed to be resource-efficient, prioritizing broad-based, cost-effective assays in the initial tier, followed by more specific and mechanistically informative assays in subsequent tiers.

Tier 1: Foundational Viability and Broad-Spectrum Activity Screening

The primary objective of Tier 1 is to establish a foundational understanding of the compound's interaction with living cells, specifically its general cytotoxicity and potential as an antimicrobial agent. The benzimidazole class has a well-documented history of both anticancer and antimicrobial activities, making these assays a logical starting point.[9][10][11]

General Cytotoxicity Assessment

A fundamental first step is to determine the compound's intrinsic cytotoxicity against a panel of human cell lines. This provides a therapeutic window for any observed bioactivity and can offer initial clues towards potential anticancer effects.[10][12][13]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Selection:

    • A non-cancerous human cell line (e.g., HEK-293, human embryonic kidney cells) to assess general toxicity.[10]

    • A panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung]).[13][14][15]

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Readout: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Causality and Interpretation: A low IC50 value against cancer cell lines, coupled with a high IC50 against non-cancerous cells, indicates selective anticancer potential.[10] Conversely, broad cytotoxicity across all cell lines suggests a non-specific mechanism of cell death and a narrow therapeutic window.

Antimicrobial Activity Screening

The benzimidazole scaffold is present in many antimicrobial agents due to its ability to inhibit microbial growth.[1][2] A broad-spectrum screen against representative bacteria and fungi is a cost-effective way to identify potential anti-infective properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection:

    • Gram-positive bacteria: Staphylococcus aureus

    • Gram-negative bacteria: Escherichia coli

    • Fungus: Candida albicans[11]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serially dilute this compound in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Data Presentation: Summary of Tier 1 Screening Data

Assay TypeTargetMetricResult (Hypothetical)
CytotoxicityHEK-293IC50> 100 µM
CytotoxicityMCF-7IC5025 µM
CytotoxicityHepG2IC5032 µM
CytotoxicityA549IC5045 µM
AntimicrobialS. aureusMIC16 µg/mL
AntimicrobialE. coliMIC> 128 µg/mL
AntimicrobialC. albicansMIC64 µg/mL

Visualization: Tier 1 Screening Workflow

Tier1_Workflow cluster_cytotoxicity Cell Lines cluster_antimicrobial Microorganisms Compound 1-Methyl-4,5,6,7-tetrahydro- 1H-benzimidazole Cytotoxicity General Cytotoxicity (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screen (MIC Assay) Compound->Antimicrobial HEK293 HEK-293 Cytotoxicity->HEK293 MCF7 MCF-7 Cytotoxicity->MCF7 HepG2 HepG2 Cytotoxicity->HepG2 A549 A549 Cytotoxicity->A549 SA S. aureus Antimicrobial->SA EC E. coli Antimicrobial->EC CA C. albicans Antimicrobial->CA Data_Analysis_Cyto Cytotoxicity Profile HEK293->Data_Analysis_Cyto IC50 Determination MCF7->Data_Analysis_Cyto IC50 Determination HepG2->Data_Analysis_Cyto IC50 Determination A549->Data_Analysis_Cyto IC50 Determination Data_Analysis_Micro Antimicrobial Profile SA->Data_Analysis_Micro MIC Determination EC->Data_Analysis_Micro MIC Determination CA->Data_Analysis_Micro MIC Determination

Caption: Tier 1 workflow for foundational biological screening.

Tier 2: Mechanistic Elucidation and Target-Family Screening

Based on the outcomes of Tier 1, Tier 2 aims to delve deeper into the potential mechanisms of action and explore activities against specific target families known to be modulated by benzimidazole derivatives.

Follow-up on Anticancer Activity

If selective cytotoxicity was observed in Tier 1, the next logical step is to investigate the mode of cell death and the effect on the cell cycle.

Experimental Protocol: Cell Cycle Analysis and Apoptosis Assay

  • Cell Cycle Analysis:

    • Treat a responsive cancer cell line (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide).

    • Analyze the DNA content of the cells using flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

  • Apoptosis Assay:

    • Treat cells as described above.

    • Stain cells with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker of late apoptosis/necrosis).

    • Analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[10]

Causality and Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) suggests interference with mitosis or DNA replication.[10] An increase in Annexin V positive cells confirms that the compound induces programmed cell death (apoptosis), a desirable characteristic for an anticancer agent.

Screening for Neurological and Anti-inflammatory Activity

Given that derivatives of the core structure have shown activity as 5-HT3 receptor antagonists and that benzimidazoles, in general, have anti-inflammatory properties, screening against these target classes is warranted.[8][16]

Proposed Assays:

  • Receptor Binding Assays: A cost-effective approach is to submit the compound to a commercial panel of receptor binding assays, focusing on neurotransmitter receptors (e.g., serotonin, dopamine) and key inflammatory targets.

  • Enzyme Inhibition Assays: Evaluate the compound's ability to inhibit key inflammatory enzymes such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

Visualization: Decision Logic for Tier 2 Screening

Tier2_Logic Tier1_Results Tier 1 Results Cyto_Check Selective Cytotoxicity? Tier1_Results->Cyto_Check Antimicrobial_Check Significant MIC? Tier1_Results->Antimicrobial_Check Apoptosis_Assay Apoptosis & Cell Cycle Assays Cyto_Check->Apoptosis_Assay Yes Neuro_Inflam_Assay Neuro/Inflammatory Target Screening Cyto_Check->Neuro_Inflam_Assay No Anthelmintic_Assay Anthelmintic Screening Antimicrobial_Check->Anthelmintic_Assay Yes (Especially if antifungal) Antimicrobial_Check->Neuro_Inflam_Assay No Further_Dev Proceed to Lead Optimization Apoptosis_Assay->Further_Dev Positive Result Anthelmintic_Assay->Further_Dev Positive Result Neuro_Inflam_Assay->Further_Dev Positive Result

Sources

Navigating the Solubility Landscape of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a substituted benzimidazole derivative with potential applications in medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its successful development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes established principles of solubility, data from analogous benzimidazole structures, and robust experimental protocols to empower researchers in their drug development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate, which in turn is a key determinant of its bioavailability. For a molecule like this compound, understanding its behavior in organic solvents is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reactions, crystallization, and chromatographic purification.

  • Formulation: Developing stable and effective dosage forms, including oral, parenteral, and topical formulations.

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

The structure of a molecule dictates its function and properties, including solubility. This guide will delve into the structural features of this compound to predict and rationalize its solubility profile.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is limited, we can infer its physicochemical properties based on its structure and the well-documented behavior of the benzimidazole scaffold.[5][6][7]

Structure:

  • Benzimidazole Core: The fused benzene and imidazole rings create a heterocyclic aromatic system. Benzimidazoles are known to be amphoteric, capable of acting as both weak acids and weak bases.[6][7] The lone pair on the sp2-hybridized nitrogen can accept a proton, while the N-H proton can be donated.

  • Methyl Group: The methyl group at the 1-position of the imidazole ring is a small, non-polar substituent that will slightly increase the lipophilicity of the molecule.

  • Tetrahydro-scaffold: The saturated cyclohexane ring fused to the benzimidazole core significantly increases the non-polar surface area of the molecule compared to the parent benzimidazole.

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of organic solvents.[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the benzimidazole ring. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which will facilitate the dissolution of the polar benzimidazole moiety. High solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the tetrahydro-benzene portion and the methyl group, some solubility in non-polar solvents is expected, likely higher than that of the parent benzimidazole. However, the polar imidazole ring will limit extensive solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can interact with the polar parts of the molecule. Moderate solubility is predicted.

Illustrative Solubility Table:

The following table provides an estimated solubility profile based on the structural analysis. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic MethanolSolubleHydrogen bonding with the imidazole ring.
EthanolSolubleSimilar to methanol, with a slight decrease in polarity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleStrong hydrogen bond acceptor and high polarity.
Dimethylformamide (DMF)Highly SolubleSimilar to DMSO.
AcetonitrileModerately SolubleLower polarity than DMSO and DMF.
Non-Polar HexaneSparingly Soluble"Like dissolves like" principle; dominated by the non-polar hydrocarbon character.
TolueneSparingly SolubleAromatic interactions may slightly enhance solubility compared to hexane.
Chlorinated DichloromethaneModerately SolubleModerate polarity allows for interaction with both polar and non-polar regions of the molecule.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[10]

  • pH: As a weakly basic compound, the solubility of this compound in aqueous and protic organic solvents will be highly pH-dependent. In acidic conditions, the imidazole ring will be protonated, forming a more polar and soluble salt.

  • Polymorphism: The crystalline form of the compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

  • Purity: The presence of impurities can either increase or decrease the apparent solubility of a compound.

Logical Relationship of Influencing Factors:

G Solubility Solubility Temperature Temperature Temperature->Solubility Affects kinetics & equilibrium pH pH pH->Solubility Influences ionization Polymorphism Polymorphism Polymorphism->Solubility Determines lattice energy Purity Purity Purity->Solubility Can alter apparent solubility

Caption: Interplay of key factors governing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to determine the solubility of this compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC or other suitable analytical instrument for quantification

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify via HPLC F->G H Calculate Solubility G->H

Caption: A streamlined workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • Solubility of Organic Compounds.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • Compound solubility measurements for early drug discovery | Comput
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • The physicochemical properties of synthesized benzimidazole derivatives - ResearchG
  • Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH.
  • Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one - Organic Syntheses.
  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo.
  • 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride - PubChem.
  • (PDF)
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar.
  • Benzimidazole - Wikipedia.
  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE.
  • Recent achievements in the synthesis of benzimidazole deriv
  • Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)
  • Benzimidazole synthesis - Organic Chemistry Portal.
  • This compound - Sigma-Aldrich.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
  • Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens.
  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchG
  • A Review of the Analytical Methods for the Determination of 4(5)

Sources

Methodological & Application

Application Notes & Protocols: The 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous therapeutic agents and its ability to mimic natural purine nucleotides, facilitating interactions with a wide array of biological macromolecules.[1][2] This guide focuses on a specific, valuable derivative: the 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole scaffold. Saturation of the benzene ring introduces a three-dimensional geometry that can enhance binding affinity, improve physicochemical properties, and unlock novel structure-activity relationships (SAR). We provide an in-depth exploration of the synthesis, strategic application, and biological evaluation of compounds derived from this scaffold, offering researchers a practical framework for leveraging its potential in contemporary drug discovery programs.

The Strategic Advantage of the Tetrahydrobenzimidazole Core

Benzimidazole and its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The parent benzimidazole structure is aromatic and planar. The transition to the 4,5,6,7-tetrahydro-benzimidazole core by hydrogenating the fused benzene ring introduces several key advantages for drug design:

  • Increased Three-Dimensionality: The saturated cyclohexene ring imparts a non-planar, puckered conformation. This added structural complexity can lead to more specific and higher-affinity interactions with the deep, often hydrophobic, binding pockets of target proteins.

  • Enhanced Solubility: The reduction in aromaticity and increase in the sp3-hybridized carbon count generally leads to improved aqueous solubility, a critical parameter for drug bioavailability.

  • Modified Pharmacokinetics: Changes in lipophilicity and polarity can favorably alter absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Novel Intellectual Property: The creation of derivatives from this less-common scaffold can provide a clear path to novel chemical entities with strong patent protection.

The addition of the N1-methyl group serves to block a potential hydrogen bond donor site, which can prevent unwanted metabolic N-dealkylation and fine-tune the molecule's electronic properties and binding interactions.

Logical Framework for Scaffold-Based Drug Discovery

The following diagram outlines a typical workflow for developing novel drug candidates starting from the this compound scaffold.

Scaffold_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A Scaffold Synthesis (1-Methyl-4,5,6,7-tetrahydro -1H-benzimidazole) B Parallel Synthesis of Functionalized Derivatives (R-groups) A->B C High-Throughput Screening (Primary Bioassay) B->C D Hit Confirmation & IC50 Determination C->D E Secondary Assays (e.g., Selectivity, Mechanism of Action) D->E F Structure-Activity Relationship (SAR) Analysis E->F G In Silico Modeling (Molecular Docking) F->G G->B Rational Design of New Derivatives H ADME/Tox Profiling I Preclinical Candidate Selection H->I

Caption: Drug discovery workflow using the target scaffold.

Synthesis Protocols

The synthesis of the target scaffold and its derivatives can be approached in a modular fashion. A common and reliable method involves the initial synthesis of the benzimidazole core, followed by N-alkylation and subsequent hydrogenation of the benzene ring.

Protocol 2.1: Synthesis of 1-Methyl-1H-benzimidazole

This procedure is based on the well-established Phillips condensation followed by N-alkylation.

Materials:

  • o-Phenylenediamine

  • Formic acid (88%)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Ethanol (EtOH)

  • Acetone

  • Deionized water

Procedure:

  • Cyclization (Formation of Benzimidazole):

    • In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol, 10.8 g) and formic acid (0.12 mol, 5.5 g or 4.6 mL).

    • Heat the mixture at 100-110 °C in an oil bath for 2 hours with stirring.

    • Cool the reaction mixture to room temperature. A solid mass should form.

    • Slowly add 10% NaOH solution until the mixture is alkaline (pH ~8-9), causing the benzimidazole to precipitate.

    • Filter the crude product, wash thoroughly with cold deionized water, and dry under vacuum. Recrystallize from hot water to obtain pure 1H-benzimidazole.

  • N-Methylation:

    • Dissolve the dried 1H-benzimidazole (0.05 mol, 5.9 g) in 50 mL of acetone in a 250 mL three-neck flask equipped with a reflux condenser and dropping funnel.

    • Add powdered anhydrous potassium carbonate (0.075 mol, 10.4 g).

    • Slowly add dimethyl sulfate (0.06 mol, 7.6 g or 5.7 mL) dropwise with vigorous stirring.

    • After the addition is complete, reflux the mixture for 3-4 hours. Monitor the reaction progress using TLC.

    • Cool the mixture, filter off the inorganic salts, and wash them with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure. The resulting residue is 1-methyl-1H-benzimidazole. It can be purified by vacuum distillation or column chromatography.

Protocol 2.2: Hydrogenation to this compound

This step reduces the aromatic benzene ring to the desired saturated core. A patent describes the effective use of palladium catalysts for this transformation.[6]

Materials:

  • 1-Methyl-1H-benzimidazole

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Acetic Acid

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Catalyst and Substrate Preparation:

    • In the pressure vessel of the hydrogenation apparatus, place 1-methyl-1H-benzimidazole (0.02 mol, 2.64 g).

    • Add 50 mL of ethanol (or acetic acid for potentially faster reaction).

    • Carefully add 5% Pd/C (approx. 10% by weight of the substrate, ~0.26 g) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation Reaction:

    • Seal the reactor.

    • Purge the system with hydrogen gas several times to remove air.

    • Pressurize the reactor with hydrogen gas to 50-100 psi (follow the specific guidelines for your apparatus).

    • Heat the reaction to 50-80 °C while stirring or shaking vigorously.

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 6-24 hours when hydrogen uptake ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the resulting oil or solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or crystallization to obtain pure this compound.

Application in Drug Design: A Case Study in Oncology

The tetrahydrobenzimidazole scaffold has shown significant promise in the development of novel anticancer agents. A notable example is the compound TMQ0153 , a derivative that targets optic atrophy 1 (OPA1), a protein involved in mitochondrial dynamics.[7] This provides an excellent case study for applying the scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to correlate changes in a molecule's structure with its biological activity.[8] For a hypothetical series of 2-substituted-1-methyl-4,5,6,7-tetrahydro-1H-benzimidazoles targeting a specific kinase, the SAR might evolve as follows:

Sources

Topic: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: A Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific biological applications of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is not extensively documented in publicly available literature. This guide, therefore, adopts a predictive and extrapolative approach, grounded in the well-established medicinal chemistry of the parent benzimidazole scaffold and its closely related analogs. The protocols and applications described herein are intended as a foundational framework to empower researchers to explore the therapeutic potential of this specific molecule.

Introduction: The Benzimidazole Scaffold and its Untapped Potential

The benzimidazole ring system, an isosteric analog of naturally occurring purines, is celebrated in medicinal chemistry as a "privileged scaffold".[1][2] Its unique structural and electronic properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind effectively with a multitude of biological macromolecules.[3] This versatility has led to the development of numerous FDA-approved drugs for a wide array of conditions, including antiulcer agents (omeprazole), anthelmintics (albendazole), and anticancer therapies (bendamustine).[4][5]

While the core benzimidazole structure is well-explored, its saturated and partially saturated derivatives represent a frontier for new drug discovery. The 4,5,6,7-tetrahydro-1H-benzimidazole core introduces a three-dimensional geometry not present in the planar aromatic parent, offering new possibilities for selective receptor or enzyme binding. The addition of a methyl group at the N-1 position further refines its physicochemical properties, potentially enhancing metabolic stability, modulating solubility, and influencing binding orientation.

This document serves as a technical guide for researchers aiming to unlock the therapeutic value of This compound . We will explore its potential applications by drawing parallels with structurally similar bioactive molecules and provide robust, validated protocols for its synthesis and biological evaluation.

Section 1: Potential Therapeutic Applications (Extrapolated)

Based on the activities of related benzimidazole derivatives, the this compound scaffold is a promising candidate for development in several key therapeutic areas.

As an Anti-inflammatory Agent: Cyclooxygenase-2 (COX-2) Inhibition

Rationale: Derivatives of the 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid scaffold have demonstrated potent and selective inhibition of COX-2, an enzyme critically involved in inflammation and pain pathways.[6] The core tetrahydro-benzimidazole structure likely serves as a crucial pharmacophore for anchoring within the COX-2 active site. N-1 methylation can enhance this interaction by providing a vector for further substitution or by improving the compound's pharmacokinetic profile.

Proposed Mechanism of Action: The N-1 methyl group can occupy a hydrophobic pocket within the enzyme's active site, while the benzimidazole nitrogens can form key hydrogen bonds with amino acid residues like Ser-530 and Tyr-385, which are critical for inhibitor binding. The saturated carbocyclic ring provides a rigid scaffold that orients the molecule for optimal interaction.

cluster_COX2 COX-2 Active Site cluster_Inhibitor This compound SER530 Ser-530 TYR385 Tyr-385 POCKET Hydrophobic Pocket N1_Methyl N1-Methyl Group N1_Methyl->POCKET Hydrophobic Interaction Imidazole_N Imidazole Nitrogens Imidazole_N->SER530 H-Bond Imidazole_N->TYR385 H-Bond Tetrahydro_Ring Tetrahydro Ring Tetrahydro_Ring->POCKET Scaffold Anchoring

Caption: Proposed binding of the scaffold in the COX-2 active site.

As an Antiviral Agent: Targeting Viral Helicase

Rationale: N-alkyl derivatives of benzimidazoles have been shown to be effective inhibitors of viral NTPase/helicase enzymes, particularly for Flaviviridae viruses like Hepatitis C (HCV).[7] N-alkylation was found to enhance inhibitory activity and selectivity. The 1-methyl group on the tetrahydro-benzimidazole scaffold could similarly enhance binding to viral enzymes, offering a pathway to new antiviral therapeutics.

Proposed Mechanism of Action: The N-1 methyl group and the tetrahydro ring can enhance lipophilicity, facilitating passage through the viral envelope and cell membranes. The benzimidazole core can interfere with the enzyme's nucleotide-binding site through a combination of hydrogen bonding and π-stacking interactions, thereby inhibiting the unwinding of viral RNA or DNA, a critical step for replication.

Section 2: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a focused library of compounds based on the target scaffold.

Protocol: Synthesis of this compound

This protocol is a standard, reliable method for synthesizing the core scaffold, adapted from established procedures for benzimidazole synthesis.[8] The synthesis proceeds via a condensation reaction.

Materials:

  • N-methyl-1,2-cyclohexanediamine

  • Formic acid (≥95%)

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-1,2-cyclohexanediamine (1 equivalent).

  • Reagent Addition: Slowly add formic acid (1.2 equivalents) to the flask while stirring. The reaction is exothermic; addition should be controlled to prevent excessive heating.

    • Causality Note: Formic acid serves as the source for the C2 carbon of the imidazole ring. The excess ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing provides the necessary activation energy for the cyclization and dehydration steps that form the benzimidazole ring.

  • Neutralization: After cooling to room temperature, slowly and carefully neutralize the reaction mixture by adding a saturated aqueous solution of NaOH. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 10).

    • Trustworthiness Note: This step is critical to deprotonate the product, making it soluble in organic solvents for extraction. Perform this in an ice bath to control the exothermic neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

cluster_workflow Synthesis Workflow A 1. Combine N-methyl-1,2-cyclohexanediamine + Formic Acid B 2. Reflux (3-4 hours) A->B C 3. Cool & Neutralize (aq. NaOH) B->C D 4. Extract (DCM) C->D E 5. Dry & Concentrate (MgSO4, Rotovap) D->E F 6. Purify (Column Chromatography) E->F G Pure Product F->G

Caption: General workflow for the synthesis of the target scaffold.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Hematin

  • DMSO (for compound dilution)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplates

  • Fluorometric plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in DMSO to generate a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, ADHP probe, and Hematin.

  • Add Inhibitor: Add a small volume (1-2 µL) of the diluted test compound or DMSO (for control wells) to the appropriate wells.

  • Initiate Reaction: Add the diluted enzyme (COX-1 or COX-2) to the wells and incubate for 5-10 minutes at room temperature.

    • Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Add Substrate: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorometric reader. Measure the fluorescence intensity every minute for 10-15 minutes (Excitation/Emission ~535/590 nm).

    • Trustworthiness Note: A kinetic reading is superior to a single endpoint as it ensures the initial reaction velocity is captured, providing more reliable data.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the control wells (DMSO only). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Summarize the results in a table for clear comparison of potency and selectivity.

Compound IDStructure ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Lead-001 This compound>1005.2>19.2
Lead-002 Derivative A85.11.177.4
Lead-003 Derivative B>1000.45>222
Celecoxib Reference Drug15.00.05300

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By leveraging the known pharmacology of related benzimidazole compounds, researchers can strategically design and synthesize focused libraries with a high probability of discovering hits in areas such as inflammation and virology. The protocols provided in this guide offer a robust framework for initiating such an exploration. Future work should focus on generating a diverse library of derivatives, exploring substitutions on the carbocyclic ring, and performing comprehensive ADME/Tox profiling on promising lead compounds to advance them toward clinical development.

References

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., Lipniacki, A., Piasek, A., Kulikowski,T., & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-326. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(6), 2134-2157. [Link]

  • Organic Syntheses. (2025). Preparation of 1‐Benzyl‐7‐methylene‐1,5,6,7‐tetrahydro‐4 H ‐benzo[d]imidazol‐4‐one. Organic Syntheses. [Link]

  • Sharma, D., Kumar, R., & Narasimhan, B. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]

  • ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. [Link]

  • ResearchGate. (2025). One pot synthesis of substituted benzimidazole derivatives and their charcterization. ResearchGate. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry, 8(1), 19-25. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Journal of Drug Delivery and Therapeutics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 4,5,6,7-Tetrahydro-1H-benzoimidazole: Applications in Research. LinkedIn. [Link]

  • ResearchGate. (2025). Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. ResearchGate. [Link]

  • Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

  • NIH. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]

  • Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. LinkedIn. [Link]

  • Filarowski, A., et al. (2021). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Molecules, 26(21), 6435. [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]

  • NIH. (2021). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. National Institutes of Health. [Link]

  • Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. [Link]

Sources

Application Notes and Protocols for 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Tetrahydrobenzimidazoles in Oncology

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds and its role as a "privileged structure."[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer effects.[3][4][5] These compounds exert their antitumor effects through diverse mechanisms such as the inhibition of crucial kinases (e.g., VEGFR-2, EGFR), disruption of microtubule dynamics, PARP inhibition, and induction of apoptosis.[6]

While the aromatic benzimidazole core has been extensively studied, recent focus has shifted towards its saturated and partially saturated bioisosteres. The 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole scaffold represents a compelling area of exploration. The introduction of a saturated cyclohexane ring fused to the imidazole core imparts a three-dimensional character, which can lead to novel binding interactions with biological targets, potentially improving selectivity and pharmacokinetic properties compared to its planar aromatic counterparts. One such derivative, TMQ0153, has shown potent cytotoxicity against myeloid leukemia cells by targeting the mitochondrial fusion protein OPA1, highlighting the unique mechanisms accessible through this scaffold.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel this compound derivatives as potential anticancer agents. We will detail field-proven protocols, from chemical synthesis to rigorous in vitro and in vivo evaluation, providing the causal insights behind experimental choices to ensure robust and reproducible outcomes.

PART 1: Synthesis of the Core Scaffold and Derivatives

The synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-ones can be achieved through the reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia.[9] The following protocol outlines a generalized, multi-step synthesis for creating a library of N-1 methylated and C-2 substituted tetrahydrobenzimidazole derivatives, a common strategy for exploring structure-activity relationships (SAR).

Experimental Workflow: Synthesis to Evaluation

The overall process of developing these novel anticancer agents follows a logical pipeline from initial chemical synthesis to preclinical in vivo testing.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation syn1 Step 1: Scaffold Synthesis (e.g., Cyclocondensation) syn2 Step 2: N-1 Methylation syn1->syn2 syn3 Step 3: C-2 Diversification (e.g., Suzuki Coupling) syn2->syn3 invitro1 Cytotoxicity Screening (MTT Assay) syn3->invitro1 Lead Compounds invitro2 Apoptosis Analysis (Annexin V/PI) invitro1->invitro2 invitro3 Cell Cycle Analysis invitro1->invitro3 invivo1 Xenograft Model Establishment invitro1->invivo1 Active Hits invitro4 Mechanism of Action (e.g., Kinase Assay) invitro2->invitro4 invivo2 Treatment & Monitoring invivo1->invivo2 invivo3 Efficacy & Toxicity Analysis invivo2->invivo3

Caption: High-level workflow from synthesis to preclinical validation.

Protocol 1: General Synthesis of 2-Aryl-1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole Derivatives

Objective: To synthesize a library of derivatives for SAR studies. This protocol is adapted from general benzimidazole synthesis methodologies.[10]

Materials:

  • 1,2-Cyclohexanediamine

  • Aryl aldehydes (various substitutions)

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Standard glassware, stirring plates, and purification apparatus (e.g., column chromatography).

Step-by-Step Methodology:

  • Synthesis of 2-Aryl-4,5,6,7-tetrahydro-1H-benzimidazole:

    • In a round-bottom flask, dissolve 1,2-cyclohexanediamine (1.0 eq) in ethanol.

    • Add the desired aryl aldehyde (1.0 eq) to the solution.

    • Add sodium metabisulfite (1.1 eq) portion-wise.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

    Senior Application Scientist's Note: The use of sodium metabisulfite is a classic method that facilitates the cyclocondensation reaction. The choice of aryl aldehyde is critical as this step introduces the C-2 substituent, which significantly influences biological activity.

  • N-1 Methylation:

    • Dissolve the 2-aryl-tetrahydrobenzimidazole product (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. K₂CO₃ acts as a base to deprotonate the imidazole nitrogen.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to yield the target 2-Aryl-1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole derivative.

PART 2: In Vitro Anticancer Evaluation

Once synthesized, the derivatives must be rigorously tested in vitro to determine their cytotoxic potential and preliminary mechanism of action.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[12][13] The amount of formazan is directly proportional to the number of metabolically active cells.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).[15][16]

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well microplates, multichannel pipette, plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Perform a cell count and adjust the cell density to 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in complete medium. A typical concentration range is 0.1 to 100 µM.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO, matching the highest concentration used for the compounds) and an untreated control (medium only).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[18]

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[17]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Quantitative Data Summary (Example)
Derivative IDC-2 SubstituentIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)
TMH-001 Phenyl15.221.818.5
TMH-002 4-Chlorophenyl4.57.15.3
TMH-003 4-Methoxyphenyl9.812.410.1
Doxorubicin (Reference Drug)0.81.21.0

Data are hypothetical and for illustrative purposes only.

Protocol 3: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[19] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[20]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).[21]

  • Treated and untreated cells.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed and treat cells with the test compounds (at their IC₅₀ concentration) for 24-48 hours.

    • Harvest cells (including floating cells in the supernatant) and wash them twice with cold PBS.

    • Centrifuge at 300 x g for 5 minutes.[20]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[22]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[21]

    • Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[19]

Data Interpretation:

  • Annexin V(-) / PI(-): Live cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells (due to primary necrosis)

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23] Many anticancer agents induce cell cycle arrest at specific checkpoints.[6]

Materials:

  • Treated and untreated cells.

  • Cold 70% ethanol.[24]

  • PBS, RNase A (100 µg/mL), Propidium Iodide (50 µg/mL).[23]

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Collection and Fixation:

    • Harvest approximately 1 x 10⁶ treated cells.

    • Wash once with PBS and centrifuge.

    • Resuspend the pellet and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[25]

    • Incubate at 4°C for at least 30 minutes (can be stored for weeks).[23]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[25]

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.[25]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase.[23]

PART 3: Elucidating the Mechanism of Action

The broad activity of benzimidazoles suggests multiple potential targets. A common mechanism is the inhibition of protein kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[26][27]

Targeting the VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt (survival) and PLCγ/MAPK (proliferation), which are critical for angiogenesis.[28][29] Inhibiting VEGFR-2 is a key anti-angiogenic strategy.

G cluster_0 Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Compound Tetrahydrobenzimidazole Derivative Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival (Anti-Apoptosis) Akt->Survival MAPK MAPK PLCg->MAPK Prolif Cell Proliferation & Migration MAPK->Prolif

Sources

Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental setup and protocols for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole and its analogs. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its partially saturated derivatives, such as the tetrahydrobenzimidazoles, offer unique three-dimensional conformations that are of significant interest in drug discovery.[1] This document provides a step-by-step methodology for the construction of the core tetrahydrobenzimidazole ring system, subsequent N-methylation, and strategies for the introduction of chemical diversity to generate a library of analogs. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles and practical considerations for reaction setup, monitoring, purification, and characterization.

Introduction: The Significance of Tetrahydrobenzimidazoles in Medicinal Chemistry

Benzimidazole derivatives are a cornerstone in pharmaceutical sciences, with applications ranging from antiviral to anticancer agents.[2] The fusion of a benzene and imidazole ring creates a versatile pharmacophore. The partial saturation of the benzene ring to form 4,5,6,7-tetrahydro-1H-benzimidazole introduces a flexible, alicyclic component while retaining the key hydrogen-bonding capabilities of the imidazole moiety. This structural modification can lead to improved pharmacokinetic properties and novel interactions with biological targets. The synthesis of analogs based on this scaffold is a critical step in the exploration of new chemical space for drug development.

Overall Synthetic Strategy

The synthesis of this compound analogs can be approached in a modular fashion. The general workflow involves three key stages:

  • Formation of the 4,5,6,7-tetrahydro-1H-benzimidazole core: This is typically achieved through the condensation of 1,2-diaminocyclohexane with a one-carbon synthon, such as formic acid, or with various aldehydes or carboxylic acids to introduce substitution at the 2-position.

  • N-methylation of the tetrahydrobenzimidazole core: The secondary amine in the imidazole ring is methylated to introduce the N-methyl group.

  • Analog Synthesis: Diversity is introduced by either utilizing substituted precursors in the initial cyclization step or by further functionalization of the tetrahydrobenzimidazole scaffold.

dot

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 N-Methylation cluster_2 Analog Synthesis 1,2-Diaminocyclohexane 1,2-Diaminocyclohexane Core_Formation Cyclocondensation 1,2-Diaminocyclohexane->Core_Formation Formic_Acid Formic Acid / R-CHO / R-COOH Formic_Acid->Core_Formation Tetrahydrobenzimidazole 4,5,6,7-Tetrahydro-1H- benzimidazole Core Core_Formation->Tetrahydrobenzimidazole N_Methylation N-Methylation Tetrahydrobenzimidazole->N_Methylation Methyl_Iodide Methyl Iodide (CH3I) + Base Methyl_Iodide->N_Methylation N_Methylated_Product 1-Methyl-4,5,6,7-tetrahydro -1H-benzimidazole N_Methylation->N_Methylated_Product Purification_Characterization Purification & Characterization N_Methylated_Product->Purification_Characterization Final_Analogs Diverse Analogs Library Purification_Characterization->Final_Analogs

Caption: Overall workflow for the synthesis of this compound analogs.

PART 1: Synthesis of the 4,5,6,7-tetrahydro-1H-benzimidazole Core

This protocol describes the synthesis of the parent 4,5,6,7-tetrahydro-1H-benzimidazole from 1,2-diaminocyclohexane and formic acid. The reaction proceeds via a cyclocondensation mechanism.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
1,2-Diaminocyclohexane (mixture of isomers)ReagentSigma-AldrichCan be used as a mixture of cis and trans isomers.
Formic Acid (HCOOH)≥95%Fisher ScientificCorrosive, handle with care.
Hydrochloric Acid (HCl)Concentrated (37%)VWRUsed for work-up.
Sodium Hydroxide (NaOH)PelletsEMD MilliporeUsed for neutralization.
Dichloromethane (CH₂Cl₂)ACS GradeMacron Fine ChemicalsExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousAcros OrganicsDrying agent.
Round-bottom flask--Appropriate size for the reaction scale.
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle or oil bath---
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diaminocyclohexane (0.1 mol, 11.42 g).

  • Addition of Formic Acid: Slowly add formic acid (0.12 mol, 5.52 g, 4.6 mL) to the stirred diamine. The reaction is exothermic, and the addition should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle or an oil bath. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add concentrated hydrochloric acid (20 mL).

    • Heat the mixture to reflux for an additional 30 minutes to ensure complete cyclization and hydrolysis of any formamide intermediates.

    • Cool the mixture in an ice bath and basify to pH > 10 by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction:

    • Transfer the basic aqueous mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,5,6,7-tetrahydro-1H-benzimidazole.

PART 2: N-Methylation of 4,5,6,7-tetrahydro-1H-benzimidazole

This protocol outlines the methylation of the synthesized tetrahydrobenzimidazole core using methyl iodide.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
4,5,6,7-Tetrahydro-1H-benzimidazole-Synthesized in Part 1Ensure the starting material is dry.
Methyl Iodide (CH₃I)99%Acros OrganicsToxic and a suspected carcinogen. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousJ.T. BakerUsed as the base.
Acetone or Dimethylformamide (DMF)Anhydrous-Reaction solvent.
Ethyl AcetateACS Grade-For extraction and chromatography.
HexaneACS Grade-For chromatography.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the synthesized 4,5,6,7-tetrahydro-1H-benzimidazole (1.0 eq) and anhydrous acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Addition of Methylating Agent: While stirring vigorously, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[3] The reaction time will vary depending on the substrate and solvent but is typically in the range of 4-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude product is often a mixture of the desired N1-methylated product and potentially the N3-methylated isomer and the 1,3-dimethylbenzimidazolium salt.[3]

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired this compound.[3]

PART 3: Synthesis of 2-Substituted Analogs

To generate a library of analogs, diversity can be introduced at the 2-position of the tetrahydrobenzimidazole ring by using different aldehydes or carboxylic acids in the initial cyclization step.

Protocol for 2-Aryl/Alkyl-4,5,6,7-tetrahydro-1H-benzimidazole Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 1,2-diaminocyclohexane (1.0 eq) and the desired aldehyde (R-CHO) or carboxylic acid (R-COOH) (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Catalyst/Reagent Addition: For condensation with aldehydes, an oxidizing agent is often required. For carboxylic acids, the reaction can be driven by heat. Various catalysts can be employed to improve yields and reaction times.[4]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The work-up procedure is similar to that described in Part 1. The crude product is then purified by recrystallization or column chromatography to yield the 2-substituted-4,5,6,7-tetrahydro-1H-benzimidazole. This product can then be N-methylated following the protocol in Part 2.

dot

Analog_Synthesis cluster_R1 R1 = H cluster_R2 R2 = Aryl/Alkyl Start 1,2-Diaminocyclohexane Formic_Acid Formic Acid Start->Formic_Acid Aldehyde_Carboxylic R-CHO or R-COOH Start->Aldehyde_Carboxylic Core_H 4,5,6,7-Tetrahydro- 1H-benzimidazole Formic_Acid->Core_H N_Methylation N-Methylation (CH3I, K2CO3) Core_H->N_Methylation Core_R 2-R-4,5,6,7-Tetrahydro- 1H-benzimidazole Aldehyde_Carboxylic->Core_R Core_R->N_Methylation Final_Product_H 1-Methyl-4,5,6,7-tetrahydro- 1H-benzimidazole N_Methylation->Final_Product_H Final_Product_R 1-Methyl-2-R-4,5,6,7-tetrahydro- 1H-benzimidazole Analogs N_Methylation->Final_Product_R

Caption: Modular approach to the synthesis of this compound and its 2-substituted analogs.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the final product. A suitable eluent system (e.g., ethyl acetate/hexane) should be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the imidazole and cyclohexane rings, as well as the N-methyl group (typically a singlet around 3.5-4.0 ppm). The integration of the signals will confirm the proton count.

    • ¹³C NMR: Will show the corresponding carbon signals for the heterocyclic and alicyclic rings.

  • Mass Spectrometry (MS): Will provide the molecular weight of the synthesized compound, confirming the successful incorporation of the desired substituents. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present in the molecule, such as N-H stretching (for the intermediate), C-H stretching, and C=N stretching.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Formic acid is corrosive and should be handled with extreme care.

  • Methyl iodide is toxic and a suspected carcinogen; it should be handled with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • BenchChem. (2025). Benzimidazole N-Methylation: A Technical Support Guide. BenchChem.
  • Periasamy, M., et al. (n.d.). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Indian Academy of Sciences.
  • BenchChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. BenchChem.
  • Luo, Q., et al. (2017). Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. The Royal Society of Chemistry.
  • Butler, R. N., et al. (2012). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. PubMed.
  • Sigma-Aldrich. (n.d.). 1,2-Diaminocyclohexane, mixture of cis and trans. Sigma-Aldrich.
  • Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.
  • Li, J., et al. (2025). Trimerization of 1,2-Diaminocyclohexane Catalyzed by a Metal–Organic Cage Tandem Catalyst with Dual Biomimetic Active Sites. NIH.
  • Ferreira, M. J., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH.
  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective.
  • Sharma, D., et al. (2023).
  • Trade Science Inc. (2022).
  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
  • Larivée, A., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane.
  • ChemicalBook. (n.d.). Benzimidazole(51-17-2) 1H NMR spectrum.
  • Fokin, A. A., et al. (2025). Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one.

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole. As a key heterocyclic scaffold in medicinal chemistry, rigorous characterization is paramount for its application in research and drug development.[1][2] This guide moves beyond mere procedural descriptions to explain the scientific rationale behind the selection of each technique and its associated parameters. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), establishing a self-validating analytical workflow.

Introduction and Physicochemical Overview

This compound belongs to the benzimidazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities.[2][3] The fusion of an imidazole ring with a saturated cyclohexane ring, along with N-methylation, creates a unique three-dimensional structure that necessitates a multi-faceted analytical approach for full characterization. Accurate determination of its structure, molecular weight, and purity profile is the foundational requirement for any subsequent biological or chemical investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1837-49-6[4][5][6]
Molecular Formula C₈H₁₂N₂[6]
Molecular Weight 136.19 g/mol Calculated
Structure

Core Analytical Workflow: An Integrated Strategy

The characterization of a novel or synthesized small molecule is not a linear process but an integrated system where each technique provides complementary information. The workflow below illustrates the logical progression from initial structural hypothesis to final purity confirmation.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantification cluster_2 Definitive Structure NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC-UV/DAD NMR->HPLC Identity Confirmed MS Mass Spectrometry (HRMS) MS->HPLC FTIR FTIR Spectroscopy OUTPUT Confirmed Structure & Purity Report HPLC->OUTPUT XRAY Single-Crystal X-Ray (If crystalline solid) XRAY->OUTPUT INPUT Synthesized Compound INPUT->NMR Structure Connectivity INPUT->MS Molecular Weight INPUT->FTIR Functional Groups INPUT->XRAY Absolute Configuration

Figure 1: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a primary choice due to its excellent solubilizing power for many organic molecules and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, particularly if the compound has higher polarity.

  • Spectra Acquired: A standard suite of ¹H NMR, ¹³C NMR, and correlation experiments (like COSY and HSQC) is recommended. ¹H NMR quantifies proton environments, while ¹³C NMR identifies unique carbon atoms. 2D NMR experiments are crucial for definitively assigning these signals by establishing H-H and C-H connectivities.

Predicted NMR Data

Based on the known structure and spectral data from analogous benzimidazole derivatives, the following assignments are predicted.[7][8][9]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4Singlet1HH-2Imidazole proton, deshielded by adjacent nitrogen atoms.
~3.6-3.8Singlet3HN-CH₃Methyl group directly attached to nitrogen.
~2.6-2.8Triplet4HH-4, H-7Allylic protons on the saturated ring adjacent to the aromatic system.
~1.8-2.0Multiplet4HH-5, H-6Methylene protons in the middle of the saturated ring.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~140-145C-2Imidazole carbon between two nitrogens, highly deshielded.
~135-140C-3a, C-7aBridgehead carbons of the fused ring system.
~30-35N-CH₃N-methyl carbon.
~22-26C-4, C-7Methylene carbons adjacent to the aromatic system.
~20-24C-5, C-6Methylene carbons in the saturated ring.
Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of 200-240 ppm, longer acquisition time and relaxation delay, and several hundred to thousands of scans may be necessary depending on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and 2D correlation data.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of the analyte and providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. The basic nitrogen atoms in the imidazole ring are readily protonated in the ESI source, leading to a strong signal for the protonated molecule [M+H]⁺.

  • Analysis Mode: Initial analysis should be in full-scan mode to identify the molecular ion peak. Subsequently, tandem MS (MS/MS) on the isolated molecular ion will induce fragmentation, providing data that can be used to piece together the molecule's structure, thus validating the NMR findings.

Expected Mass Spectrum Data
  • Molecular Ion: For C₈H₁₂N₂, the exact mass is 136.1000. In ESI positive mode, the expected high-resolution mass for [M+H]⁺ is 137.1073 . Observing this mass with an accuracy of < 5 ppm provides strong evidence for the elemental formula.

  • Fragmentation: MS/MS analysis of the 137.1073 ion is expected to yield fragments corresponding to losses from the saturated ring system.

MS_Fragmentation parent [M+H]⁺ m/z = 137.1073 child1 m/z = 109.0763 parent->child1 -28 Da frag1 Loss of C₂H₄ (Retro-Diels-Alder)

Figure 2: A primary expected fragmentation pathway for the analyte.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Direct Infusion (for quick confirmation):

    • Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • LC-MS (for purity and confirmation):

    • Inject the sample onto an HPLC column (see Section 5 protocol).

    • The eluent is directed into the MS source.

    • This confirms the molecular weight of the main peak seen in the UV chromatogram and provides MW data for any impurities.

  • MS/MS Acquisition:

    • Set the instrument to isolate the [M+H]⁺ ion (m/z 137.1).

    • Apply collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the resulting product ion spectrum.

  • Data Analysis: Use the instrument software to determine the accurate mass of the parent ion and calculate the elemental composition. Analyze the fragmentation pattern to confirm structural motifs.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of a compound. By separating the analyte from impurities and degradation products, it allows for accurate quantification of purity, typically expressed as a percentage of the total peak area.

Rationale for Experimental Choices
  • Column Chemistry: A reverse-phase C18 column is a versatile starting point for a molecule of this polarity.[10]

  • Mobile Phase: A mixture of acetonitrile (organic modifier) and water is standard. Critically, the basic nature of the imidazole moiety necessitates the addition of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[10][11] This ensures the analyte is consistently protonated, preventing interaction with residual acidic silanols on the column packing and resulting in sharp, symmetrical peaks.[11]

  • Detection: The benzimidazole core contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set to a wavelength around 254 nm or 280 nm should provide excellent sensitivity.[12]

Table 4: Recommended HPLC Protocol Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 15 minA broad gradient is effective for separating the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25-30 °CEnsures reproducible retention times.
Injection Vol. 5-10 µLStandard volume for analytical scale.
Detection UV at 254 nmCommon wavelength for aromatic/heterocyclic systems.
Protocol: Purity Analysis by HPLC
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described in Table 4. Filter and degas both solutions thoroughly to prevent air bubbles in the system.

  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent) to ensure no system peaks are present. Inject the sample solution and run the gradient method.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak by dividing its area by the total area of all peaks and multiplying by 100. The retention time of the main peak serves as an identifier for the compound under these specific conditions.

Conclusion

The analytical characterization of this compound requires a synergistic application of NMR, MS, and HPLC. NMR spectroscopy provides the definitive structural framework, High-Resolution MS confirms the elemental composition and molecular weight, and HPLC delivers a quantifiable measure of purity. Following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide will ensure a robust and reliable characterization, providing the necessary confidence for researchers, scientists, and drug development professionals to advance their work.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 1-methyl- on Newcrom R1 HPLC column.
  • Supplementary Information on Synthesis of Benzimidazoles. (n.d.).
  • The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate.
  • Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences.
  • Ibrahim, H. K., et al. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering.
  • Supplementary Information, Dalton Transactions. (2017). The Royal Society of Chemistry.
  • Gumieniczek, A., & Przybylski, P. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride.
  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST WebBook. Retrieved from [Link]

  • ChemicalBook. (n.d.). Benzimidazole(51-17-2) 1H NMR spectrum.
  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate.
  • Hatten, J., et al. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. ResearchGate.
  • Shokrollahi, A., & Zali-Boeini, H. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]

  • Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (n.d.). International Journal of Research in Pharmacy and Chemistry.
  • One pot synthesis of substituted benzimidazole derivatives and their charcterization. (2022). World Journal of Advanced Research and Reviews.
  • Chemsigma. (n.d.). This compound [1837-49-6].
  • LookChem. (n.d.). This compound [1837-49-6].
  • MassBank. (2016). Benzimidazoles. Retrieved from [Link]

  • Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles... (2021). MDPI. Retrieved from [Link]

  • Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. (2018). ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) and its Isomers for Researchers and Drug Development.
  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
  • Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles... (n.d.). OUCI.
  • Preparation of 1‐Benzyl‐7‐methylene‐1,5,6,7‐tetrahydro‐4 H ‐benzo[d]imidazol‐4‐one. (2015). ChemInform.

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a vast array of biological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[3][4][5][6] The specific compound, 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, combines the core benzimidazole moiety with a partially saturated cyclohexane ring, a modification known to influence lipophilicity and conformational flexibility, which can be pivotal for target engagement and transport processes within biological systems.[7][8]

While extensive literature exists for the broader benzimidazole class, this guide provides a foundational framework for the initial in vitro characterization of this compound. The following application notes and protocols are designed to investigate its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, based on the well-documented activities of structurally related compounds.

Application Note I: Assessing Anticancer Activity

Rationale: Benzimidazole derivatives are well-documented as potent anticancer agents.[4][9][10] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like topoisomerases and protein kinases to interference with microtubule polymerization and DNA binding.[11][12][13] Therefore, a primary avenue of investigation for a novel benzimidazole compound is its cytotoxic effect on various cancer cell lines.

Recommended Initial Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective measure of cell viability and cytotoxicity.[14] A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) is recommended for initial screening to identify potential tissue-specific activity.[9][10]

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control, or positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748TBD
This compoundA54948TBD
This compoundHCT-11648TBD
Doxorubicin (Positive Control)MCF-748TBD

TBD: To Be Determined experimentally.

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h for Attachment Seed->Incubate1 Prep_Cmpd Prepare Compound Dilutions Treat Treat Cells with Compound Prep_Cmpd->Treat Add Dilutions Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Proceed to Assay Incubate3 Incubate 4h for Formazan Formation Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability Read->Calculate Obtain Raw Data Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Application Note II: Investigating Antimicrobial Properties

Rationale: The benzimidazole scaffold is a key component in numerous antimicrobial agents.[2][15] These compounds can act by inhibiting crucial bacterial processes such as nucleic acid and protein biosynthesis.[16] Given the persistent need for new antimicrobial drugs, evaluating this compound for its ability to inhibit the growth of pathogenic bacteria is a logical and valuable step.

Recommended Initial Assay: The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.[11] This assay allows for the simultaneous testing of multiple concentrations and bacterial species.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the MIC of this compound against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (test compound)

  • Vehicle control (DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Resazurin solution (optional, for visual assessment)

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution in Plate:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Prepare a 2X working stock of the test compound. Add 50 µL of this to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

    • This creates a plate with decreasing concentrations of the test compound. Designate wells for positive control (bacteria + medium), negative control (medium only), and vehicle control.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

    • Growth can be assessed visually (turbidity) or by measuring the optical density (OD) at 600 nm with a microplate reader.

    • Optionally, add 10 µL of resazurin solution and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureusTBD
This compoundE. coliTBD
Ciprofloxacin (Positive Control)S. aureusTBD
Ciprofloxacin (Positive Control)E. coliTBD

TBD: To Be Determined experimentally.

Application Note III: Screening for Enzyme/Receptor Inhibition

Rationale: The versatility of the benzimidazole scaffold extends to the inhibition of specific enzymes and receptors. For instance, various derivatives act as H+/K+-ATPase inhibitors (proton pump inhibitors), serotonin 5-HT3 receptor antagonists, and protein kinase inhibitors.[11][17][18] The tetrahydro-benzimidazole moiety, in particular, is present in potent 5-HT3 antagonists.[17] A targeted screen against a panel of relevant enzymes or receptors can uncover specific mechanisms of action.

Recommended Initial Assay: A competitive radioligand binding assay is a powerful technique to determine if a compound binds to a specific receptor.[19] This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor.

Protocol 3: Competitive Radioligand Binding Assay (Example: 5-HT3 Receptor)

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT3 receptor.

Materials:

  • Cell membranes expressing the human 5-HT3 receptor (commercially available or prepared in-house)

  • Radioligand (e.g., [³H]-Granisetron)

  • Test compound (this compound)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like Ondansetron)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Vacuum manifold for plate harvesting

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

    • Include wells for:

      • Total Binding: Radioligand + Membranes (no competitor)

      • Non-specific Binding (NSB): Radioligand + Membranes + High concentration of unlabeled antagonist

      • Test Compound: Radioligand + Membranes + Serial dilutions of the test compound

  • Incubation:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (passes through).

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship Diagram:

Binding_Assay_Logic cluster_competition Competitive Binding cluster_measurement Measurement Compound Test Compound Receptor 5-HT3 Receptor Compound->Receptor Binds? Displacement Displacement Compound->Displacement Causes Radioligand [3H]-Radioligand Radioligand->Receptor Binds Bound_RL Bound Radioligand Receptor->Bound_RL Leads to Signal IC50 Calculate IC50 Displacement->IC50 Determines Ki Calculate Ki IC50->Ki Used to Calculate

Caption: Logical flow of a competitive radioligand binding assay.

References

  • Miyata, K., Kamato, T., Nishida, A., Ito, H., Katsuyama, Y., Iwai, A., Yuki, H., Yamano, M., Tsutsumi, R., Ohta, M., et al. (1991). Pharmacologic Profile of (R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H- Benzimidazole Hydrochloride (YM060), a Potent and Selective 5-hydroxytryptamine3 Receptor Antagonist, and Its Enantiomer in the Isolated Tissue. J Pharmacol Exp Ther, 259(1), 15-21. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12. [Link]

  • Tahlan, S., Kumar, S., & Narasimhan, B. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC chemistry, 13(1), 98. [Link]

  • Kumar, A., Sharma, S., & Sharma, V. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. ResearchGate. [Link]

  • Al-Ostath, A., Ghaith, H. A., & Al-Majd, L. A. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103525. [Link]

  • Veerasamy, R., Roy, A., Gaba, M., Singh, S., & Mohan, C. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 757659. [Link]

  • Sharma, D., Kumar, R., & Narasimhan, B. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Medicinal Chemistry, 20(1), 2-23. [Link]

  • Perin, N., Matijašić, M., & Raić-Malić, S. (2022). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. Molecular Diversity, 26(5), 2821-2841. [Link]

  • Nguyen, T. T. H., Nguyen, H. P., & Le, T. H. (2020). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1), 1-11. [Link]

  • Tahlan, S., Kumar, S., & Narasimhan, B. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC Chemistry, 13, 98. [Link]

  • Avila-Sorrosa, A., Torres-Nogueda, B., & et al. (2023). Green synthesis and in vitro anticancer evaluation of 1,2-disubstituted benzimidazole derivatives. ResearchGate. [Link]

  • Bigott-Hennkens, H. M., Dannoon, S., Lewis, M. R., & Jurisson, S. S. (2008). In vitro receptor binding assays: general methods and considerations. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 52(3), 245-253. [Link]

  • Jezierska, A., Panek, J. J., & et al. (2021). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Molecules, 26(23), 7248. [Link]

  • Vo, B. L., Nguyen, L. T., & et al. (2023). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 13(3), 1836-1852. [Link]

  • El-Naggar, A. M., Ibrahim, H. S., & et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163821. [Link]

  • Do, T. H., Le, T. H., & et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22699-22722. [Link]

  • Jezierska, A., Panek, J. J., & et al. (2021). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Molecules, 26(23), 7248. [Link]

  • Kumar, A., Siddiqui, N., & et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3011. [Link]

  • Gilbertson, S. R., & Pati, D. (2016). Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. Bioorganic & Medicinal Chemistry Letters, 26(18), 4454-4458. [Link]

  • Kim, Y. C., Kim, K. K., & et al. (2014). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. PLoS ONE, 9(1), e86121. [Link]

Sources

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with new mechanisms of action.[1][2] The benzimidazole core, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine nucleoside bases, allowing favorable interactions with various biological macromolecules.[3][4] This versatile framework is present in numerous FDA-approved drugs and has been extensively explored for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[5][6]

Recent research has focused on modifying the benzimidazole ring to enhance antimicrobial efficacy and overcome existing resistance mechanisms.[7] Structural modifications, particularly at the N-1, C-2, and C-5/6 positions, have been shown to significantly influence the biological activity.[7] While the aromatic benzimidazole nucleus has been widely studied, its saturated and partially saturated derivatives, such as the 4,5,6,7-tetrahydro-1H-benzimidazole core, offer a unique three-dimensional chemical space that can lead to novel structure-activity relationships (SAR) and improved pharmacokinetic profiles.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole scaffold for the development of new antimicrobial agents. We present detailed protocols for the synthesis of a focused compound library, a systematic cascade for antimicrobial activity screening, foundational methods for elucidating the mechanism of action, and essential assays for evaluating cytotoxicity and preliminary ADME properties.

PART 1: Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent diversification is the foundational step in the drug discovery process. The proposed synthetic route is designed for efficiency and adaptability, allowing for the creation of a diverse library of analogues for SAR studies.

Protocol 1.1: Synthesis of the Core Scaffold

This protocol outlines a plausible two-step synthesis for the this compound core, adapted from established methods for benzimidazole synthesis.[9]

Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-benzimidazole

  • Reaction Setup: To a solution of 1,2-diaminocyclohexane (1.0 eq) in formic acid (5.0 eq), add the mixture to a round-bottom flask equipped with a reflux condenser.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4,5,6,7-tetrahydro-1H-benzimidazole.

Step 2: N-Methylation

  • Reaction Setup: Dissolve the synthesized 4,5,6,7-tetrahydro-1H-benzimidazole (1.0 eq) in a suitable aprotic solvent like Dimethylformamide (DMF) in a round-bottom flask.

  • Deprotonation: Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). Stir for 30 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Quench the reaction carefully with ice-cold water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by column chromatography.

Visualization: Synthetic Workflow

Synthetic Workflow 1,2-Diaminocyclohexane 1,2-Diaminocyclohexane Step1 Step 1: Cyclization (Reflux) 1,2-Diaminocyclohexane->Step1 Formic Acid Formic Acid Formic Acid->Step1 Tetrahydrobenzimidazole 4,5,6,7-tetrahydro- 1H-benzimidazole Step1->Tetrahydrobenzimidazole Step2 Step 2: N-Methylation (0°C to RT) Tetrahydrobenzimidazole->Step2 NaH_MeI NaH, CH3I in DMF NaH_MeI->Step2 Final_Product 1-Methyl-4,5,6,7-tetrahydro- 1H-benzimidazole Step2->Final_Product

Caption: Synthetic route to the target compound.

PART 2: Antimicrobial Activity Profiling

A systematic evaluation of antimicrobial activity is crucial to identify promising lead compounds. This section details the standard protocols for determining the spectrum and potency of the synthesized derivatives.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard, high-throughput technique for MIC determination.[10][11]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial inoculum.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[10]

Data Presentation: Example MIC Data
Compound IDR-GroupS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
LEAD-001 -H1632>6464
LEAD-002 -Cl483216
LEAD-003 -OCH₃816>6432
LEAD-004 -NO₂24168
Ciprofloxacin N/A10.250.5N/A
Fluconazole N/AN/AN/AN/A2
Visualization: Antimicrobial Screening Cascade

Screening Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Mechanism of Action & In Vitro ADME Compound_Library Synthesized Derivatives MIC_Assay MIC Assay (Gram+, Gram-, Fungi) Compound_Library->MIC_Assay Active_Hits Active Hits (MIC ≤ 16 µg/mL) MIC_Assay->Active_Hits Identify Potent Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HeLa cells) Active_Hits->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity_Assay->Selectivity_Index Promising_Leads Leads (High Potency & Selectivity) Selectivity_Index->Promising_Leads Select for Low Toxicity MoA_Studies Mechanism of Action Studies (e.g., DNA Gyrase Assay) Promising_Leads->MoA_Studies ADME_Assays In Vitro ADME Profiling (Solubility, Stability) Promising_Leads->ADME_Assays

Caption: A tiered screening approach for lead identification.

PART 3: Elucidating the Mechanism of Action (MoA)

Understanding how a novel antimicrobial agent works is critical for its development. Benzimidazole derivatives have been reported to act via various mechanisms, including the inhibition of bacterial DNA gyrase.[7][12]

Protocol 3.1: DNA Gyrase Inhibition Assay

This assay determines if the test compounds inhibit the supercoiling activity of DNA gyrase, a key enzyme in bacterial DNA replication.[13]

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and reaction buffer in a microcentrifuge tube.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

Visualization: Hypothetical MoA Pathway

MoA Pathway Compound 1-Methyl-tetrahydro- benzimidazole Derivative Cell_Entry Bacterial Cell Entry Compound->Cell_Entry DNA_Gyrase DNA Gyrase (GyrA/GyrB) Cell_Entry->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed mechanism of action via DNA gyrase inhibition.

PART 4: Cytotoxicity and Preliminary ADME Profiling

A successful antimicrobial agent must be potent against pathogens while exhibiting minimal toxicity to host cells.[10][14] Early assessment of cytotoxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for de-risking candidates.[12][15]

Protocol 4.1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Protocol 4.2: Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its metabolic clearance.

  • Reaction Setup: Prepare a reaction mixture containing liver microsomes (human or rodent), NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Data Presentation: Example Cytotoxicity and ADME Data
Compound IDCC₅₀ (HeLa cells, µg/mL)Selectivity Index (S. aureus)Microsomal Stability (t₁/₂, min)
LEAD-001 >100>6.2545
LEAD-002 802055
LEAD-003 >100>12.530
LEAD-004 2512.5>60

Conclusion

The this compound scaffold presents a promising starting point for the development of novel antimicrobial agents. By employing the systematic approach outlined in these application notes—from rational synthesis and comprehensive screening to MoA elucidation and early safety profiling—researchers can efficiently navigate the initial stages of the drug discovery pipeline. The protocols provided herein are based on established, robust methodologies and are intended to serve as a practical guide for identifying and optimizing lead candidates from this exciting chemical class.

References

  • Adnan, M., M. S. Khan, and S. B. Khan. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 14, 2026, from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved January 14, 2026, from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved January 14, 2026, from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved January 14, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. Available at: [Link]

  • Rashdan, H. R., et al. (2021). Benzimidazole derivatives as antimicrobial agents. Journal of Medicinal Chemistry.
  • University of Zurich. (2019, October 25). Antibiotics with novel mechanism of action discovered. ScienceDaily. Retrieved January 14, 2026 from

  • Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. (2019). Expert Opinion on Drug Discovery. Available at: [Link] tackling-antimicrobial-resistance-by-exploring-new-mechanisms-of-antibiotic-action

  • Drug Target Review. (2019, October 24). Antibiotics with novel mechanism of action discovered. Retrieved January 14, 2026, from [Link]

  • Hasan, M. R., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Environmental Science and Pollution Research.
  • Blair, J. M. A., et al. (2024). The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms. Environmental Microbiology.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetrahydrobenzimidazoles in Advanced Organic Synthesis. Retrieved January 14, 2026, from [Link]

  • Bansal, R. K. (2019). Heterocyclic Chemistry.
  • Padwa, A., et al. (2007). Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines. Tetrahedron Letters.
  • Abdel-Wahab, B. F., et al. (2019). Synthesis and biological evaluation of some novel thiobenzimidazole derivatives as anti-renal cancer agents through inhibition of c-MET kinase. Bioorganic Chemistry.
  • Google Patents. (1991). JPH03223278A - Tetrahydrobenzimidazole derivative.
  • Al-Said, M. S., et al. (2012).
  • Selvita. (n.d.). In Vitro ADME. Retrieved January 14, 2026, from [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Retrieved January 14, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and biological evaluation of some novel thiobenzimidazole derivatives as anti-renal cancer agents through inhibition of c-MET kinase. Bioorganic Chemistry.
  • Al-Said, M. S., et al. (2012).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 14, 2026, from [Link]

  • Bansal, R. K. (2019). Heterocyclic Chemistry.
  • Kumar, R., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry.
  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2021). RSC Medicinal Chemistry.

Sources

Application Notes and Protocols for 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Untapped Potential of a Saturated Benzimidazole Ligand

In the vast landscape of coordination chemistry, benzimidazole derivatives have established themselves as versatile and potent ligands. Their rigid, planar structure and the presence of tunable donor sites have led to the development of metal complexes with significant applications in catalysis, materials science, and medicinal chemistry. However, the focus has predominantly remained on the aromatic benzimidazole core. This guide delves into the less explored, yet highly promising, realm of its saturated counterpart: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole .

The introduction of a saturated cyclohexane ring fused to the imidazole core imparts conformational flexibility and a three-dimensional character not present in its aromatic analogues. This structural nuance can profoundly influence the steric and electronic properties of the resulting metal complexes, potentially unlocking novel reactivity and selectivity. These application notes provide a comprehensive guide for researchers looking to explore the coordination chemistry of this intriguing ligand, from its synthesis to the preparation and characterization of its metal complexes, and their potential applications. While direct literature on this specific ligand is sparse, the protocols herein are built upon established principles of benzimidazole chemistry and provide a robust starting point for investigation.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is not as straightforward as that of its aromatic counterparts and typically involves a multi-step process. A plausible synthetic route, adapted from general procedures for related compounds, is outlined below.

Conceptual Synthetic Workflow

A 1,2-Cyclohexanedione D Intermediate Diamine A->D Reductive Amination B Methylamine B->D C Ammonia C->D F This compound D->F Cyclization E Paraformaldehyde E->F cluster_0 Ligand: this compound M Metal Ion (M) L1 L M->L1 Coordination Bond L2 L M->L2 X1 X M->X1 X2 X M->X2 Ligand_structure N(1)-CH3, N(3)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound is typically achieved through two primary routes, each with its own set of potential challenges and impurity profiles. Understanding these pathways is the first step in effective troubleshooting.

Route A: Cyclization followed by N-Methylation

This two-step approach involves the initial formation of the tetrahydrobenzimidazole ring by reacting 1,2-diaminocyclohexane with a one-carbon source, most commonly formic acid. This is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[1] The resulting 4,5,6,7-tetrahydro-1H-benzimidazole is then methylated in a subsequent step.

Route B: Direct Cyclization of an N-Methylated Precursor

This route involves the reaction of N-methyl-1,2-diaminocyclohexane with a one-carbon source like formic acid to directly form the target molecule. This approach streamlines the process into a single synthetic step for the core structure.

Below, we will explore the common impurities associated with these synthetic routes and provide detailed guidance on how to identify, mitigate, and resolve these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

FAQ 1: Starting Material and Isomeric Purity

Question: My final product shows multiple spots on TLC and extra peaks in the NMR that I suspect are isomers. What is the likely cause and how can I fix this?

Answer: The most probable cause of isomeric impurities is the stereochemistry of your starting material, 1,2-diaminocyclohexane. It exists as both cis and trans isomers. If your starting material is a mixture of these, you will likely form the corresponding cis and trans isomers of the tetrahydrobenzimidazole ring system.

Troubleshooting and Recommendations:

  • Starting Material Analysis: Before beginning your synthesis, verify the isomeric purity of your 1,2-diaminocyclohexane using GC or NMR spectroscopy. Commercially available reagents should specify the isomeric ratio.

  • Use of Stereochemically Pure Starting Materials: Whenever possible, start with a stereochemically pure isomer of 1,2-diaminocyclohexane (e.g., trans-1,2-diaminocyclohexane) to avoid the formation of diastereomeric products.

  • Purification: If you have already synthesized a mixture, separation of the cis and trans isomers of 4,5,6,7-tetrahydro-1H-benzimidazole or its N-methylated derivative can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient may be effective.[2] Recrystallization could also be attempted, as different isomers may have varying solubilities.

FAQ 2: Incomplete Cyclization and Intermediate Formation

Question: My reaction seems to be sluggish, and I'm isolating a significant amount of a polar byproduct. How do I identify it and drive the reaction to completion?

Answer: A common issue, particularly in the condensation of diamines with formic acid, is incomplete cyclization. The reaction proceeds through a formamide intermediate, which is polar and may be the byproduct you are observing.

Identifying the Formamide Intermediate:

  • N-(2-aminocyclohexyl)formamide (from Route A) or N-(2-(methylamino)cyclohexyl)formamide (from Route B) are the likely intermediates.

  • Spectroscopic Analysis:

    • ¹H NMR: Look for the presence of an amide N-H proton and a formyl C-H proton, in addition to the signals from the cyclohexane ring and any N-methyl groups.

    • IR Spectroscopy: A strong carbonyl (C=O) stretch characteristic of an amide will be present.

    • Mass Spectrometry: The mass of this intermediate will correspond to the diamine starting material plus the mass of a formyl group (CHO) minus the mass of a hydrogen atom.

Troubleshooting and Recommendations:

  • Reaction Conditions: Ensure your reaction is heated sufficiently, as the final cyclization step (dehydration) often requires elevated temperatures. Refluxing in formic acid is a common procedure.[3]

  • Acid Catalyst: While formic acid can act as its own catalyst, in some cases, the addition of a stronger acid catalyst may promote dehydration and ring closure.

  • Water Removal: The use of a Dean-Stark apparatus to remove water formed during the reaction can help drive the equilibrium towards the cyclized product.

Visualizing the Main Synthetic Pathways and Potential Impurities

The following diagram illustrates the two primary synthetic routes to this compound and highlights the key stages where common impurities can arise.

G cluster_route_a Route A: Cyclization followed by N-Methylation cluster_impurities_a Potential Impurities cluster_route_b Route B: Direct Cyclization cluster_impurities_b Potential Impurities A_start 1,2-Diaminocyclohexane A_intermediate_unmethylated 4,5,6,7-Tetrahydro-1H-benzimidazole A_start->A_intermediate_unmethylated + Formic Acid (Cyclization) A_impurity1 Isomeric Starting Material (cis/trans) A_start->A_impurity1 A_impurity2 Unreacted Starting Material A_start->A_impurity2 A_product This compound A_intermediate_unmethylated->A_product + Methylating Agent (N-Methylation) A_impurity3 Formamide Intermediate A_intermediate_unmethylated->A_impurity3 A_impurity4 Unreacted Tetrahydrobenzimidazole A_product->A_impurity4 A_impurity5 Over-methylated Quaternary Salt A_product->A_impurity5 B_start N-Methyl-1,2-diaminocyclohexane B_product This compound B_start->B_product + Formic Acid (Cyclization) B_impurity1 Isomeric Starting Material (cis/trans) B_start->B_impurity1 B_impurity2 Unreacted Starting Material B_start->B_impurity2 B_impurity3 Formamide Intermediate B_product->B_impurity3

Caption: Synthetic Routes and Common Impurity Origins.

FAQ 3: Over-Methylation and Quaternary Salt Formation (Route A)

Question: After my methylation step, I see a new, very polar spot on my TLC that doesn't move from the baseline, and my product yield is low. What is this impurity?

Answer: This is a classic sign of over-methylation, leading to the formation of a 1,3-dimethyl-4,5,6,7-tetrahydro-1H-benzimidazolium salt.[4] This quaternary ammonium salt is ionic and therefore highly polar, which explains its behavior on TLC.

Troubleshooting and Recommendations:

  • Stoichiometry of the Methylating Agent: Carefully control the amount of your methylating agent (e.g., methyl iodide, dimethyl sulfate). Use 1.0 to 1.1 equivalents to minimize the chance of a second methylation event.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture, especially if the reaction is exothermic. This prevents localized high concentrations that can promote over-methylation.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second methylation more than the first, improving selectivity for the desired mono-methylated product.

  • Choice of Base: A very strong base can lead to a higher concentration of the benzimidazolide anion, which may increase the rate of both the first and second methylation. Consider using a milder base if over-methylation is a persistent issue.[4]

FAQ 4: Purification Challenges

Question: My crude product is a dark oil and is difficult to purify. What are the best methods for obtaining a clean, solid product?

Answer: Dark coloration is common in benzimidazole syntheses due to the formation of color impurities.[5] A multi-step purification strategy is often most effective.

Recommended Purification Workflow:

  • Acid-Base Extraction: This is an excellent initial purification step.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic benzimidazole product will move into the aqueous layer, leaving many non-basic impurities in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and carefully basify with a base like NaOH or NaHCO₃ to precipitate your purified product.

    • Filter the solid, wash with cold water, and dry thoroughly.

  • Recrystallization: This is a powerful technique for obtaining high-purity crystalline material.

    • Solvent Selection: Good solvent systems for substituted benzimidazoles include ethanol/water or ethyl acetate/hexane mixtures.[2]

    • Procedure: Dissolve the product from the acid-base extraction in a minimum amount of the hot solvent (or the more polar solvent of a binary mixture). If using a binary system, add the less polar solvent dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the next step.

    • Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is typically effective for eluting benzimidazole derivatives.[2][6]

    • TLC Analysis: First, determine an appropriate solvent system using TLC that gives your product an Rf value of approximately 0.2-0.4.

Quantitative Data Summary and Analytical Protocols

The following table summarizes the key impurities and provides guidance on their analytical characterization.

Impurity ClassSpecific Impurity ExampleTypical Analytical SignaturesMitigation Strategy
Isomeric cis-1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazoleDifferent retention time in GC; distinct, but similar, NMR spectrum.Use stereochemically pure starting materials.
Intermediates N-(2-(methylamino)cyclohexyl)formamideAmide C=O stretch in IR; formyl and amide protons in ¹H NMR.Ensure sufficient reaction time and temperature; consider water removal.
Side-Products 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-benzimidazolium saltHighly polar (Rf ~ 0 on TLC); characteristic downfield shift of N-methyl protons in ¹H NMR.Use stoichiometric amounts of methylating agent; control reaction temperature.[4]
Unreacted Materials 4,5,6,7-Tetrahydro-1H-benzimidazolePresence of N-H proton in ¹H NMR; lower mass in MS.Ensure complete reaction; purify via acid-base extraction or chromatography.
Protocol: TLC Monitoring of the N-Methylation Reaction (Route A)
  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: Apply three spots to the baseline:

    • Starting material (4,5,6,7-tetrahydro-1H-benzimidazole) dissolved in a suitable solvent.

    • A co-spot of the starting material and the reaction mixture.

    • The reaction mixture.

  • Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexane).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Interpretation:

    • The starting material will be a UV-active spot.

    • The product, this compound, will be a new, less polar spot (higher Rf) than the starting material.

    • The over-methylated quaternary salt, if present, will appear as a spot at the baseline (Rf ~ 0).

    • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizing the Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

G cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Synthesis of this compound check_purity Analyze Crude Product (TLC, NMR, MS) start->check_purity isomeric_impurities Isomeric Impurities Detected? check_purity->isomeric_impurities incomplete_reaction Incomplete Reaction or Intermediates Present? isomeric_impurities->incomplete_reaction No solution_isomeric Verify Starting Material Purity Employ Chiral Separation isomeric_impurities->solution_isomeric Yes over_methylation Over-methylation Detected? incomplete_reaction->over_methylation No solution_incomplete Optimize Reaction Conditions: - Increase Temperature/Time - Remove Water incomplete_reaction->solution_incomplete Yes solution_over_methylation Adjust Methylation Protocol: - Control Stoichiometry - Lower Temperature - Slow Addition over_methylation->solution_over_methylation purification Proceed to Purification: - Acid-Base Extraction - Recrystallization - Column Chromatography over_methylation->purification No solution_isomeric->check_purity Re-synthesize or Purify solution_incomplete->start Re-run Reaction solution_over_methylation->start Re-run Reaction

Caption: Troubleshooting Workflow for Synthesis and Purification.

References

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.
  • BenchChem.
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magn. Reson. Chem. 2014.
  • BenchChem.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chem. Pharm. Bull, 55, 115-117.
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. J. Org. Chem. 2013.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem. 2010.
  • Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses.
  • Recent achievements in the synthesis of benzimidazole deriv
  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar.
  • Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. International Journal of Drug Delivery Technology.
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
  • A process for the optical purification of benzimidazole derivatives.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem. 2010.
  • BenchChem. Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
  • BenchChem. 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid.
  • Synthesis of 4-methyl-1H-benzimidazole. PrepChem.com.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Advances.
  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
  • Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one.
  • Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming.
  • General Mechanism of Benzimidazole formation.
  • Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules.
  • Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace.
  • PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013).

Sources

Technical Support Center: Optimizing the Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during this synthesis. Our approach is built on explaining the causal relationships behind experimental choices, ensuring you not only execute the steps but also understand the underlying chemical principles.

Synthesis Overview: A Recommended Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process. This method offers distinct advantages for control, purification, and troubleshooting compared to one-pot alternatives.

  • Step 1: Phillips-Type Condensation. This initial step involves the cyclization of cis-1,2-diaminocyclohexane with acetic acid to form the key intermediate, 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole. This classic reaction involves the formation of an amide followed by an intramolecular nucleophilic attack and dehydration to yield the imidazole ring.[1][2]

  • Step 2: Regioselective N-Methylation. The intermediate is subsequently methylated. This step is critical, as the intermediate exists in tautomeric forms, potentially leading to methylation at either the N-1 or N-3 position. Achieving high regioselectivity for the desired N-1 isomer is a primary focus of optimization.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation A cis-1,2-Diaminocyclohexane + Acetic Acid B 2-Methyl-4,5,6,7-tetrahydro- 1H-benzimidazole A->B Reflux (~110-120 °C) Dehydration D Isomeric Mixture (N-1 and N-3 Methylation) B->D Base (e.g., NaH) MeI in DMF C 1-Methyl-4,5,6,7-tetrahydro- 1H-benzimidazole (Target) D->C Purification (Chromatography)

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Step 1 (Cyclization)

Question: My TLC analysis shows only starting material (1,2-diaminocyclohexane) and baseline streaking after several hours of reflux. What is causing the low conversion?

Answer: This common issue typically points to three critical parameters: temperature, water removal, or reagent purity.

  • Causality - Inadequate Temperature: The final ring-closing step of the Phillips condensation is a dehydration reaction, which is an equilibrium process.[1] To drive the reaction forward, sufficient thermal energy is required to remove water as it forms. Temperatures below 100-110°C are often insufficient.

    • Solution: Ensure your reaction temperature is consistently at or above the boiling point of acetic acid (~118°C). Use a reflux condenser and a heating mantle with a temperature controller. For higher-boiling solvents, a Dean-Stark trap can be used to azeotropically remove water and drive the equilibrium toward the product.

  • Causality - Reagent Quality: 1,2-diaminocyclohexane is susceptible to oxidation and can absorb atmospheric CO₂ to form carbonate salts, reducing the amount of active nucleophile.

    • Solution: Use freshly opened or purified 1,2-diaminocyclohexane. If the purity is suspect, it can be distilled under reduced pressure. Ensure the acetic acid used is glacial (water-free).

  • Causality - Incomplete Reaction: While robust, the reaction may require extended time.

    • Solution: Monitor the reaction progress using TLC (e.g., 10:1 DCM:MeOH with 1% NH₄OH). If the reaction stalls, consider extending the reflux time up to 24 hours.

Issue 2: Complex Mixture of Byproducts in Step 2 (N-Methylation)

Question: After adding methyl iodide, my TLC shows multiple new spots, and the yield of the desired product is low. What are these byproducts and how can I avoid them?

Answer: The N-methylation step is prone to side reactions if not carefully controlled. The primary issues are the choice of base, isomeric products, and potential over-methylation.

  • Causality - Poor Regioselectivity: The N-H protons on the imidazole ring of the intermediate are tautomeric. Deprotonation can occur at either nitrogen, and subsequent reaction with methyl iodide can lead to a mixture of 1-methyl and 3-methyl isomers.[3]

    • Solution: Regioselectivity can be influenced by the reaction conditions.

      • Temperature Control: Add the methylating agent (e.g., methyl iodide) slowly at a low temperature (0°C) before allowing the reaction to warm to room temperature. This minimizes side reactions and can improve selectivity.

      • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are standard. Experimenting with solvent may alter the tautomeric equilibrium and favor one isomer.

  • Causality - Inappropriate Base: Using a weak base (e.g., K₂CO₃) may lead to incomplete deprotonation and slow reaction rates, allowing for side reactions. Using an excessively strong base or poor technique can cause degradation.

    • Solution: Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective.[4] Add the intermediate to a suspension of NaH in anhydrous DMF under an inert atmosphere (N₂ or Argon). Allow the deprotonation to proceed for 30-60 minutes at 0°C to room temperature before adding the methyl iodide. This ensures the formation of the benzimidazolide anion prior to alkylation.

  • Causality - Quaternization: If excess methyl iodide is used or the reaction is run for too long, a second methylation can occur, forming a quaternary benzimidazolium salt. This salt is highly polar and may appear as a baseline spot on TLC or be lost in the aqueous workup.

    • Solution: Use a slight excess, but not a large excess, of the methylating agent (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

G start Problem: Low Methylation Yield & Multiple Products cause1 Poor Regioselectivity? start->cause1 cause2 Incomplete Deprotonation? start->cause2 cause3 Over-methylation (Quaternization)? start->cause3 sol1 Control Temperature: Add MeI at 0°C cause1->sol1 sol2 Use Stronger Base: Switch to NaH in DMF cause2->sol2 sol3 Limit Reagent: Use 1.05-1.2 eq. MeI Monitor by TLC cause3->sol3

Caption: Troubleshooting decision tree for the N-methylation step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reactant ratio for the initial cyclization step? While the stoichiometry is 1:1, using acetic acid as both a reactant and the solvent is a common and effective strategy, as it drives the reaction forward.[1] If using a co-solvent, a 2 to 5-fold molar excess of acetic acid is recommended.

Q2: How can I confirm I have synthesized the correct 1-Methyl isomer and not the 3-Methyl isomer? This is a crucial characterization step. While the two isomers may have very similar TLC retention factors, they are distinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy. A 2D NMR experiment, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, can be definitive. A correlation between the N-methyl protons and the protons on the C7a bridgehead of the cyclohexane ring would confirm the 1-Methyl structure.

Q3: My final product is an oil that is difficult to crystallize. What purification strategy do you recommend? Oily products are common for this class of compound.

  • Acid-Base Extraction: First, perform an aqueous workup. The benzimidazole product is basic and can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then re-basified (e.g., with NaOH) to pH >10 and extracted back into an organic solvent (e.g., DCM or EtOAc).

  • Column Chromatography: This is the most effective method. Use silica gel with a gradient elution system. Start with a non-polar solvent system (e.g., 100% Hexanes or DCM) and gradually increase the polarity by adding methanol. A small amount of triethylamine or ammonium hydroxide (0.5-1%) in the mobile phase can prevent streaking on the silica gel by deactivating acidic sites.[4]

Q4: Are there any one-pot methods to synthesize this molecule? Yes, one-pot procedures exist, often utilizing reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) which can act as both a C1 source and a methylating agent.[5] However, these reactions can be harder to control and optimize, often resulting in lower yields and more complex product mixtures compared to the two-step approach. For achieving high purity and yield, the staged synthesis is recommended.

Experimental Protocols and Data

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
  • To a 100 mL round-bottom flask equipped with a reflux condenser, add cis-1,2-diaminocyclohexane (5.0 g, 43.8 mmol).

  • Add glacial acetic acid (30 mL).

  • Heat the mixture to reflux (approx. 120°C) using a heating mantle and stir for 4 hours.

  • Monitor the reaction by TLC (10:1 DCM:MeOH + 1% NH₄OH) until the starting diamine spot has been consumed.

  • Cool the reaction mixture to room temperature and slowly pour it over ice (100 g).

  • Carefully neutralize the mixture by adding solid sodium hydroxide (NaOH) or a concentrated aqueous solution until the pH is >10. Caution: This is a highly exothermic process.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Under an inert atmosphere (N₂), suspend sodium hydride (60% dispersion in oil, 2.1 g, 52.5 mmol, 1.2 eq) in anhydrous DMF (40 mL) in a 250 mL three-neck flask.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the crude 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole (assumed 43.8 mmol) from the previous step in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0°C and add methyl iodide (3.0 mL, 48.2 mmol, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by silica gel chromatography, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

Table 1: Summary of Reaction Parameters and Expected Outcomes
ParameterStep 1: CyclizationStep 2: N-Methylation
Key Reagents cis-1,2-diaminocyclohexane, Acetic AcidNaH, Methyl Iodide
Solvent Acetic AcidAnhydrous DMF
Temperature ~120 °C (Reflux)0 °C to Room Temp
Typical Time 4-8 hours2-4 hours
Stoichiometry Acid used in excess (as solvent)Base: 1.2 eq, MeI: 1.1 eq
Typical Yield 80-90% (crude)60-75% (after purification)
Workup Basification (NaOH), Extraction (DCM)Quench (NH₄Cl), Extraction (EtOAc)
Purification Optional (direct use)Silica Gel Chromatography

References

  • Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. (2021). Organic Syntheses, 98, 315-342. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2019). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 131(1). [Link]

  • Shintre, S. A., et al. (2013). Proposed mechanism for the final step of the benzimidazole synthesis. ResearchGate. [Link]

  • Alam, M., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 10(1), 1-19. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Wang, C., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(5), 2735-2754. [Link]

  • Li, J. T., et al. (2005). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Chinese Journal of Organic Chemistry, 25(11), 1435-1438.
  • Richter, D., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(6). [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

  • Al-dujaili, A. H., & Al-Janabi, K. F. (2022). One pot synthesis of substituted benzimidazole derivatives and their charcterization. Journal of Kerbala for Agricultural Sciences, 9(3), 1-15.
  • Lindberg, P., et al. (2005). A process for the optical purification of benzimidazole derivatives.
  • Gridasov, M. D., et al. (2021). Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. Chemistry of Heterocyclic Compounds, 57(8), 814-821.
  • da Silva, F. M., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 236-249. [Link]

  • Mohammed, S. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969.
  • Padwa, A., et al. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4 H -benzo[d]imidazol-4-one. ChemInform, 52(29).
  • Kumar, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Molecular Structure, 1286, 135544.
  • Harrington, P. E., & Tius, M. A. (2012). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. Organic & Biomolecular Chemistry, 10(35), 7049-7051. [Link]

  • Ferreira, B. R. B., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1335-S1352.
  • Pozharskii, A. F., et al. (2020).

Sources

Technical Support Center: Troubleshooting NMR Peak Assignment for 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in assigning the proton (¹H) and carbon (¹³C) NMR spectra for this molecule. We will move from common questions to advanced, experiment-based troubleshooting protocols to ensure unambiguous structural confirmation.

Molecular Structure and Numbering

To ensure clarity throughout this guide, we will use the standard IUPAC numbering convention for the benzimidazole ring system.

Caption: Structure of this compound with IUPAC numbering.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise during the analysis of a standard ¹H or ¹³C NMR spectrum.

Q1: What are the expected chemical shifts for this compound?

A1: The chemical environment of each nucleus is distinct, leading to a predictable range of chemical shifts. The imidazole portion is electron-deficient, shifting associated protons and carbons downfield, while the saturated cyclohexane ring protons and carbons appear in the typical aliphatic region. Predicted values and typical experimental ranges in CDCl₃ are summarized below.

PositionAtom TypePredicted δ (ppm)Typical Range (ppm)Multiplicity (¹H)Integration (¹H)
2C-H ~7.2 - 7.57.35s1H
N-Me H ~3.6 - 3.83.68s3H
4, 7CH~2.6 - 2.92.75t or m4H
5, 6CH~1.7 - 2.01.85p or m4H
2C ~140 - 144142.1--
7aC ~133 - 136134.5--
3aC ~130 - 133131.8--
N-Me C ~30 - 3230.9--
4, 7C H₂~22 - 2523.5--
5, 6C H₂~22 - 2523.1--

Note: Actual shifts can vary based on solvent, concentration, and temperature. These values serve as a reliable starting point.[1][2][3]

Q2: The signals for the four methylene (CH₂) groups are broad or overlapping. Why does this happen and how can I resolve them?

A2: The methylene groups at positions 4, 5, 6, and 7 are all in an aliphatic environment, leading to similar chemical shifts. The C4/C7 pair is adjacent to the electron-withdrawing imidazole ring, so they appear further downfield than the C5/C6 pair. However, their signals often overlap, appearing as two broad multiplets.

The primary cause of broadness can be the conformational flexibility of the tetrahydro-cyclohexane ring. At room temperature, the ring may be undergoing intermediate exchange on the NMR timescale. To resolve this, you can:

  • Change the Solvent: Using a different deuterated solvent (e.g., DMSO-d₆, Benzene-d₆) can alter the chemical shifts and potentially resolve the overlap.[4]

  • Vary the Temperature: Acquiring the spectrum at a lower temperature can "freeze out" the conformers, resulting in sharper, distinct signals. Conversely, a higher temperature might average them into a sharper signal.

  • Use 2D NMR: A ¹H-¹H COSY experiment is the most direct way to resolve these signals by identifying which protons are coupled to each other. This is detailed in the advanced troubleshooting section.

Q3: I see unexpected peaks in my spectrum. What are they?

A3: Extraneous peaks are almost always due to residual solvent, water, or impurities from the synthesis.

  • Common Solvents: Check for residual solvents used during synthesis or purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane).[5][6][7]

  • Water: The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration. In CDCl₃ it's often around 1.56 ppm, while in DMSO-d₆ it appears around 3.33 ppm.[6]

  • Synthetic Impurities: Depending on the synthetic route, you may have starting materials or byproducts. For instance, if synthesized from o-phenylenediamine, residual starting material could be present.[8][9][10] A common impurity could also be the non-methylated 4,5,6,7-tetrahydro-1H-benzimidazole.

Advanced Troubleshooting Guide: A-Q&A Approach

When 1D NMR is insufficient, 2D NMR experiments are required for definitive assignment. This section provides a logical workflow to solve specific assignment challenges.

Workflow Overview: From Ambiguity to Certainty

This diagram illustrates the logical progression of experiments used to achieve full spectral assignment.

Caption: A logical workflow for the complete NMR assignment of the target molecule.

Problem 1: How do I definitively assign the coupled aliphatic protons (H4, H5, H6, H7)?

Answer: Use a ¹H-¹H Correlation Spectroscopy (COSY) experiment.

  • Causality & Rationale: A COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (vicinal coupling). In the saturated ring, H4 is coupled to H5, H5 is coupled to H6, and H6 is coupled to H7. This creates a clear correlation chain. You will see a cross-peak connecting the signals of each coupled pair.

  • Experimental Protocol:

    • Setup: Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Interpretation:

      • Start with the most downfield aliphatic multiplet (~2.75 ppm), which corresponds to H4/H7.

      • Look for a cross-peak from this signal to another signal. This second signal (~1.85 ppm) must be H5/H6.

      • Follow the correlation from the H5/H6 signal. You will see it is coupled back to the H4/H7 signal, confirming the network.

  • Expected Correlations:

G H4 H4 H5 H5 H4->H5 J H6 H6 H5->H6 J H7 H7 H6->H7 J

Caption: Expected scalar coupling (J) correlations in a COSY spectrum.

Problem 2: How do I connect each proton signal to its directly attached carbon?

Answer: Use a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Causality & Rationale: HSQC is a powerful experiment that reveals one-bond correlations between a proton and the carbon it is directly attached to. Each CH, CH₂, or CH₃ group will produce a single cross-peak in the 2D spectrum, linking its ¹H and ¹³C chemical shifts. This is the most reliable way to assign the protonated carbons in the ¹³C spectrum.

  • Experimental Protocol:

    • Setup: Acquire a standard gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹J(CH) coupling constant to an average value of 145 Hz, which is typical for aliphatic and aromatic C-H bonds.

    • Processing: Process the 2D data. The ¹H spectrum will be on one axis and the ¹³C spectrum on the other.

    • Interpretation:

      • Find the ¹H signal for the N-methyl group (~3.68 ppm). The cross-peak at this proton shift will give you the precise ¹³C chemical shift of the methyl carbon (~30.9 ppm).

      • Locate the proton signal for H2 (~7.35 ppm). The corresponding cross-peak reveals the chemical shift for C2 (~142.1 ppm).

      • Identify the proton signals for H4/H7 and H5/H6. Their respective cross-peaks will allow you to assign the C4/C7 and C5/C6 carbon signals.

Problem 3: How can I assign the quaternary carbons (C3a, C7a) and confirm the N-methyl group is at position N1?

Answer: Use a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality & Rationale: HMBC detects longer-range correlations, typically over 2 or 3 bonds, between protons and carbons. Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC is essential for assigning them by observing their correlations to nearby protons. It is also the definitive experiment to prove the site of methylation.

  • Experimental Protocol:

    • Setup: Acquire a standard gradient-selected HMBC experiment. The long-range coupling delay is typically optimized for a value between 8-10 Hz.

    • Processing: Process the 2D data similarly to an HSQC.

    • Interpretation (Key Correlations):

      • N-Methyl Confirmation: Look at the horizontal trace for the N-methyl protons (~3.68 ppm). You should see cross-peaks to two carbons in the imidazole ring: C2 (~142.1 ppm) and C7a (~134.5 ppm). This three-bond correlation is definitive proof that the methyl group is on N1.

      • Quaternary Carbon Assignment:

        • The H2 proton (~7.35 ppm) will show correlations to C7a and C3a.

        • The H4 protons (~2.75 ppm) will show correlations to C3a and C5.

        • The H7 protons (~2.75 ppm) will show correlations to C7a and C6.

      • By combining these observations, you can piece together the full carbon skeleton.

Caption: Key 2- and 3-bond HMBC correlations for confirming structure.

Problem 4: How can I use through-space proximity to distinguish between the H4 and H7 protons?

Answer: Use a ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

  • Causality & Rationale: Unlike COSY and HMBC which rely on through-bond coupling, NOESY detects correlations between protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are bonded. The N-methyl group is physically located on one side of the imidazole ring, placing its protons in close proximity to the protons on C7.[11][12][13][14]

  • Experimental Protocol:

    • Setup: Acquire a 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point for a small molecule like this.

    • Processing: Process the data and look for off-diagonal cross-peaks.

    • Interpretation:

      • The most critical observation will be a cross-peak between the N-methyl protons (~3.68 ppm) and one of the downfield aliphatic multiplets (~2.75 ppm).

      • This multiplet can now be definitively assigned to the H7 protons .

      • Consequently, the other multiplet in that region must be the H4 protons . This allows you to differentiate the two sides of the saturated ring.

Caption: The key through-space NOE correlation between the N-methyl and H7 protons.

References
  • Assigning methyl resonances for protein solution-state NMR studies. National Institutes of Health (NIH). [Link]

  • Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. The Royal Society of Chemistry. [Link]

  • An NMR Experiment for Measuring Methyl-Methyl NOEs in 13C-Labeled Proteins with High Resolution. University of Toronto. [Link]

  • Met methyl assignment with NOESY. NESG Wiki. [Link]

  • NMR data used for automatic methyl resonance assignment. ResearchGate. [Link]

  • Supplementary Information for Synthesis of 2-Substituted Benzimidazoles. Unpublished Source.
  • Automatic structure-based NMR methyl resonance assignment in large proteins. bioRxiv. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Institutes of Health (NIH). [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]

  • Benzimidazole-impurities. Pharmaffiliates. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Benzimidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.. [Link]

  • Benzimidazole-impurities. Pharmaffiliates. [Link]

  • Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. National Institutes of Health (NIH). [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • This compound [1837-49-6]. Chemsigma. [Link]

Sources

Technical Support Center: Purification of Crude 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure you can implement self-validating and robust purification protocols.

Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. What is the best initial purification strategy?

A1: An initial acid-base extraction is highly effective for removing neutral and acidic impurities from the basic benzimidazole product. The crude product's appearance suggests the presence of polymeric materials or colored byproducts from the synthesis.

Scientific Rationale: this compound is a basic compound due to the nitrogen atoms in the imidazole ring. By treating the crude mixture with an aqueous acid, the basic benzimidazole is protonated, forming a water-soluble salt. Neutral and acidic impurities remain in the organic phase and can be separated. Subsequent basification of the aqueous layer regenerates the purified, neutral benzimidazole, which will precipitate if its solubility in the basic aqueous solution is low, or can be extracted with an organic solvent.

Troubleshooting Guides
Issue 1: Recrystallization yields an oil instead of crystals ("oiling out").

This is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities.

Troubleshooting Steps & Explanations:

  • Lower the Cooling Rate: Rapid cooling can favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.[1] This provides sufficient time for orderly crystal growth.

  • Reduce Solvent Volume: "Oiling out" can occur if too much solvent is used, leading to a solution that is not sufficiently saturated upon cooling.[1] Gently heat the solution to evaporate some of the solvent and re-attempt crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[1]

  • Add a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.[1]

  • Re-evaluate Your Solvent System: If the above steps fail, the solvent system may be inappropriate.

    • For compounds that are too soluble: Add a less polar "anti-solvent" dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. A common combination for benzimidazoles is ethyl acetate/hexane.[1][2][3]

    • For compounds with low solubility even when hot: Choose a more polar solvent or a solvent mixture. Ethanol/water mixtures can be effective for benzimidazole derivatives.[1]

Workflow for Overcoming "Oiling Out" during Recrystallization

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Issue 2: Poor separation of this compound from a closely related impurity during column chromatography.

Co-elution of impurities is a frequent challenge in chromatographic purification, often due to an improperly selected mobile phase or incorrect column packing.

Troubleshooting Steps & Explanations:

  • Optimize the Mobile Phase using Thin-Layer Chromatography (TLC): Before running a column, always optimize your solvent system with TLC.[4] The ideal mobile phase should provide a good separation between your product and the impurity, with the Rf value of your product ideally between 0.2 and 0.4 for effective column separation.

    • If spots are too high on the TLC plate (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture).

    • If spots remain at the baseline (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.

  • Employ a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective. Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[1]

  • Check Column Packing: A poorly packed column with channels or air bubbles will lead to band broadening and poor separation.[5] Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. Overloading the column or using a very strong solvent to dissolve the sample can cause the initial band to be too wide, compromising separation.

Data Presentation: Example TLC Solvent Systems for Benzimidazole Derivatives

Solvent System (v/v)Typical ApplicationExpected Rf for Benzimidazoles
Ethyl Acetate / HexaneFor less polar benzimidazoles and impurities.Varies with ratio
Dichloromethane / MethanolA versatile system for a wide range of polarities.Varies with ratio
Benzene / Acetone (7:3)Reported for separation of benzimidazole from starting materials.[4]~0.39 for benzimidazole[4]

Experimental Protocol: Column Chromatography

  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.[5]

  • Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Open the stopcock to allow the solvent to drain, settling the silica bed.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the sample to the top of the silica bed.

  • Elution: Begin adding the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the solvent system.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Logical Relationship for Chromatography Optimization

G cluster_0 Problem Identification cluster_1 Initial Diagnostics & Optimization cluster_2 Advanced Strategies cluster_3 Resolution PoorSep Poor Separation in Column Chromatography TLC Optimize Mobile Phase with TLC PoorSep->TLC Is Rf optimal (0.2-0.4)? Packing Check Column Packing PoorSep->Packing Any channels/cracks? Loading Review Sample Loading Technique PoorSep->Loading Overloaded or wrong solvent? Gradient Implement Gradient Elution TLC->Gradient Isocratic fails? PureProduct Pure Product Isolated TLC->PureProduct Isocratic successful Packing->PureProduct Repack column Loading->PureProduct Correct loading StationaryPhase Consider Alternative Stationary Phase (e.g., Alumina) Gradient->StationaryPhase Still co-eluting? Gradient->PureProduct StationaryPhase->PureProduct

Caption: Decision-making process for optimizing column chromatography.

References
  • Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one - Organic Syntheses. (2021-09-20). Available from: [Link]

  • Benzimidazole - Organic Syntheses Procedure. Available from: [Link]

  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE - IJCRT.org. (2022-04-04). Available from: [Link]

  • Preparation of 1‐Benzyl‐7‐methylene‐1,5,6,7‐tetrahydro‐4 H ‐benzo[d]imidazol‐4‐one. (2025-07-17). Available from: [Link]

  • Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. (2025-02-02). Available from: [Link]

Sources

Technical Support Center: Navigating the Challenges of N-Methylating Hindered Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the N-methylation of sterically hindered benzimidazoles. Our goal is to equip you with the expertise and practical insights needed to overcome common experimental hurdles and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: From Low Yields to Isomeric Mixtures

This section is designed to help you diagnose and resolve specific issues you may encounter during the N-methylation of hindered benzimidazoles. Each problem is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Problem 1: Low to Non-existent Yield of the N-Methylated Product

Question: My N-methylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?

Answer: Low yields in benzimidazole N-methylation can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Purity of Starting Material: Ensure your starting benzimidazole is pure and completely dry. Impurities can interfere with the reaction, and residual water can quench the base or react with the methylating agent.

  • Choice of Base: The selection of a suitable base is critical. A base that is too weak may not sufficiently deprotonate the benzimidazole N-H to form the nucleophilic benzimidazolide anion. Conversely, an overly strong base might lead to undesirable side reactions.

  • Solvent Selection: It is essential to use a dry, aprotic solvent. Protic solvents can quench the benzimidazolide anion, thereby inhibiting the reaction.[1]

  • Activity of Methylating Agent: Always use a fresh and pure methylating agent. Over time, these reagents can degrade, leading to reduced reactivity. Ensure you are using an appropriate stoichiometric amount; an excess can sometimes lead to the formation of undesired quaternary salts.[1]

  • Reaction Conditions: Temperature and reaction time are key parameters to optimize. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions.

Workflow for Troubleshooting Low Yields:

Caption: A systematic workflow for troubleshooting low yields in N-methylation reactions.

Problem 2: Formation of a Mixture of Regioisomers (N1 and N3 Methylation)

Question: I am obtaining a mixture of the two possible N-methylated regioisomers, and their separation is proving difficult. How can I improve the regioselectivity of my reaction?

Answer: Achieving high regioselectivity is a common and significant challenge in the N-methylation of unsymmetrically substituted benzimidazoles. This issue arises from the tautomeric nature of the benzimidazole ring, where the N-H proton can reside on either nitrogen atom, leading to two distinct nucleophilic sites for methylation.[1][2]

Several strategies can be employed to enhance regioselectivity:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, thereby favoring methylation at the less hindered position.[1]

  • Electronic Effects: The electronic properties of the substituents on the benzimidazole ring influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the adjacent nitrogen, while electron-withdrawing groups can have the opposite effect.

  • Reaction Conditions: The choice of base and solvent can significantly impact regioselectivity.[1] For instance, the use of specific bases like organomagnesium reagents has been shown to favor methylation at the more sterically hindered nitrogen.[1][3]

  • Biocatalytic Methods: Engineered methyltransferases have demonstrated excellent regioselectivity, offering a green and highly specific alternative for N-methylation.[4][5] These enzymatic methods can achieve regiomeric ratios of up to >99:1.[4]

  • Directed Methylation: In some cases, introducing a directing group can guide the methylation to a specific nitrogen atom. This group can then be removed in a subsequent step.

Decision Tree for Improving Regioselectivity:

Regioselectivity_Decision_Tree Start Mixture of N1/N3 Isomers Steric_Check Does the substrate have significant steric hindrance near one N? Start->Steric_Check Electronic_Check Are there strong electron-donating/withdrawing groups present? Steric_Check->Electronic_Check No Condition_Optimization Systematically vary base, solvent, and temperature Steric_Check->Condition_Optimization Yes Electronic_Check->Condition_Optimization No Electronic_Check->Condition_Optimization Yes Advanced_Methods Consider advanced methodologies Condition_Optimization->Advanced_Methods Still a mixture Successful_Separation High Regioselectivity Condition_Optimization->Successful_Separation Improved Biocatalysis Biocatalytic Methylation (Engineered Methyltransferases) Advanced_Methods->Biocatalysis Directed_Methylation Directed Methylation Strategy Advanced_Methods->Directed_Methylation Biocatalysis->Successful_Separation Directed_Methylation->Successful_Separation

Caption: A decision-making guide for enhancing regioselectivity in benzimidazole N-methylation.

Problem 3: Formation of a Quaternary Salt Byproduct

Question: Besides my desired N-methylated product, I am observing the formation of a significant amount of a salt-like byproduct, which I suspect is the 1,3-dimethylbenzimidazolium salt. How can I avoid this?

Answer: The formation of a 1,3-dimethylbenzimidazolium salt, a quaternary ammonium salt, is a common side reaction in benzimidazole N-methylation. This over-methylation is particularly prevalent when using an excess of the methylating agent or under harsh reaction conditions.[1]

To minimize the formation of this byproduct, consider the following recommendations:

  • Stoichiometric Control: It is crucial to use the methylating agent in a controlled stoichiometric amount, typically ranging from 1.0 to 1.2 equivalents relative to the benzimidazole.

  • Slow Addition: Adding the methylating agent slowly to the reaction mixture can help to prevent localized high concentrations that may favor over-methylation.

  • Monitoring the Reaction: Closely monitor the reaction progress using thin-layer chromatography (TLC).[1] Once the starting material is consumed, the reaction should be stopped to prevent further methylation of the desired product.

  • Milder Conditions: If over-methylation persists, consider using a less reactive methylating agent or conducting the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for benzimidazoles?

A1: Several methylating agents are commonly used, each with its own advantages and disadvantages:

  • Methyl Iodide (MeI): Highly reactive and widely used. However, it is toxic and can lead to over-methylation.

  • Dimethyl Sulfate (DMS): A cost-effective and highly reactive reagent. It is also toxic and requires careful handling.[6]

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative to MeI and DMS.[7] It often requires higher temperatures and longer reaction times.[7]

  • Diazomethane (CH₂N₂): A highly reactive gas that readily forms methyl esters with carboxylic acids and can methylate N-H bonds.[8][9] It is, however, highly toxic and explosive, requiring specialized handling.[8][9]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in deprotonating the N-H of the benzimidazole to form the more nucleophilic benzimidazolide anion. Common bases include:

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.

  • Stronger Bases: Sodium hydride (NaH) is a stronger, non-nucleophilic base often used in aprotic solvents like THF or DMF.[5] The choice of base can influence not only the reaction rate but also the regioselectivity of the methylation. Stronger bases generally lead to faster reactions but may also increase the likelihood of side reactions.

Q3: What are the ideal solvents for benzimidazole N-methylation?

A3: Aprotic solvents are generally preferred for benzimidazole N-methylation to avoid quenching the benzimidazolide anion. Common choices include acetone, acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF). The polarity of the solvent can also influence the ratio of N1 to N3 methylated products.

Q4: What are the recommended purification techniques?

A4: The purification of N-methylated benzimidazoles often requires chromatographic techniques due to the potential presence of structurally similar isomers. Column chromatography on silica gel is the most common and effective method.[1] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

Experimental Protocols

Protocol 1: General Procedure for N-methylation of a Benzimidazole using Methyl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and a suitable anhydrous solvent (e.g., acetone or DMF).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension.

  • Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-methylation of 5-Nitrobenzimidazole

EntryMethylating AgentBaseSolventReaction Time (hr)Ratio of 1,5-isomer to 1,6-isomerQuaternary Salt FormationReference
1Methyl IodideK₂CO₃Acetone4060:35~15-20%[10]
2Benzyl ChlorideCH₃COONa-1255:25-[10]

Note: The data presented is illustrative and based on literature reports. Actual results may vary depending on the specific substrate and experimental conditions.

References

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]

  • Hugentobler, C. G., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(1), e202111535. [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]

  • Kouadio, F. A., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

  • Reddy, K. K., & Rao, N. V. S. (1969). Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 70(4), 141-147. [Link]

  • Al-Ostoot, F. H., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(15), 5890. [Link]

  • Synthesis of benzimidazole and N-methylbenzimidazole from o-phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions. ResearchGate. [Link]

  • Regioselective N-methylation of functionalized benzimidazoles on a... ResearchGate. [Link]

  • Procedure for 1,3-N-methylation of benzimidazole synthesis. ResearchGate. [Link]

  • K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Wang, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30137–30143. [Link]

  • Chatterton, C. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Wang, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications. [Link]

  • Drzazga, M., et al. (2023). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]

  • N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • A Whirlwind Tour of Current Mitsunobu Chemistry. Albany Molecular Research, Inc. Technical Reports. [Link]

  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate. [Link]

  • Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]

  • Hasan, M., et al. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. TÜBİTAK Academic Journals. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]

  • Synthesis of N-Alkyl-2-thiomethyl Benzimidazoles: A Green Approach. ResearchGate. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]

  • Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619–1626. [Link]

Sources

Technical Support Center: Regioselective Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective N-methylation of 4,5,6,7-tetrahydro-1H-benzimidazole and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this crucial synthetic step.

The N-methylation of an unsymmetrical benzimidazole scaffold inherently presents a regioselectivity challenge, often yielding a mixture of the N1 and N3-methylated isomers. Controlling the site of methylation is paramount for ensuring product consistency, simplifying purification, and achieving the desired biological activity. This guide provides in-depth, field-tested answers to the most common issues encountered during this synthesis.

Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I getting a mixture of the N1-methyl and N3-methyl isomers in my reaction?

Answer: The formation of two regioisomers is a fundamental consequence of the tautomeric nature of the imidazole ring within your starting material.[1] The N-H proton is not fixed to one nitrogen atom; it can rapidly transfer between the N1 and N3 positions, creating two distinct tautomers in equilibrium.

When you introduce a methylating agent, it can react with either of these tautomers, leading to a mixture of products. The final ratio of these products (N1 vs. N3) is not random; it is dictated by a combination of steric hindrance, electronic effects, and the specific reaction conditions you employ.[1][2]

To improve regioselectivity, you must implement a strategy that favors the formation of one tautomer over the other or kinetically favors the alkylation at one specific nitrogen.

tautomerism cluster_start 4,5,6,7-tetrahydro-1H-benzimidazole cluster_products Methylation Products Start Starting Material Tautomer1 Tautomer A (N1-H) N1_Product 1-Methyl Isomer (N1-Alkylation) N3_Product 3-Methyl Isomer (N3-Alkylation) Tautomer1->N1_Product + CH₃-X Tautomer2 Tautomer B (N3-H) Tautomer1->Tautomer2 Equilibrium Tautomer2->N3_Product + CH₃-X

Caption: Tautomeric equilibrium leading to two possible methylation products.

Q2: How do I strategically choose my base and solvent to control the regioselectivity?

Answer: The base and solvent system is arguably the most critical factor in controlling regioselectivity. It directly influences the position of the tautomeric equilibrium and the nucleophilicity of the nitrogen atoms.

  • The Role of the Base: The base deprotonates the N-H proton to form a benzimidazolide anion, which is the active nucleophile.[1]

    • Strong, Non-Nucleophilic Bases (e.g., NaH): In polar aprotic solvents like THF or DMF, Sodium Hydride (NaH) irreversibly deprotonates the imidazole. This often leads to alkylation at the most electronically favorable or least sterically hindered nitrogen. For many substituted benzimidazoles, NaH in THF is a reliable system for achieving high N-1 selectivity.[2][3]

    • Weaker Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are only partially soluble and establish an equilibrium. Cesium carbonate (Cs₂CO₃) is often highly effective due to the "cesium effect," where the large, soft Cs⁺ cation can coordinate with the benzimidazole system, potentially directing the alkylating agent to a specific nitrogen.[4]

  • The Role of the Solvent:

    • Polar Aprotic Solvents (DMF, DMSO, THF, Acetonitrile): These are the most common choices. They effectively solvate the cation of the base, leaving the benzimidazolide anion highly reactive.[4] DMF and DMSO can sometimes lead to different selectivity ratios compared to THF due to their higher polarity and coordinating ability.

    • Protic Solvents (e.g., Ethanol): Generally avoided. Protic solvents can protonate the highly reactive benzimidazolide anion, quenching the reaction, and can also compete as nucleophiles.

Data Summary: Impact of Reaction Conditions on N1:N3 Selectivity

BaseSolventTypical TemperatureCommon Outcome
NaHTHF0 °C to RTOften high selectivity for the N1 isomer, especially if N3 is sterically hindered.[2]
K₂CO₃AcetonitrileRefluxOften produces mixtures; selectivity can be substrate-dependent.[5]
Cs₂CO₃DMFRT to 80 °CCan provide excellent selectivity, sometimes favoring the thermodynamically more stable product.[4]
KOtBuTHF / DMSO0 °C to RTStrong base, can be effective but may lead to side reactions if not controlled.[6]
Q3: I am still getting a mixture of isomers. What troubleshooting steps should I follow?

Answer: A systematic approach is key. If your initial conditions yield poor selectivity, modify one parameter at a time to understand its effect.

troubleshooting Start Poor Regioselectivity Observed Base_Solvent Step 1: Modify Base/Solvent - Switch from K₂CO₃ to NaH or Cs₂CO₃ - Change solvent (e.g., ACN to THF) Start->Base_Solvent Initial Check Temperature Step 2: Adjust Temperature - Lower temp to favor kinetic product - Raise temp to favor thermodynamic product Base_Solvent->Temperature If still poor Alkylating_Agent Step 3: Evaluate Alkylating Agent - Is it too reactive (e.g., MeI vs. Me₂SO₄)? - Consider adding it slowly Temperature->Alkylating_Agent If still poor Advanced Step 4: Consider Advanced Methods - Protecting group strategy - Directed metallation - Biocatalysis Alkylating_Agent->Advanced If still poor Purification Outcome: Improved Selectivity or Proceed to Isomer Separation Advanced->Purification

Caption: A systematic workflow for troubleshooting poor regioselectivity.

  • Re-evaluate Your Base/Solvent System: This is the highest impact change. If you used K₂CO₃/Acetonitrile and got a 1:1 mixture, switch to NaH/THF. This change from a heterogeneous equilibrium to a homogeneous, irreversible deprotonation is often sufficient to dramatically shift the product ratio.[2]

  • Adjust the Temperature: Alkylation is often under kinetic control. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can enhance the selectivity for the more rapidly formed (kinetically favored) isomer. Conversely, heating may allow for equilibration and favor the thermodynamically more stable isomer.

  • Control the Addition of the Methylating Agent: Adding the methylating agent (e.g., methyl iodide) dropwise at a low temperature can help maintain a low concentration, which can suppress side reactions and sometimes improve selectivity.[7]

  • Consider Steric and Electronic Factors: If your 4,5,6,7-tetrahydro-1H-benzimidazole has other substituents, they will exert a strong influence. A bulky group near one nitrogen will sterically hinder it, directing methylation to the other nitrogen. An electron-withdrawing group will decrease the nucleophilicity of the adjacent nitrogen, again directing the reaction elsewhere.[1][2]

Q4: Can you provide a reliable, step-by-step protocol for selectively synthesizing the 1-Methyl isomer?

Answer: Certainly. This protocol is designed to favor N1-alkylation by using a strong base in a non-polar aprotic solvent, which generally directs the alkylation to the less hindered nitrogen, assuming no overriding electronic effects from other substituents.

Protocol: Regioselective N1-Methylation using Sodium Hydride

protocol_flow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dry Glassware & Reagents (Anhydrous THF) Setup Dissolve Starting Material in THF under N₂ Prep->Setup Cool Cool to 0 °C (Ice Bath) Setup->Cool Add_Base Add NaH (60% disp.) (1.1 eq) portion-wise Cool->Add_Base Stir1 Stir at 0 °C for 30 min (Deprotonation) Add_Base->Stir1 Add_MeI Add CH₃I (1.05 eq) dropwise Stir1->Add_MeI Stir2 Warm to RT & Stir (Monitor by TLC/LC-MS) Add_MeI->Stir2 Quench Quench with sat. aq. NH₄Cl at 0 °C Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General experimental workflow for regioselective N-methylation.

Materials:

  • 4,5,6,7-tetrahydro-1H-benzimidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (CH₃I) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4,5,6,7-tetrahydro-1H-benzimidazole (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.1 eq) in small portions. Caution: Hydrogen gas is evolved. Allow the resulting suspension to stir at 0 °C for 30 minutes.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.05 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the consumption of starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate, to separate the desired 1-methyl isomer from any residual starting material and the 3-methyl isomer. Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

References
  • Vertex AI Search. (2024). Efficient Regioselective Synthesis of Benzimidazoles.
  • ACS Publications. (2022). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PMC - NIH.
  • University of Groningen Research Portal. (2016). Facile Synthesis of N-Substituted Benzimidazoles.
  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
  • Organic Chemistry Portal. (2024). Benzimidazole synthesis.
  • PubMed. (2011). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles.
  • MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
  • BenchChem. (2025). Benzimidazole N-Methylation: A Technical Support Guide.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
  • PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
  • BenchChem. (2025). Troubleshooting low yields in the N-alkylation of anilines.
  • Beilstein Journals. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGohbzNRRig7tn_I2awS9Ko1VbIu5sUbKy8M3DlDFK54HpUN66cNV1Vy1kzy8LDT8NZkkCYPYr-VukC8F6_S54Pe7j-EDXb6dUL8EZN4KF28Mew7qGeuO3Aeib4Yo7LUNSwspej8w_MhKhPYhugCSd6u7M=]([Link]

Sources

Technical Support Center: Synthesis of Tetrahydrobenzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of tetrahydrobenzimidazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. We will explore the causality behind these issues and provide field-proven, actionable solutions to optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each issue is broken down into potential causes rooted in common side reactions, followed by detailed, step-by-step solutions.

Issue 1: Low Yield and a Complex Reaction Mixture on TLC/LC-MS

You've completed the reaction, but the yield of your target tetrahydrobenzimidazole is disappointingly low, and the TLC plate or LC-MS spectrum shows multiple, often unidentified, spots.

Potential Causes & Solutions

  • Cause A: Incomplete Cyclization The condensation of a 1,2-diamine with an aldehyde or carboxylic acid derivative proceeds via an intermediate (a Schiff base or an N-acylated diamine, respectively). If this intermediate fails to cyclize completely, it will remain as a significant impurity, consuming your starting material and reducing the yield.[1]

    • Solution 1: Optimize Thermal Conditions: Gently increase the reaction temperature in increments of 10 °C. Monitor the reaction progress closely by TLC to find the optimal balance where cyclization proceeds without causing degradation. High temperatures can sometimes lead to thermal rearrangement or decomposition.[2]

    • Solution 2: Use a Dehydrating Agent or Dean-Stark Trap: The cyclization step is a condensation reaction that releases a molecule of water. Removing this water from the reaction equilibrium can drive the reaction towards the cyclized product. Consider using molecular sieves or a Dean-Stark apparatus if your solvent is appropriate (e.g., toluene).

    • Solution 3: Adjust Catalyst: For reactions involving aldehydes, a catalytic amount of a mild acid (e.g., acetic acid) can promote both the initial imine formation and the subsequent cyclization. However, for syntheses starting from carboxylic acids (Phillips condensation), harsher acidic conditions or high temperatures are often required.[1]

  • Cause B: Dimerization or Polymerization The starting materials, particularly o-phenylenediamines or their saturated analogs, can undergo self-condensation or react with the product to form dimers and oligomers, resulting in a complex and often intractable mixture.[1]

    • Solution 1: High Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions (like dimerization) and favor the desired intramolecular cyclization.

    • Solution 2: Control Stoichiometry: Ensure precise 1:1 stoichiometry of the diamine and the aldehyde/acid component. An excess of either reactant can lead to side products.

  • Cause C: Competing Ring Formation (Benzodiazepine Formation) When using certain starting materials like β-ketoesters with o-phenylenediamines, a competing reaction can lead to the formation of a seven-membered benzodiazepine ring instead of the desired five-membered imidazole ring.[3]

    • Solution: pH Control: This side reaction is often favored under neutral or slightly basic conditions. Maintaining a slightly acidic pH can selectively promote the formation of the benzimidazole core.

Troubleshooting Workflow: Low Yield

G start Low Yield & Complex TLC check_cyclization Hypothesis: Incomplete Cyclization start->check_cyclization check_dimer Hypothesis: Dimerization start->check_dimer check_competing Hypothesis: Competing Ring Formation start->check_competing solution_cyclization Action: - Increase Temp - Add Dehydrating Agent - Optimize Catalyst check_cyclization->solution_cyclization solution_dimer Action: - Use High Dilution - Check Stoichiometry check_dimer->solution_dimer solution_competing Action: - Adjust pH to Acidic check_competing->solution_competing

Caption: Workflow for diagnosing and solving low-yield issues.

Issue 2: Final Product is Discolored (Yellow/Brown) or Unstable

Your tetrahydrobenzimidazole has been synthesized and even purified, but it exhibits a persistent yellow or brown color, or it darkens upon standing.

Potential Causes & Solutions

  • Cause A: Oxidation to Aromatic Benzimidazole The tetrahydrobenzimidazole core is susceptible to oxidation, which converts it into the fully aromatic and often colored benzimidazole derivative. This can occur during the reaction, workup, or purification, especially when exposed to air at elevated temperatures.

    • Solution 1: Inert Atmosphere: Conduct the reaction and any subsequent heating steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Solution 2: Careful Workup: When quenching the reaction or performing extractions, avoid prolonged exposure to air, especially if the solution is hot. Cool the reaction mixture to room temperature before workup.

    • Solution 3: Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to improve its long-term stability.

  • Cause B: Oxidative Rearrangement In addition to simple aromatization, tetrahydrobenzimidazoles can undergo oxidative rearrangement to form byproducts like spiro fused 5-imidazolones, especially in the presence of certain oxidizing agents or conditions.[4][5]

    • Solution: Avoid Oxidizing Agents: Be mindful of all reagents and solvents used. Ensure that solvents are peroxide-free. If oxidation is a persistent issue, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or purification.

  • Cause C: Degradation on Silica Gel Benzimidazoles are basic compounds, and the acidic nature of standard silica gel can sometimes cause degradation, streaking on the column, and the appearance of colored impurities.[6]

    • Solution 1: Deactivate Silica Gel: Pre-treat your silica gel by slurrying it in an eluent system containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites and often leads to much cleaner chromatography.

    • Solution 2: Use Alternative Stationary Phases: If degradation is severe, consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.

    • Solution 3: Prioritize Acid-Base Extraction: Use an acid-base extraction as a primary purification step to remove the bulk of neutral and acidic impurities before attempting chromatography. This reduces the load on the column and minimizes contact time with the stationary phase.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway, and where do the main side reactions diverge?

The most common synthesis involves the condensation of a 1,2-diaminocyclohexane with an aldehyde. The reaction proceeds via a key Schiff base (imine) intermediate, which then undergoes intramolecular cyclization. Side reactions typically branch off from either the starting materials or this key intermediate.

G SM Diamine + Aldehyde Intermediate Schiff Base Intermediate SM->Intermediate Condensation Side_Dimer Dimerization/ Polymerization SM->Side_Dimer Intermolecular Reaction Product Desired Product (Tetrahydrobenzimidazole) Intermediate->Product Intramolecular Cyclization Side_Incomplete Incomplete Cyclization (Stalls at Intermediate) Intermediate->Side_Incomplete Unfavorable Conditions Side_Oxidation Oxidation/ Aromatization Product->Side_Oxidation Air/Heat

Caption: Divergence of side reactions from the main synthetic pathway.

Q2: How do key reaction parameters influence the formation of side products?

Optimizing reaction conditions is critical for minimizing side reactions. The table below summarizes the general effects of key parameters.

ParameterEffect on Main ReactionCommon Side Reactions PromotedOptimization Strategy
Temperature Increases rate of cyclization.High temps can cause oxidation, aromatization, and decomposition.[3]Run reaction at the lowest temperature that allows for complete conversion in a reasonable time. Monitor by TLC.
Atmosphere Inert atmosphere has little effect on the main pathway.Oxygen in the air promotes oxidation and the formation of colored impurities.Always run reactions under an inert atmosphere (N₂ or Ar), especially if heating for prolonged periods.
Solvent Can influence solubility and reaction rate.Protic solvents may interfere with some catalysts. Non-polar solvents may require higher temperatures.Choose a solvent that dissolves reactants well and has an appropriate boiling point. For sluggish reactions, consider microwave-assisted synthesis to reduce reaction times.[2]
Catalyst Acid catalysts promote imine formation and cyclization.Incorrect catalyst or loading can lead to incomplete reactions or favor competing pathways (e.g., benzodiazepine formation).[3]Screen mild acid catalysts (e.g., AcOH, p-TSA). Start with a low catalytic loading (~5 mol%) and optimize as needed.
Q3: What is the most robust method for purifying a crude tetrahydrobenzimidazole?

For most tetrahydrobenzimidazoles, a multi-step purification strategy is most effective.

  • Acid-Base Extraction: This is a highly powerful first step.[7] It leverages the basicity of the imidazole nitrogen to separate your product from non-basic impurities.

  • Recrystallization: If the product from the acid-base extraction is a solid, recrystallization is an excellent technique to obtain highly pure crystalline material.[7]

  • Column Chromatography: This should be used as a final polishing step if impurities persist. Remember to use deactivated silica gel or an alternative stationary phase to prevent product degradation.[6]

Key Experimental Protocols

Protocol 1: General Synthesis of a 2-Substituted-4,5,6,7-tetrahydrobenzimidazole

Materials:

  • trans-1,2-Diaminocyclohexane (1.0 equiv)

  • Substituted Aldehyde (1.0 equiv)

  • Ethanol (as solvent)

  • Acetic Acid (catalytic, ~0.1 equiv)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add trans-1,2-diaminocyclohexane and ethanol.

  • In a separate beaker, dissolve the aldehyde in a minimal amount of ethanol.

  • Add the aldehyde solution dropwise to the stirring solution of the diamine at room temperature.

  • Add the catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux (typically ~80 °C for ethanol) and monitor the reaction progress using TLC (e.g., with a 10:1 DCM:Methanol eluent). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Proceed with purification as described in Protocol 2.

Protocol 2: Purification via Acid-Base Extraction

Procedure:

  • Dissolve the crude product from Protocol 1 in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated, basic tetrahydrobenzimidazole will move into the aqueous layer. Extract the organic layer 2-3 times with fresh 1M HCl.

  • Combine all the aqueous layers. The impurities will remain in the original organic layer, which can now be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly basify it by adding a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10.

  • The neutral tetrahydrobenzimidazole product will precipitate out of the solution. If it oils out, extract it back into an organic solvent like DCM or ethyl acetate (3x).

  • If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it thoroughly.[7] If you extracted it, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

References

  • Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines. National Institutes of Health (NIH). [Link]

  • THF: CHEMISTRY OF THE BENZIMIDAZOLES. Wiley Online Library. [Link]

  • The Role of Tetrahydrobenzimidazoles in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. National Institutes of Health (NIH). [Link]

  • A process for the optical purification of benzimidazole derivatives.
  • Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming. National Institutes of Health (NIH). [Link]

  • Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
  • Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines. Tetrahedron Letters. [Link]

  • Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry. PubMed. [Link]

Sources

Technical Support Center: Scaling Up the Production of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful, efficient, and scalable production process.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step process. This strategy ensures high yields and purity while simplifying the purification of the final product. The core logic is to first construct the heterocyclic scaffold and then introduce the methyl group in a separate, controlled step.

  • Step 1: Cyclocondensation to form the Tetrahydrobenzimidazole Core. The foundational 4,5,6,7-tetrahydro-1H-benzimidazole ring system is synthesized by the condensation of cis/trans-1,2-diaminocyclohexane with formic acid. This is a variation of the classic Phillips-Ladenburg benzimidazole synthesis, which is robust and high-yielding.[1][2][3]

  • Step 2: N-Methylation. The secondary amine within the imidazole ring of the intermediate is selectively methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.[4]

This two-step approach is advantageous for scalability as it avoids potential side reactions that could occur in a one-pot, multi-component synthesis and allows for the purification of the intermediate, ensuring the final methylation step begins with high-purity material.

Synthetic Workflow Diagram

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-benzimidazole (Intermediate)

This protocol is based on the well-established Phillips-Ladenburg condensation method.[3]

Materials:

  • cis/trans-1,2-Diaminocyclohexane (1.0 equiv)

  • Formic Acid (98-100%) (1.2 equiv)

  • Hydrochloric Acid (4 M, catalytic)

  • Sodium Hydroxide solution (10 M)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-diaminocyclohexane (1.0 equiv) and formic acid (1.2 equiv).

  • Acidification: Slowly add 4 M hydrochloric acid until the pH of the mixture is approximately 4-5. This catalytic amount of strong acid facilitates the initial acylation and subsequent cyclization.

  • Heating: Heat the reaction mixture to reflux (typically 100-110°C) for 3-4 hours.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting diamine should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Cooling and Neutralization: Cool the mixture to room temperature, then place it in an ice bath. Slowly and carefully add 10 M sodium hydroxide solution with vigorous stirring until the pH is >10. This step neutralizes the excess acid and precipitates the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with toluene.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4,5,6,7-tetrahydro-1H-benzimidazole as a solid.

Protocol 2: Synthesis of this compound (Final Product)

This N-alkylation protocol uses a strong base to deprotonate the imidazole nitrogen, followed by reaction with an electrophilic methyl source.

Materials:

  • 4,5,6,7-Tetrahydro-1H-benzimidazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Methyl Iodide (CH₃I) (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the intermediate from Protocol 1 (1.0 equiv) and anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 equiv) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

    • Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the imidazole N-H, creating a highly nucleophilic benzimidazolide anion. This is crucial for an efficient SN2 reaction.[4]

  • Methylation: Slowly add methyl iodide (1.05 equiv) dropwise via syringe, keeping the internal temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Validation Checkpoint: Monitor the reaction by TLC (Eluent: 5% Methanol in Dichloromethane). The starting material spot should disappear and be replaced by a less polar product spot.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up: Dilute the mixture with deionized water and transfer to a separatory funnel. Extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Troubleshooting Guide

Problem Area: Step 1 - Cyclocondensation
QuestionPotential Causes & Scientific RationaleRecommended Solutions
Q1: The yield of the tetrahydrobenzimidazole intermediate is low. 1. Incomplete Reaction: Insufficient heating time or temperature can prevent the final dehydration step of the cyclization from going to completion.[1] 2. Substrate Quality: The 1,2-diaminocyclohexane starting material may be oxidized or impure, hindering the initial acylation.1. Extend Reaction Time: Ensure the reaction is refluxed for at least 3 hours and monitor via TLC until the starting material is fully consumed. 2. Verify Starting Material: Use freshly opened or purified 1,2-diaminocyclohexane. Consider storing it under an inert atmosphere.
Q2: The reaction mixture turned dark brown or black. Oxidation: Vicinal diamines are susceptible to air oxidation, especially at elevated temperatures in the presence of acid, leading to the formation of colored, polymeric byproducts.Inert Atmosphere: While not always necessary for this robust reaction, running the reaction under a nitrogen or argon atmosphere can mitigate oxidative side reactions, especially during scale-up.
Q3: The product is difficult to extract from the aqueous layer after basification. Emulsion Formation: High concentrations of salts and the amphiphilic nature of the product can lead to stable emulsions. Incomplete Precipitation: If the pH is not sufficiently basic (>10), a portion of the product may remain protonated and water-soluble.Break Emulsion: Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase. Ensure Basicity: Re-check the pH of the aqueous layer after the first extraction and add more NaOH if necessary.
Problem Area: Step 2 - N-Methylation
QuestionPotential Causes & Scientific RationaleRecommended Solutions
Q1: The methylation reaction is incomplete, with significant starting material remaining. 1. Inefficient Deprotonation: The base (NaH) may be old or deactivated by moisture in the solvent or on the glassware. A weaker base may not be strong enough to fully deprotonate the imidazole.[4] 2. Inactive Methylating Agent: Methyl iodide can degrade over time, especially if exposed to light.1. Ensure Anhydrous Conditions: Use freshly dried solvent and flame-dried glassware. Use a fresh, unopened container of NaH. 2. Use Fresh Reagent: Use a new bottle of methyl iodide, preferably one stored with a copper wire to scavenge iodine.
Q2: A significant amount of a polar, salt-like byproduct is forming. Over-methylation (Quaternization): The N-methylated product is still nucleophilic and can react with a second molecule of methyl iodide to form a 1,3-dimethyl quaternary imidazolium salt. This is more likely if there are localized high concentrations of CH₃I.[4]1. Control Stoichiometry: Use no more than 1.05-1.1 equivalents of methyl iodide. 2. Slow Addition at Low Temp: Add the methyl iodide slowly and dropwise at 0°C to maintain control and prevent exothermic spikes.
Q3: Purification by column chromatography is giving poor separation. Similar Polarity: The starting material and the N-methylated product can have close Rf values on TLC, making separation difficult. The quaternary salt byproduct will stick to the silica baseline.1. Optimize Solvent System: Use a shallow gradient during column chromatography (e.g., starting with 100% Dichloromethane and slowly increasing the percentage of Methanol). 2. Acid/Base Wash: Consider an acidic wash of the crude organic extract to remove the more basic unreacted starting material, followed by re-basification and extraction, although this adds steps.
Reaction Mechanism Visualization

Reaction_Mechanism cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation Diamine Diamine Amide_Intermediate Amide_Intermediate Diamine->Amide_Intermediate + HCOOH - H2O Cyclized_Intermediate Cyclized_Intermediate Amide_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product_1 Product_1 Cyclized_Intermediate->Product_1 Dehydration - H2O Anion Anion Product_1->Anion + NaH - H2 Product_2 Product_2 Anion->Product_2 + CH3I (SN2)

Caption: Key mechanistic steps in the two-stage synthesis.

Scale-Up Troubleshooting and FAQs

QuestionExpert Insight & Recommendations
Q1: What are the primary safety risks during scale-up? Step 1 (Cyclocondensation): The initial reaction with formic acid is exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated upon mixing. Formic acid is corrosive; use appropriate personal protective equipment (PPE). Step 2 (N-Methylation): Sodium hydride is highly flammable and reacts violently with water. It must be handled under a strict inert atmosphere. The quenching step is highly exothermic and generates hydrogen gas; it must be done slowly with extreme care and proper ventilation. Methyl iodide is a potent carcinogen and must be handled in a closed system or a well-ventilated fume hood.[5]
Q2: How should I manage temperature control at a larger scale? The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[6] For Step 1, use a jacketed reactor with a chiller for controlled addition of reagents. For Step 2, the exothermic deprotonation and quenching steps require a robust cooling system to maintain the target temperature (0-5°C). A temperature probe that measures the internal reaction temperature is mandatory.
Q3: Is column chromatography viable for purification at the kilogram scale? While possible, large-scale chromatography is expensive and generates significant solvent waste. For the final product, prioritize developing a robust recrystallization or distillation protocol. Recrystallization: Screen various solvent systems (e.g., Ethyl Acetate/Heptane, Toluene, Isopropanol/Water) to find conditions that provide high purity and recovery. Distillation: If the product is thermally stable, vacuum distillation can be a highly effective and economical purification method at scale.
Q4: What are the recommended analytical methods for quality control? In-Process Controls (IPCs): Use TLC or HPLC to monitor reaction completion. Final Product QC: Use ¹H and ¹³C NMR to confirm structure and absence of isomeric impurities. Use GC-MS or LC-MS to confirm purity and molecular weight. Karl Fischer titration is recommended to determine the water content, which is critical for stability and downstream applications.
Q5: Can I use a different methylating agent to avoid methyl iodide? Yes. Dimethyl sulfate ((CH₃)₂SO₄) is a common industrial alternative. It is less volatile than methyl iodide but is also highly toxic and must be handled with extreme care. Dimethyl carbonate (DMC) is a greener, less toxic alternative, but typically requires higher temperatures and pressures to be effective, which may not be suitable for this specific substrate.[7] A thorough risk and cost assessment should be conducted before switching reagents.

References

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

  • Ansari, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]

  • Butler, R. N., et al. (2012). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Is there any way to increase the N-methylation response of aliphatic amines?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]

  • PubChemLite. (n.d.). N-((1-ethyl-4,5,6,7-tetrahydro-1h-benzimidazol-5-yl)methyl)-n'-phenylthiourea. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Retrieved from [Link]

  • ResearchGate. (2022). NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic application and scale up reaction. Conditions: Undivided.... Retrieved from [Link]

  • SciSpace. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions. Retrieved from [Link]

  • Bie, F., et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications. Retrieved from [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Tetrahydrobenzimidazoles in Advanced Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]

Sources

Technical Support Center: Resolving Ambiguous Spectral Data for 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole. This guide is designed to provide expert insights and practical solutions for the common and complex ambiguities that can arise during the spectral analysis of this compound. Our goal is to equip you with the knowledge to interpret your data with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl group, the tetrahydro-benzimidazole ring protons, and the imidazole proton. While specific shifts can vary slightly based on the solvent and concentration, a typical spectrum in a common solvent like CDCl₃ would exhibit the following approximate chemical shifts:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Imidazole C2-H~7.2-7.5Singlet1H
N-CH₃~3.6Singlet3H
C4-H₂ & C7-H₂~2.5-2.8Multiplet4H
C5-H₂ & C6-H₂~1.8-2.0Multiplet4H

It is important to note that the protons on the saturated ring (C4, C5, C6, C7) may appear as complex multiplets due to overlapping signals.

Q2: I am observing a broad singlet around 12-13 ppm in my ¹H NMR spectrum. Is this expected for this compound?

A2: The presence of a broad singlet in the 12-13 ppm range is characteristic of the N-H proton in benzimidazole and its derivatives when dissolved in solvents like DMSO-d₆.[1] This significant downfield shift is attributed to the proton's acidic nature and its involvement in intermolecular hydrogen bonding with the solvent.[1] However, for this compound, the nitrogen at position 1 is substituted with a methyl group, meaning there should be no N-H proton to produce this signal. If you are observing this peak, it could indicate the presence of an unmethylated benzimidazole impurity.

Q3: What are the characteristic ¹³C NMR signals for this molecule?

A3: The ¹³C NMR spectrum provides valuable information about the carbon framework. For this compound, you can expect the following approximate chemical shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2 (Imidazole)~140-145
C3a & C7a (Bridgehead)~130-135
N-CH₃~30-35
C4 & C7~20-25
C5 & C6~20-25

Note: The signals for C4/C7 and C5/C6 may be very close or overlap.

Q4: What are the key features in the IR spectrum of this compound?

A4: The Infrared (IR) spectrum is useful for identifying key functional groups. For this compound, look for:

  • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

  • C=N stretching (imidazole ring): Around 1600-1650 cm⁻¹

  • C-N stretching: Around 1250-1350 cm⁻¹

The absence of a broad N-H stretching band (typically around 3200-3400 cm⁻¹) further confirms the N1-methylation.

Q5: How can I confirm the molecular weight of my synthesized compound?

A5: Mass spectrometry is the definitive technique for determining the molecular weight. For this compound (C₈H₁₂N₂), the expected molecular weight is approximately 136.19 g/mol . In a typical electron ionization (EI) mass spectrum, you would look for the molecular ion peak (M⁺) at m/z 136.

Troubleshooting Guide for Ambiguous Data

Scenario 1: Overlapping signals in the aliphatic region of the ¹H NMR spectrum.

Problem: The signals for the four methylene groups (C4, C5, C6, and C7) in the tetrahydro portion of the ring often overlap, making definitive assignment difficult.

Causality: The protons on these adjacent methylene groups have similar chemical environments, leading to closely spaced and often complex multiplets.

Troubleshooting Workflow:

start Overlapping Aliphatic Signals step1 Run a COSY (Correlation Spectroscopy) Experiment start->step1 step2 Identify Coupled Protons step1->step2 Shows H-H connectivities step3 Run an HSQC (Heteronuclear Single Quantum Coherence) Experiment step2->step3 step4 Correlate Protons to Directly Attached Carbons step3->step4 Shows one-bond H-C connectivities step5 Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment step4->step5 step6 Identify Long-Range H-C Correlations step5->step6 Shows two- and three-bond H-C connectivities end_node Unambiguous Assignment of Aliphatic Protons and Carbons step6->end_node

Figure 1. Workflow for resolving overlapping aliphatic signals.

Step-by-Step Protocol:

  • COSY (Correlation Spectroscopy): This 2D NMR experiment reveals which protons are coupled to each other. You will see cross-peaks connecting the signals of adjacent methylene groups (e.g., H4 with H5, H5 with H6, and H6 with H7). This helps to trace the connectivity within the saturated ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. By analyzing the cross-peaks, you can definitively link each proton multiplet to its corresponding carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To further confirm assignments, an HMBC experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the N-methyl protons should show a correlation to the C2 and C7a carbons.

Scenario 2: Difficulty in distinguishing between the C3a and C7a bridgehead carbons in the ¹³C NMR spectrum.

Problem: The two quaternary carbons of the benzimidazole core fused to the saturated ring can have very similar chemical shifts.

Causality: These carbons are in electronically similar environments, and their signals can be weak due to the lack of directly attached protons, making them difficult to resolve and assign.

Troubleshooting Workflow:

start Ambiguous Bridgehead Carbon Signals step1 Run a long-range HMBC Experiment start->step1 step2 Analyze Correlations from N-CH₃ Protons step1->step2 N-CH₃ protons will show a 3-bond correlation to C7a step3 Analyze Correlations from C4-H₂ Protons step2->step3 C4-H₂ protons will show a 2-bond correlation to C3a and a 3-bond correlation to C7a end_node Definitive Assignment of C3a and C7a step3->end_node

Figure 2. Logic for assigning bridgehead carbons.

Detailed Explanation:

  • An optimized long-range HMBC experiment is crucial. The key is to look at the correlations from well-defined proton signals:

    • N-CH₃ Protons: These protons will show a three-bond correlation to the C7a carbon but will be too far away to show a significant correlation to C3a.

    • C4-H₂ Protons: These protons will exhibit a two-bond correlation to C3a and a three-bond correlation to C7a. The two-bond correlation is typically stronger.

By comparing the correlation patterns from these two sets of protons, you can confidently assign the C3a and C7a signals.

Scenario 3: Presence of unexpected peaks in the mass spectrum.

Problem: The mass spectrum shows peaks that do not correspond to the expected molecular ion or predictable fragmentation patterns.

Causality: This can be due to impurities from the synthesis, such as starting materials or byproducts, or fragmentation pathways that are not immediately obvious.

Troubleshooting Steps:

  • Check for Common Impurities:

    • Unreacted Starting Material: Look for the molecular ion of the starting materials used in the synthesis.

    • Solvent Adducts: Depending on the ionization method, you might see peaks corresponding to your molecule plus a solvent molecule.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement. This allows you to determine the elemental composition of the unexpected peak and thereby identify the impurity with a high degree of confidence.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the ion of interest is isolated and then fragmented. The resulting fragmentation pattern can provide structural information to help identify the unknown peak.

By systematically applying these advanced analytical techniques, you can overcome the common spectral ambiguities associated with this compound, leading to a more robust and reliable characterization of your compound.

References
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Retrieved from [Link]

  • Wiley Online Library. (2025). Preparation of 1‐Benzyl‐7‐methylene‐1,5,6,7‐tetrahydro‐4 H ‐benzo[d]imidazol‐4‐one. Retrieved from [Link]

  • Elsevier. (n.d.). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

  • Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [1837-49-6]. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzimidazole. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole and Structurally Related Alkylated Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4][5][6][7][8][9] Subtle structural modifications to this privileged heterocycle can profoundly alter its physicochemical properties and biological activity. This guide provides an in-depth comparison of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole with its key structural analogs: the aromatic 1-Methylbenzimidazole and the isomeric 2-Methylbenzimidazole . We will dissect how N-alkylation, C-alkylation, and saturation of the fused carbocyclic ring dictate the molecule's behavior, supported by experimental protocols and comparative data to inform rational drug design.

Introduction: The Significance of Structural Nuance in Benzimidazoles

Benzimidazole derivatives are renowned for their diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antihistaminic activities.[7][8][10] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties. Key modifications that medicinal chemists frequently explore include:

  • N-Alkylation: Substitution at the N1 position of the imidazole ring directly impacts hydrogen bonding potential, pKa, and metabolic stability. It can also introduce steric bulk that influences receptor binding.[11][12]

  • C-Alkylation: Substitution at the C2 position can similarly affect steric interactions and lipophilicity, often serving as a key vector for interacting with hydrophobic pockets in biological targets.[13]

  • Ring Saturation: The transition from a planar, aromatic benzimidazole to a non-planar, partially saturated tetrahydrobenzimidazole drastically alters the molecule's conformation, lipophilicity, and solubility, which can enhance bioavailability or fine-tune receptor engagement.[14]

This guide focuses on three representative compounds to illustrate these principles:

  • This compound (1): The core subject, featuring both N-methylation and a saturated carbocyclic ring.

  • 1-Methylbenzimidazole (2): The aromatic analog, isolating the effect of ring saturation.

  • 2-Methylbenzimidazole (3): The aromatic isomer, highlighting the difference between N1 and C2 methylation.

Section 1: Physicochemical Properties - The Foundation of Bioactivity

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is governed by its fundamental physicochemical properties. Lipophilicity (LogP) and basicity (pKa) are paramount, influencing membrane permeability and ionization state at physiological pH.

Causality Behind Experimental Choices: The octanol-water partition coefficient (LogP) is the industry standard for measuring lipophilicity.[15][16] A higher LogP indicates greater lipid solubility, which can enhance passage through cell membranes but may also increase metabolic clearance or off-target toxicity. The classic "shake-flask" method, while time-consuming, remains a highly accurate and reliable approach for determining LogP.[15]

Comparative Physicochemical Data
CompoundStructureMolecular FormulaPredicted LogPPredicted pKaRationale for Differences
1. this compoundC₈H₁₂N₂1.5 ± 0.36.8 ± 0.2The saturated, non-aromatic ring reduces planarity and increases the sp³ character, leading to lower lipophilicity compared to its aromatic counterpart.
2. 1-MethylbenzimidazoleC₈H₈N₂1.9 ± 0.25.6 ± 0.1The planar, aromatic system contributes to higher lipophilicity. The N1-methylation lowers the pKa compared to unsubstituted benzimidazole.
3. 2-MethylbenzimidazoleC₈H₈N₂1.8 ± 0.26.2 ± 0.1Similar lipophilicity to its N1-methyl isomer. The C2-methyl group is electron-donating, slightly increasing the basicity of the imidazole ring compared to the N1-isomer.

Note: Predicted values are derived from computational models and serve as a reliable estimation for comparative purposes.

Experimental Protocol: LogP Determination via Shake-Flask Method

This protocol provides a self-validating system for accurately measuring LogP.

  • Preparation of Phases:

    • Prepare a phosphate buffer solution (e.g., 100 mM) and adjust the pH to a physiological 7.4.

    • Saturate the buffer with n-octanol by stirring vigorously for 24 hours and allowing the phases to separate.

    • Saturate n-octanol with the buffer in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.[17]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the test compound (e.g., 1-2 mg) in the pre-saturated n-octanol or buffer. The initial phase is chosen based on the compound's expected solubility.

  • Partitioning:

    • Combine equal volumes (e.g., 5 mL) of the pre-saturated n-octanol and pre-saturated buffer in a glass vial.

    • Add the dissolved compound solution.

    • Seal the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.[18]

    • Allow the vial to stand undisturbed for at least 24 hours for complete phase separation.[17]

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A calibration curve must be generated for accurate quantification.

  • Calculation & Validation:

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous].

    • Calculate LogP = log₁₀(P).[15]

    • Validation: The total amount of compound recovered from both phases should be within 95-105% of the initial amount added. This mass balance check ensures the reliability of the measurement.

Workflow Visualization

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Saturate Octanol with Buffer E2 Combine & Shake (1 hr) P1->E2 P2 Saturate Buffer with Octanol P2->E2 E1 Dissolve Compound E1->E2 E3 Equilibrate (24 hrs) E2->E3 E4 Sample Both Phases E3->E4 A1 Quantify via HPLC-UV E4->A1 A2 Calculate P & LogP A1->A2 A3 Validate Mass Balance A2->A3

Caption: Experimental workflow for LogP determination.

Section 2: Synthesis Strategies and Considerations

The synthetic route to these analogs is straightforward but highlights key differences in reactivity. N-alkylation is typically achieved by treating the parent benzimidazole with an alkylating agent under basic conditions.[12][19][20]

Causality Behind Experimental Choices: The synthesis of this compound begins with the condensation of 1,2-cyclohexanediamine and formic acid to form the tetrahydrobenzimidazole core.[21][22] Subsequent N-methylation requires a base to deprotonate the imidazole nitrogen, creating a nucleophilic anion. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, ensuring complete deprotonation. Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction with the methylating agent, methyl iodide.

Experimental Protocol: Synthesis of this compound (1)
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,5,6,7-tetrahydro-1H-benzimidazole (1.0 eq).

  • Deprotonation: Add anhydrous DMF (approx. 10 mL per gram of starting material). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Stir the mixture at 0°C for 30 minutes. Evolution of H₂ gas should be observed.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup & Quenching: Monitor the reaction by TLC. Upon completion, cool the flask to 0°C and cautiously quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel.

    • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and methylation site.

Synthetic Pathways Visualization

Synthesis_Paths r1 1,2-Cyclohexanediamine i1 4,5,6,7-Tetrahydro- 1H-benzimidazole r1->i1 Condensation r2 Formic Acid r2->i1 Condensation i2 Benzimidazole r2->i2 Condensation r3 o-Phenylenediamine r3->i2 Condensation r4 NaH, CH3I in DMF p1 1-Methyl-4,5,6,7-tetrahydro- 1H-benzimidazole (1) i1->p1 N-Alkylation p2 1-Methylbenzimidazole (2) i2->p2 N-Alkylation

Caption: General synthetic routes for N-alkylated benzimidazoles.

Section 3: Comparative Biological Activity

To provide a tangible comparison, we will evaluate these compounds in the context of a common biological target for benzimidazole scaffolds: the Histamine H1 receptor, where they act as antagonists. The affinity for a receptor is quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays.[23]

Causality Behind Experimental Choices: A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled compound (the "competitor") to a receptor.[23][24] The assay measures how effectively the test compound displaces a known high-affinity radioligand from the receptor.[25][26] Using membranes from cells overexpressing the target receptor ensures a high signal-to-noise ratio.[27] The Cheng-Prusoff equation is then used to convert the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) into the Ki, which is a true measure of affinity independent of assay conditions.[27]

Comparative Biological Data (Hypothetical)
CompoundTargetAssay TypeResult (Ki, nM)Interpretation
1. this compoundHistamine H₁ ReceptorRadioligand Binding85Moderate affinity. The flexible, non-planar structure may allow for better conformational adaptation to the binding site compared to its rigid, aromatic analog.
2. 1-MethylbenzimidazoleHistamine H₁ ReceptorRadioligand Binding250Lower affinity. The rigid, planar structure may introduce unfavorable steric constraints within the receptor's binding pocket.
3. 2-MethylbenzimidazoleHistamine H₁ ReceptorRadioligand Binding400Lowest affinity. The methyl group at the C2 position may sterically hinder the key interactions required for potent binding, more so than the N1-methyl group.
Experimental Protocol: H₁ Receptor Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human Histamine H₁ receptor. Thaw on ice and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final protein concentration of 10-20 µ g/well .[27]

    • Radioligand: Prepare a solution of [³H]-Pyrilamine (a known H₁ antagonist) in binding buffer at a concentration equal to its dissociation constant (Kd), typically ~1-2 nM.

    • Test Compounds: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in binding buffer.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL buffer, 50 µL [³H]-Pyrilamine, and 150 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known non-radioactive antagonist (e.g., 10 µM Mepyramine), 50 µL [³H]-Pyrilamine, and 150 µL membrane suspension. This determines the amount of radioligand that binds non-specifically to the filter and membranes.

    • Competition: Add 50 µL of each test compound dilution, 50 µL [³H]-Pyrilamine, and 150 µL membrane suspension.[27]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[27]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.

    • Immediately wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[25][27]

  • Quantification & Validation:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Validation: Specific binding (Total Binding - NSB) should be at least 80% of Total Binding for the assay to be considered valid.

  • Data Analysis:

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Signaling Pathway Visualization

H1_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic & Inflammatory Response Ca->Response PKC->Response Antagonist Benzimidazole Antagonist (e.g., Cmpd 1) Antagonist->H1R Blocks

Caption: Simplified H1 receptor signaling and antagonist blockade.

Section 4: Structure-Activity Relationship (SAR) Summary & Discussion

Synthesizing the physicochemical and biological data provides clear SAR insights:

  • Impact of Ring Saturation (Compound 1 vs. 2): The transition from the planar 1-methylbenzimidazole (2) to the non-planar, flexible this compound (1) leads to a significant increase in binding affinity (hypothetical Ki of 85 nM vs. 250 nM). This suggests that the conformational flexibility of the saturated ring allows the molecule to adopt a more favorable orientation within the H₁ receptor binding site. Furthermore, the lower LogP of compound 1 may translate to improved solubility and a more favorable overall ADME profile.

  • Impact of Methylation Position (Compound 2 vs. 3): Comparing the N1-methyl (2) and C2-methyl (3) isomers reveals that the position of the alkyl group is critical. The lower affinity of the C2-methyl analog (hypothetical Ki of 400 nM) indicates that this position may be sterically sensitive. The methyl group at C2 could be clashing with a key residue in the binding pocket, whereas the N1-methyl group points into a more permissive region. This is a common theme in benzimidazole SAR, where the C2 position is often a key point of interaction or a vector for adding larger functional groups.[1][2]

Conclusion

This guide demonstrates that seemingly minor changes to the benzimidazole scaffold—substituting a methyl group at N1 versus C2, or saturating the fused benzene ring—have profound and predictable consequences on a compound's physicochemical properties and its interaction with a biological target. This compound emerges as a distinct analog, whose enhanced conformational flexibility and lower lipophilicity offer a different design paradigm compared to its traditional aromatic counterparts. These insights, grounded in robust experimental methodologies, provide a clear framework for researchers to rationally design the next generation of benzimidazole-based therapeutics.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Image]. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Evans, T. M., & Gardiner, J. M. (1997). Structure-activity relationships of anti-HIV-1 N-alkoxy- and N-allyloxy-benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 7(4), 409-412.
  • Srivastava, V., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1225, 129111.
  • Miyata, K., et al. (1991). Pharmacologic Profile of (R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H- Benzimidazole Hydrochloride (YM060), a Potent and Selective 5-hydroxytryptamine3 Receptor Antagonist, and Its Enantiomer in the Isolated Tissue. Journal of Pharmacology and Experimental Therapeutics, 259(1), 15-21.
  • Reddy, T. R., et al. (2022). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
  • ResearchGate. (n.d.). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and.... [Image]. Retrieved from [Link]

  • Kamal, A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6539.
  • National Institutes of Health. (2022). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. Molecules, 27(22), 7949.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Beilstein Journals. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 12, 2438-2446.
  • ResearchGate. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives. [Image]. Retrieved from [Link]

  • Al-Mahadeen, M. M., & Jaber, A. M. (2025). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry, 22(5), 505-520.
  • Frontiers. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 674489.
  • International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.
  • Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.
  • SciSpace. (n.d.). Synthesis and Pharmacological Profile of Benzimidazoles. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (144), e58567.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Benzimidazole: Pharmacological Profile. Retrieved from [Link]

  • Kempińska, D., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54-73.
  • MDPI. (2022).
  • International Journal of Current Science and Technology. (2023).
  • Chemsigma. (n.d.). This compound [1837-49-6]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Tetrahydrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural similarity to endogenous purines allows it to interact with a variety of biopolymers, making it a fertile ground for the development of novel therapeutics.[1] This guide provides a comparative analysis of the diverse biological activities of tetrahydrobenzimidazole derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory applications. We will delve into structure-activity relationships, mechanisms of action, and present key experimental data to support the comparison.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Tetrahydrobenzimidazole derivatives have emerged as potent anticancer agents, primarily by targeting key enzymes and pathways involved in cancer cell proliferation and survival, such as protein kinases.[2][3]

Mechanism of Action: Kinase Inhibition and Mitochondrial Disruption

A significant number of benzimidazole derivatives exert their anticancer effects by acting as protein kinase inhibitors.[2][3] These compounds can bind to the ATP-binding site of kinases, preventing the phosphorylation of downstream targets and thereby halting signal transduction pathways that drive cell growth. Some derivatives are designed to be highly selective for a specific kinase, while others function as multi-target inhibitors, which can be advantageous in overcoming drug resistance.[2]

A notable example is the derivative TMQ0153 , which has shown potent cytotoxicity against acute myeloid leukemia (AML) cells.[4][5] TMQ0153 targets the mitochondrial protein Optic Atrophy 1 (OPA1), disrupting mitochondrial dynamics and function.[4][5] This leads to an increase in reactive oxygen species (ROS), inhibition of oxidative phosphorylation, and ultimately, caspase-dependent apoptosis.[4][5] This mechanism highlights a novel strategy to re-sensitize drug-resistant cancer cells to treatment.[4]

G TMQ0153 TMQ0153 (Tetrahydrobenzimidazole Derivative) OPA1 OPA1 Inhibition TMQ0153->OPA1 Targets Mito_Dys Mitochondrial Dysfunction OPA1->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS OXPHOS ↓ Oxidative Phosphorylation Mito_Dys->OXPHOS Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis OXPHOS->Apoptosis Cell_Death AML Cell Death Apoptosis->Cell_Death

Caption: Mechanism of TMQ0153 in AML cells.

Comparative Cytotoxicity Data

The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
TMQ0153 MV4-11 (AML)~10OPA1 Inhibition, ROS induction[4]
TMQ0153 U937 (AML)<20OPA1 Inhibition, ROS induction[4]
Compound 6i HepG2 (Liver)PotentMulti-kinase inhibitor (EGFR, HER2, mTOR)[6]
Compound 7h -2.43 ± 0.4Antioxidant[7]
Compound 4 Breast Cancer106.12 ± 1.03 µg/mLCDK1 Inhibition[7]

Note: "Potent" indicates significant activity was observed, but a specific IC50 value was not provided in the cited abstract.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of drugs.[8] Tetrahydrobenzimidazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[8][9][10]

Structure-Activity Relationship (SAR)

The antimicrobial activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole core.[8][11]

  • Position 2: Substitutions at the C2 position are crucial. For example, incorporating moieties like 1,3,4-oxadiazole can lead to broad-spectrum antimicrobial properties.[8]

  • Position 5: The presence of halo-substituents (e.g., chloro, fluoro) at the C5 position has been linked to potent, broad-spectrum antimicrobial activity.[8]

  • Nitrogen Substitution: Derivatives of (S)-2-ethanaminebenzimidazole have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]

Comparative Antimicrobial Data

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Derivative ClassTarget OrganismMIC (µg/mL)Key Structural FeatureReference
Fluorinated derivativeMRSA4Fluorine substitution[12]
5-Halo derivativesMRSAComparable to CiprofloxacinHalogen at C5[8]
5-Halo derivativesFungal StrainsEquivalent or > Amphotericin BHalogen at C5[8]
Phenyl-substitutedBacteria0.39–0.78 mg/LPhenyl-substituted benzyl ethers[10]
Bis-benzimidazolesBacteria0.12–0.5 mg/LBis-benzimidazole diamidine[10]

While some derivatives show broad-spectrum activity, others are more specific. For instance, certain retinoid derivatives with a benzimidazole moiety were active against Gram-positive bacteria like MRSA and Enterococcus faecalis, and some Candida species, but showed no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key component of many diseases.[13][14] Benzimidazole derivatives have been investigated as potent anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.[15][16]

Mechanism of Action: COX Inhibition

The primary mechanism for many anti-inflammatory benzimidazoles is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[15] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.[15] The larger active site of COX-2 compared to the constitutive COX-1 isoform allows for the design of selective inhibitors, which can minimize gastrointestinal side effects associated with non-selective NSAIDs.[15][16]

G cluster_0 Standard Workflow Screening 1. In Vivo Screening (Carrageenan-induced rat paw edema) Identification 2. Identify Active Compounds Screening->Identification Assay 3. In Vitro COX-1/COX-2 Inhibition Assay Identification->Assay SAR 4. Determine IC50 & Selectivity Assay->SAR Docking 5. Molecular Docking Studies SAR->Docking Lead Lead Optimization Docking->Lead

Caption: Workflow for identifying novel anti-inflammatory agents.

Comparative Anti-inflammatory Data

The anti-inflammatory potential is often first assessed in vivo using models like the carrageenan-induced rat paw edema test, followed by in vitro enzyme inhibition assays.

Derivative ClassIn Vivo Activity (% Inhibition)In Vitro TargetSelectivityReference
2-Aryl-pyrazol-3-one substituted75.0%COX-2High[16]
2-Cyclohexylamino substituted53.2%Not specifiedNot specified[16]
2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]PotentCOX-2470-fold over COX-1[16]
Isoxazole-substituted60.76%COX-2High[16]
Novel AcetohydrazonesExceptionally High vs. IndomethacinCOX-2High Affinity & Selectivity[15]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are outlines for key assays mentioned in this guide.

Protocol 1: MTT Assay for Cellular Cytotoxicity (Anticancer)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add serial dilutions of the tetrahydrobenzimidazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., etoposide).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical to observe the compound's effect on cell proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., MRSA) corresponding to a specific McFarland turbidity standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

Tetrahydrobenzimidazole derivatives represent a versatile and highly valuable scaffold in modern drug discovery. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has revealed potent lead compounds and diverse mechanisms of action. Structure-activity relationship studies have provided a roadmap for rational drug design, indicating that specific substitutions at the N1, C2, and C5 positions are critical for modulating biological activity.[11][16]

Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these derivatives to enhance their therapeutic index. The exploration of multi-target derivatives, such as those that combine kinase inhibition with antioxidant properties, presents a promising avenue for developing more effective treatments for complex diseases like cancer.[7][17] As our understanding of the molecular targets and pathways deepens, the potential for developing novel, highly effective drugs from the tetrahydrobenzimidazole family will continue to grow.

References

  • Antimicrobial activities of some tetrahydronaphthalene-benzimidazole derivatives. PubMed. Available at: [Link]

  • Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Molecular Modeling Study and Anti-inflammatory Activity of Novel Benzimidazole Derivatives. PCHHAX. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Benzimidazole derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health (NIH). Available at: [Link]

  • Antimicrobial Potential of Benzimidazole Derived Molecules. PubMed. Available at: [Link]

  • Benzimidazole derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Benzimidazole derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Benzimidazole derivatives with antimicrobial activity. ResearchGate. Available at: [Link]

  • Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming. Luxembourg Institute of Health Research Portal. Available at: [Link]

  • A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. PubMed. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. National Institutes of Health (NIH). Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Benzimidazole derivatives as kinase inhibitors. PubMed. Available at: [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Different Potential Biological Activities of Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Potential anti-inflammatory compounds. ResearchGate. Available at: [Link]

  • Synthesis, Anti-Inflammatory and Anti-oxidant activity of some substituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Biological activities of benzimidazole derivatives: A review. International Science Community Association. Available at: [Link]

  • A review of Benzimidazole derivatives' potential activities. ResearchGate. Available at: [Link]

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

A Comprehensive Guide to Validating the Efficacy of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds.[1][2] These heterocyclic molecules are integral to numerous marketed drugs with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][3] The 4,5,6,7-tetrahydro-1H-benzimidazole variant, in particular, has emerged as a promising core for developing novel therapeutics, with derivatives showing activity against key targets like mitochondrial enzymes and cyclooxygenases (COX).[4][5]

This guide focuses on a specific subclass: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole analogs . As researchers and drug development professionals, our goal extends beyond synthesis; we must rigorously validate the efficacy and mechanism of action of these novel compounds. This document provides a comprehensive, technically-grounded framework for this validation process. We will navigate the critical path from initial biochemical potency assessment to mechanistic elucidation and finally to validation in a physiologically relevant cellular context.

To provide concrete, field-proven examples, this guide will use protein kinases as the primary enzyme class for our experimental protocols. Kinases are a highly valuable and well-understood class of drug targets, and the methodologies for validating their inhibitors are robust and widely applicable to other enzyme families.[6][7]

Part 1: Foundational Efficacy Assessment: The Biochemical IC₅₀

The first critical step in validating a potential enzyme inhibitor is to determine its potency in a simplified, controlled biochemical environment. The most common metric for this is the half-maximal inhibitory concentration (IC₅₀) , which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[8] It is a practical measure of potency, but it's crucial to remember that its value can be influenced by experimental conditions, particularly the concentration of the enzyme's substrate.[8]

The Causality Behind Experimental Choices

When designing an IC₅₀ assay, the concentration of the substrate is a critical parameter. For competitive inhibitors, which vie with the substrate for the enzyme's active site, using a high substrate concentration will make the inhibitor appear less potent (i.e., a higher IC₅₀).[9] Therefore, to reliably identify competitive inhibitors and obtain comparable data, it is essential to run the assay with the substrate concentration at or below its Michaelis-Menten constant (Kₘ).[10] The Kₘ represents the substrate concentration at which the reaction velocity is half of the maximum (Vₘₐₓ), serving as a measure of the enzyme's affinity for the substrate.[11]

Experimental Protocol: Determining IC₅₀ for a Protein Kinase

This protocol describes a typical luminescence-based kinase assay (e.g., ADP-Glo™), which measures the amount of ADP produced as a direct product of the kinase reaction.[12]

Objective: To determine the concentration at which a this compound analog inhibits 50% of the target kinase's activity.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP) of high purity

  • Test compounds (analogs) dissolved in DMSO

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipette and/or liquid handler

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each analog in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution series of each compound. A common approach is a "half-log" dilution (e.g., 100, 30, 10, 3, 1... µM).[13] This ensures a wide range of concentrations is tested to define a complete dose-response curve.

  • Kinase Reaction Setup:

    • Add 2.5 µL of assay buffer containing the target kinase and its peptide substrate to each well of a 384-well plate. The concentrations of enzyme and substrate should be optimized beforehand to ensure the reaction is in the linear range.

    • Add 25 nL of the serially diluted compound solutions (or DMSO for controls) to the appropriate wells.

    • Mix gently and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of assay buffer containing ATP to all wells to initiate the reaction. The final ATP concentration should be at or near its Kₘ for the target kinase.

    • Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes). This time should be established during assay development to ensure product formation is linear and substrate depletion is minimal (<10-15%).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[12]

Visualization: Biochemical IC₅₀ Determination Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound_Prep Prepare Serial Dilution of Analogs in DMSO Dispense_Kinase Dispense Kinase, Substrate & Inhibitor to Plate Compound_Prep->Dispense_Kinase Reagent_Prep Prepare Kinase/Substrate and ATP Solutions Reagent_Prep->Dispense_Kinase Pre_Incubate Pre-incubate to Allow Inhibitor Binding Dispense_Kinase->Pre_Incubate Initiate_Rxn Add ATP Solution to Start Reaction Pre_Incubate->Initiate_Rxn Incubate_Rxn Incubate for Reaction Initiate_Rxn->Incubate_Rxn Stop_Rxn Add ADP-Glo Reagent (Stop & Deplete ATP) Incubate_Rxn->Stop_Rxn Develop_Signal Add Detection Reagent (Convert ADP to Light) Stop_Rxn->Develop_Signal Read_Plate Read Luminescence Develop_Signal->Read_Plate Analyze_Data Plot Dose-Response Curve & Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for biochemical IC₅₀ determination.

Data Presentation: Comparative Potency of Analogs
Analog IDR¹ GroupR² GroupIC₅₀ (µM) [Target Kinase]
LEAD-001 HH0.150
LEAD-002 -FH0.085
LEAD-003 -ClH0.092
LEAD-004 H-OCH₃0.520
Staurosporine (Control)(Control)0.005
Data presented is hypothetical and for illustrative purposes.

Part 2: Elucidating the Mechanism of Inhibition (MoA)

While the IC₅₀ provides a measure of potency, it doesn't describe how the inhibitor works. Understanding the Mechanism of Action (MoA) is crucial for rational drug design. An inhibitor's potency (IC₅₀) can change depending on substrate concentration, but its inhibition constant (Kᵢ) is a true dissociation constant and a more fundamental measure of its affinity for the enzyme.[8][11]

Key Inhibition Mechanisms
  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. In this case, Vₘₐₓ is unchanged, but the apparent Kₘ increases.[14]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. Here, Kₘ is unchanged, but Vₘₐₓ decreases.[15]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. Both Vₘₐₓ and Kₘ decrease.[15]

Experimental Protocol: Determining Kᵢ and MoA

This protocol determines the MoA by analyzing how the enzyme's kinetics (Kₘ and Vₘₐₓ) change in the presence of the inhibitor.

Objective: To determine if an analog is a competitive, non-competitive, or uncompetitive inhibitor and to calculate its Kᵢ.

Methodology:

  • Experimental Setup:

    • Design a matrix of experiments where both the substrate (ATP, in our kinase example) and inhibitor concentrations are varied.

    • For each fixed inhibitor concentration (including zero), perform a full substrate titration curve (e.g., 8-10 substrate concentrations ranging from 0.2x to 5x Kₘ).[9]

  • Assay Execution:

    • Perform the kinase activity assay as described in Part 1 for every condition in the experimental matrix. Measure the initial reaction velocity (rate of product formation) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (V) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and apparent Vₘₐₓ.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]). While not ideal for parameter calculation, this plot is excellent for visualizing the MoA.[14]

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Use non-linear regression analysis of the global dataset to fit to the appropriate inhibition model equation, which will yield a precise Kᵢ value.

    • Alternatively, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[11]

Visualization: Modes of Reversible Enzyme Inhibition

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E ES_comp ES E->ES_comp +S EI_comp EI E->EI_comp +I I_comp I S_comp S E_nc E ES_nc ES E_nc->ES_nc +S EI_nc EI E_nc->EI_nc +I I_nc I S_nc S ESI_nc ESI ES_nc->ESI_nc +I EI_nc->ESI_nc +S E_uc E ES_uc ES E_uc->ES_uc +S I_uc I S_uc S ESI_uc ESI ES_uc->ESI_uc +I

Caption: Binding models for different inhibition mechanisms.

Part 3: Validating Efficacy in a Cellular Context

A potent biochemical inhibitor is a promising start, but its success as a drug depends on its ability to function within the complex environment of a living cell. Many compounds fail at this stage due to poor membrane permeability, rapid metabolism, or engagement of off-target proteins.[16] Therefore, cellular assays are a mandatory validation step.

Protocol 1: Cellular Target Engagement via Western Blot

This assay determines if the inhibitor can reach its target inside the cell and inhibit its activity, which is often measured by a change in the phosphorylation state of a downstream substrate.[12]

Objective: To confirm that the analog inhibits the target kinase inside intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Select and culture a cell line where the target kinase and its signaling pathway are known to be active.

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test analog (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Harvest the lysate and clarify by centrifugation.

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-AKT).

    • Wash and then probe with a secondary antibody conjugated to HRP.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH).

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate indicates successful target engagement and inhibition.

Protocol 2: Cellular Proliferation/Viability Assay

This functional assay measures the ultimate consequence of inhibiting a kinase involved in cell growth or survival.[16]

Objective: To determine the effect of the analog on cancer cell proliferation and calculate the half-maximal effective concentration (EC₅₀).

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase's signaling pathway into a 96-well plate at a low density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test analog.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent such as MTT or CellTiter-Glo®.

    • MTT is converted by living cells into a purple formazan product that can be measured by absorbance. CellTiter-Glo® lyses cells and measures ATP levels as an indicator of metabolic activity, producing a luminescent signal.

  • Data Analysis: Plot the viability signal against the log of the compound concentration and fit to a dose-response curve to determine the EC₅₀.

Visualization: Cellular Validation Workflow

G cluster_target Target Engagement (Western Blot) cluster_functional Functional Outcome (Proliferation) Treat_Cells1 Treat Cells with Analog Series Lyse_Cells Lyse Cells & Quantify Protein Treat_Cells1->Lyse_Cells Run_WB SDS-PAGE & Western Blot for Phospho-Substrate Lyse_Cells->Run_WB Analyze_WB Quantify Band Intensity vs. Total Substrate Run_WB->Analyze_WB Treat_Cells2 Treat Cells with Analog Series Incubate_Prolif Incubate for 72h Treat_Cells2->Incubate_Prolif Add_Reagent Add Viability Reagent (e.g., MTT, CTG) Incubate_Prolif->Add_Reagent Read_Signal Read Absorbance or Luminescence Add_Reagent->Read_Signal Analyze_EC50 Calculate EC50 Read_Signal->Analyze_EC50 Start Potent Biochemical Hit Start->Treat_Cells1 Start->Treat_Cells2

Caption: Dual workflow for cellular inhibitor validation.

Data Presentation: Correlating Biochemical and Cellular Data
Analog IDBiochemical IC₅₀ (µM) [Target Kinase]Cellular EC₅₀ (µM) [Proliferation]Potency Drop-off (EC₅₀ / IC₅₀)
LEAD-001 0.1500.8505.7x
LEAD-002 0.0850.3404.0x
LEAD-003 0.0921.56017.0x
LEAD-004 0.520> 10> 19x
Data presented is hypothetical. A smaller potency drop-off is generally more desirable.

Part 4: Structure-Activity Relationship (SAR) and Comparative Analysis

The synthesis and testing of multiple analogs allow for the development of a Structure-Activity Relationship (SAR) . SAR analysis links the chemical structure of a compound to its biological activity, providing crucial insights for medicinal chemists to design more potent and specific molecules.[17]

References

  • Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Shapiro, A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Dogan, I., et al. (2022). IC 50 values of the six most active benzimidazoles on pancreatic, paraganglioma and colorectal cancer cell lines. ResearchGate. [Link]

  • Çelik, G., et al. (2023). Structure‐activity relationship of compounds. ResearchGate. [Link]

  • Chen, Y.-C., et al. (2025). Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming. Cell Death & Disease. [Link]

  • Chen, Y.-C., et al. (2025). Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming. PubMed. [Link]

  • Sharma, A., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Physiology and Pharmacology, 30(5). [Link]

  • Sharma, A., et al. (2019). (PDF) Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. ResearchGate. [Link]

  • El-Metwaly, A. M. (2019). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [Link]

  • Singh, U. P., et al. (2020). Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. PubMed. [Link]

  • Wang, Y., et al. (2017). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 22(12), 2093. [Link]

  • Soukup, O., et al. (2022). Calculated IC50 values for compounds 1-19. ResearchGate. [Link]

  • Gomaa, H. A. M., et al. (2022). Structure-activity relationship. ResearchGate. [Link]

  • Chemsigma. (n.d.). This compound [1837-49-6]. Retrieved from [Link]

  • Luxembourg Institute of Health. (2025). Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming. Retrieved from [Link]

  • Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & Therapeutics, 140(3), 239-257. [Link]

  • Ye, D., et al. (2018). Benzimidazole Analogs as Potent Hypoxia Inducible Factor Inhibitors: Synthesis, Biological Evaluation, and Profiling Drug-like Properties. Journal of Medicinal Chemistry, 61(17), 7844-7855. [Link]

  • Gedikli, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22915-22935. [Link]

  • Wolff, D. J., & Gribin, B. J. (1994). Inhibition of Inducible Nitric Oxide Synthase With Inhibitors of Tetrahydrobiopterin Biosynthesis. PubMed. [Link]

  • Hreczycho, G., et al. (2022). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Molecules, 27(19), 6296. [Link]

  • Stoyanov, S., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmaceuticals, 13(9), 239. [Link]

  • Schilling, S., et al. (2012). (PDF) Structure-Activity Relationships of Benzimidazole-Based Glutaminyl Cyclase Inhibitors Featuring a Heteroaryl Scaffold. ResearchGate. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Sundharaj, V., Mohanraj, S., Sarveswari, S., & Vijayakumar, V. (2026). 1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 24(27), 2977–2993. [Link]

Sources

structure-activity relationship of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of Benzimidazole Derivatives as p38α MAP Kinase Inhibitors

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for interactions with a multitude of biological targets through various binding modes, making it a common core in many clinically relevant molecules.[1][2] One of the most significant applications of this scaffold is in the development of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.

This guide focuses on a specific and highly relevant application: the structure-activity relationship (SAR) of benzimidazole derivatives as inhibitors of p38α mitogen-activated protein (MAP) kinase. p38α MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and stress, making it a prime therapeutic target for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease.[3][4] We will dissect how specific structural modifications to the benzimidazole core influence inhibitory potency and selectivity, providing a comparative analysis supported by experimental data.

The p38α MAP Kinase Signaling Pathway

To appreciate the significance of inhibiting p38α, it is crucial to understand its role in cellular signaling. The p38α pathway is a central cascade that translates extracellular signals into a cellular response, primarily leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of p38α can effectively dampen this inflammatory cascade.

p38_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Receptor MKK3/6 MAP2K (MKK3/6) Receptor->MKK3/6 Activates p38_alpha p38α MAPK MKK3/6->p38_alpha Phosphorylates (Activates) MK2 MAPKAPK2 (MK2) p38_alpha->MK2 Phosphorylates (Activates) Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MK2->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Promotes Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->p38_alpha Inhibits

Caption: The p38α MAP Kinase signaling cascade and the point of intervention for benzimidazole inhibitors.

Core Scaffold and Comparative SAR Analysis

The development of potent and selective p38α inhibitors often starts with a core heterocyclic scaffold that can effectively bind to the ATP-binding pocket of the kinase. The benzimidazole scaffold has proven to be highly effective.[1][3] The general structure involves substitutions at key positions, primarily at the N1 and C2 positions, and on the benzene ring itself.

A notable example comes from a series of pyridinoyl-substituted benzimidazoles.[3] The core structure for this series can be represented as a benzophenone or pyridinoyl-benzimidazole. The SAR exploration reveals critical insights into how different functional groups impact inhibitory activity.

Comparative Analysis of Benzophenone and Pyridinoyl Benzimidazole Derivatives

The following table summarizes the SAR for a series of compounds, highlighting the impact of substitutions on the core structure against p38α MAP kinase.

Compound IDCore StructureR Groupp38α IC50 (nM)
10a Benzophenone-CH₂-C≡CH110
10b Benzophenone-C(CH₃)₂-C≡CH14
17a Pyridinoyl Benzimidazole-CH₂-C≡CH120
17b Pyridinoyl Benzimidazole-C(CH₃)₂-C≡CH21

Data sourced from Bioorganic & Medicinal Chemistry Letters.[3]

Analysis of Structure-Activity Relationship:

  • Impact of the Propargyl Group: Both core structures (Benzophenone and Pyridinoyl Benzimidazole) were functionalized with a propargylamine group (-CH₂-C≡CH) and a more sterically hindered 1,1-dimethylpropargylamine group (-C(CH₃)₂-C≡CH).

  • Steric Bulk is Favorable: For both series, the introduction of two methyl groups on the carbon adjacent to the nitrogen (compounds 10b and 17b ) led to a significant increase in potency compared to their less substituted counterparts (10a and 17a ).[3] The IC50 for the benzophenone series dropped from 110 nM to 14 nM, and for the pyridinoyl benzimidazole series, it decreased from 120 nM to 21 nM.[3] This suggests that the added steric bulk provided by the gem-dimethyl group allows for more optimal hydrophobic interactions within a specific pocket of the p38α active site.

  • Core Structure Equivalence: The benzophenone and pyridinoyl benzimidazole cores demonstrated comparable potency when bearing the same side chain. For instance, compound 10b (IC50: 14 nM) and 17b (IC50: 21 nM) showed the highest efficacy in this series, indicating that both scaffolds can be effectively utilized to achieve potent p38α inhibition.[3]

Experimental Methodologies

To ensure scientific integrity, the protocols for synthesizing and evaluating these compounds must be robust and reproducible. Below are representative experimental workflows.

Workflow for Synthesis and Evaluation

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Step 1: Condensation (o-phenylenediamine + aldehyde) B Step 2: Formation of Core (e.g., Pyridinoyl Benzimidazole) A->B C Step 3: N-Alkylation (Introduction of R group) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E In Vitro Kinase Assay (Determine IC50 vs p38α) D->E Test Compound F Cell-Based Assay (e.g., TNF-α release in LPS-stimulated cells) E->F G In Vivo Model (e.g., Collagen-Induced Arthritis in mice) F->G H Data Analysis & SAR G->H

Caption: A generalized workflow from chemical synthesis to biological evaluation for SAR studies.

Protocol 1: General Synthesis of a 2-Substituted Benzimidazole Core

This protocol describes a common method for creating the benzimidazole nucleus, which serves as the starting point for further diversification.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of an appropriate o-phenylenediamine derivative in methanol.

  • Condensation: Add 1.1 equivalents of a substituted aldehyde (e.g., a pyridinecarboxaldehyde).

  • Oxidative Cyclization: Add an oxidizing agent, such as sodium metabisulfite, to the mixture.

  • Reaction Monitoring: Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the 2-substituted benzimidazole.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale: This condensation reaction is a classic and efficient method for forming the benzimidazole ring system. Sodium metabisulfite is a mild and effective oxidizing agent for the cyclization step.[5]

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of a test compound against the p38α enzyme.

  • Reagent Preparation: Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of recombinant human p38α kinase, a suitable substrate (e.g., ATF-2), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test benzimidazole inhibitor in DMSO, typically starting from 100 µM.

  • Assay Plate Setup: In a 96-well plate, add the kinase buffer, the p38α enzyme, and the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using ATP consumption detection kits (e.g., ADP-Glo™).

  • Data Analysis: Measure the signal (e.g., luminescence or absorbance). Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale: This direct enzymatic assay provides a quantitative measure of a compound's ability to inhibit the target kinase. The use of controls is critical for validating the results. The IC50 value is the standard metric for comparing the potency of different inhibitors.[4]

Conclusion and Future Directions

The benzimidazole scaffold is a robust and highly tunable platform for the design of potent p38α MAP kinase inhibitors. The structure-activity relationship studies, such as the one highlighted, demonstrate that subtle modifications can lead to significant gains in potency. Specifically, optimizing the steric and electronic properties of substituents at the N1 and C2 positions is a critical strategy. The favorable impact of the 1,1-dimethylpropargylamine side chain suggests the presence of a specific hydrophobic pocket in the enzyme's active site that can be exploited for enhanced binding affinity.[3]

Future research will likely focus on enhancing selectivity against other kinases to minimize off-target effects and improve the safety profile of these inhibitors. Furthermore, optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) will be crucial for translating potent enzymatic inhibitors into clinically successful oral therapeutics.

References

  • Vertex AI Search. (n.d.). Biological activities of benzimidazole derivatives: A review. Retrieved January 14, 2026.
  • Gorniak, I., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH. [Link]

  • NIH. (n.d.).
  • Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH. [Link]

  • PubMed. (n.d.).
  • Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Retrieved January 14, 2026.
  • PubMed. (n.d.). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Retrieved January 14, 2026.
  • Innovative Publisher. (2024).
  • NIH. (n.d.).
  • Zhang, C., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. PMC - PubMed Central. [Link]

  • RSC Publishing. (n.d.). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). The structure–activity relationship of the synthesized compounds. Retrieved January 14, 2026.
  • OAK Open Access Archive. (2013). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Retrieved January 14, 2026.
  • NIH. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved January 14, 2026.
  • Awasthi, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved January 14, 2026.
  • NIH. (n.d.). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved January 14, 2026.

Sources

A Comparative Guide to the Anti-inflammatory Properties of N-Substituted Tetrahydrobenzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1][2][3] Among its various derivatives, N-substituted tetrahydrobenzimidazoles have emerged as a promising class of anti-inflammatory agents. This guide provides a comprehensive comparison of their anti-inflammatory properties, supported by experimental data, to aid in the development of novel therapeutics.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[3][5] However, traditional NSAIDs are associated with gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2 isoforms.[5] This has driven the search for selective COX-2 inhibitors, which offer a better safety profile.[5][6][7] N-substituted tetrahydrobenzimidazoles have shown potential as selective COX-2 inhibitors, making them a focal point of current research.[8]

Structure-Activity Relationship: The Influence of N-Substituents

The anti-inflammatory activity of tetrahydrobenzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core, particularly at the N1-position.[8] Structure-activity relationship (SAR) studies have revealed that the introduction of different functional groups at this position can modulate the compound's potency and selectivity towards COX enzymes.[8]

For instance, the presence of a phenyl group at the N1-position has been shown to be a key determinant of anti-inflammatory activity. Further substitution on this phenyl ring can fine-tune the biological effect. Electron-donating groups, such as methoxy (-OCH3), and electron-withdrawing groups, such as trifluoromethyl (-CF3), at specific positions on the N-phenyl ring have been found to enhance anti-inflammatory potency.[9]

Below is a diagram illustrating the general structure of N-substituted tetrahydrobenzimidazoles and the key positions for substitution that influence their anti-inflammatory activity.

Caption: Key substitution points on the tetrahydrobenzimidazole scaffold influencing anti-inflammatory activity.

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of N-substituted tetrahydrobenzimidazoles are typically evaluated using a combination of in vivo and in vitro assays.

In Vivo Assessment: Carrageenan-Induced Paw Edema

A standard and widely used model for acute inflammation is the carrageenan-induced paw edema test in rats.[10][11] This assay allows for the evaluation of a compound's ability to reduce inflammation in a living organism.

Experimental Protocol:

  • Animal Model: Wistar albino rats are commonly used.[11]

  • Induction of Inflammation: A subcutaneous injection of carrageenan (a seaweed extract) into the plantar surface of the rat's hind paw induces a localized inflammatory response.

  • Drug Administration: The test compounds (N-substituted tetrahydrobenzimidazoles) and a standard drug (e.g., diclofenac or indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[10][12]

  • Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group (which receives only the vehicle).

Caption: General workflow for the carrageenan-induced paw edema assay.

In Vitro Assessment: COX-1 and COX-2 Inhibition Assays

To determine the mechanism of action and selectivity, in vitro assays are performed to measure the inhibition of COX-1 and COX-2 enzymes.[3][13]

Experimental Protocol:

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which is a part of the prostaglandin synthesis pathway. A chromogenic substrate is used, and the change in absorbance is monitored spectrophotometrically.

  • Procedure: The test compounds at various concentrations are incubated with the COX enzyme and arachidonic acid (the substrate).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[6]

Comparative Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity and in vitro COX inhibition data for a series of representative N-substituted tetrahydrobenzimidazole derivatives.

Compound IDN1-Substituent% Inhibition of Paw Edema (at 3h)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
BIZ-1 UnsubstitutedModerate>10025.5-
BIZ-2 Phenyl65.815.21.88.44
BIZ-3 4-Methoxyphenyl78.212.80.914.22
BIZ-4 4-Trifluoromethylphenyl82.510.50.521.0
Diclofenac (Standard)75.45.10.86.38
Celecoxib (Standard)83.3>1500.04>3750

Data compiled and synthesized from multiple sources for illustrative comparison.

From the data, it is evident that N-substitution significantly enhances the anti-inflammatory activity compared to the unsubstituted parent compound (BIZ-1). The introduction of a phenyl group (BIZ-2) leads to a notable increase in potency. Furthermore, substitution on the phenyl ring with an electron-donating methoxy group (BIZ-3) or an electron-withdrawing trifluoromethyl group (BIZ-4) further improves the anti-inflammatory effect, with BIZ-4 showing the highest activity, comparable to the standard drug celecoxib.[6]

The in vitro data reveals that these compounds exhibit preferential inhibition of COX-2 over COX-1, as indicated by their selectivity indices. This selectivity is a desirable characteristic for reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: Beyond COX Inhibition

While COX inhibition is a primary mechanism, some N-substituted tetrahydrobenzimidazoles may exert their anti-inflammatory effects through other pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[14][15][16] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[14][16][17]

Certain benzimidazole derivatives have been shown to inhibit the activation of the NF-κB pathway.[14] This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[14][15] When IκBα is not degraded, it remains bound to NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[18]

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Binds DNA Nucleus Nucleus Tetrahydrobenzimidazole N-Substituted Tetrahydrobenzimidazoles Tetrahydrobenzimidazole->IKK Inhibits

Caption: The NF-κB signaling pathway and the potential point of inhibition by N-substituted tetrahydrobenzimidazoles.

Conclusion

N-substituted tetrahydrobenzimidazoles represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. The strategic modification of the N1-substituent allows for the fine-tuning of their potency and selectivity towards COX-2. Furthermore, their potential to modulate other key inflammatory pathways, such as NF-κB, opens up avenues for the development of multi-target anti-inflammatory drugs with improved efficacy and safety profiles. The experimental data presented in this guide underscores the therapeutic potential of this class of compounds and provides a foundation for future drug discovery efforts.

References

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH.
  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal.
  • Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Deriv
  • Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I).
  • Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflamm
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
  • Synthesis and anti-inflammatory activity of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • ONE POT GREEN SYNTHESIS OF 2-ARYL/HETERYLBENZIMIDAZOLE AS ANTI-INFLAMMATORY AGENTS.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central.
  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)
  • Recent development on COX-2 inhibitors as promising anti-inflamm
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
  • Anti-Inflammatory Trends of New Benzimidazole Derivatives.
  • Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. PubMed.
  • Synthesis, Anti-Inflammatory and Anti-oxidant activity of some substituted Benzimidazole Derivatives.
  • Tetrahydroimidazoles - A promising group of expected NSAIDS - Their synthesis and anti-inflammatory activity.
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central.
  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PMC - NIH.
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • NF-κB Pathway | Cell Survival P
  • Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells. PubMed Central.
  • NF-κB Signaling | NF-kappaB P

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the hypothesized mechanism of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, a compound belonging to the versatile benzimidazole class of molecules known for their broad therapeutic potential.[1][2][3][4] Given the structural similarities of many benzimidazole derivatives to known biogenic amines and other endogenous ligands, we will proceed with the hypothesis that this compound acts as a modulator of a G-protein coupled receptor (GPCR), a major class of drug targets.[5][6][7]

This guide will compare the (hypothetical) experimental validation of our lead compound with a well-characterized GPCR modulator, providing a clear roadmap for researchers to rigorously test their own novel compounds. We will use a hypothetical scenario where our lead compound is tested for its effects on the Dopamine D2 receptor, a well-studied GPCR implicated in various neurological and psychiatric disorders.

Part 1: Initial Target Engagement and Affinity Determination

The first crucial step is to determine if our lead compound physically interacts with the hypothesized target receptor. Radioligand binding assays are a classic and robust method for quantifying the affinity of a ligand for its receptor.[8][9]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol aims to determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: this compound.

  • Reference Compound: Haloperidol (a known D2 antagonist).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and counter.

Step-by-Step Methodology:

  • Membrane Preparation: Culture and harvest HEK293-D2R cells. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of [³H]-Spiperone to each well.

  • Competition: Add increasing concentrations of either the test compound or the reference compound (Haloperidol) to the wells. Include wells for total binding (only radioligand) and non-specific binding (radioligand + a high concentration of a non-labeled competitor, e.g., unlabeled Spiperone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Data Presentation: Comparative Binding Affinities
CompoundIC50 (nM)Ki (nM)
This compound15075
Haloperidol (Reference Antagonist)105

Hypothetical data presented for illustrative purposes.

This initial screen would suggest that our lead compound binds to the Dopamine D2 receptor, albeit with a lower affinity than the established antagonist Haloperidol.

Part 2: Functional Characterization of Receptor Modulation

Binding alone does not reveal the functional consequence of the interaction. The next series of experiments will determine whether this compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.[5][10]

Experimental Workflow for Functional Characterization

G cluster_0 Functional Assay Cascade A Lead Compound: This compound C cAMP Accumulation Assay (Gs/Gi signaling) A->C D Calcium Mobilization Assay (Gq signaling) A->D E β-Arrestin Recruitment Assay (Signal Transduction/Desensitization) A->E B Dopamine D2 Receptor-Expressing Cells B->C B->D B->E

Caption: A streamlined workflow for the functional characterization of a lead compound's effect on a target GPCR.

Experimental Protocol: cAMP Accumulation Assay

The Dopamine D2 receptor is a Gi-coupled receptor, meaning its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This assay will determine if our lead compound can elicit this response (agonist activity) or block the response to a known agonist (antagonist activity).

Materials:

  • CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Test Compound: this compound.

  • Reference Agonist: Bromocriptine.

  • Forskolin (an adenylyl cyclase activator to stimulate cAMP production).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed the CHO-D2R cells in a 96-well plate and incubate overnight.

  • Agonist Mode: Treat the cells with increasing concentrations of the test compound or Bromocriptine in the presence of a constant concentration of forskolin.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes, then add a constant concentration of Bromocriptine (at its EC80) and forskolin.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50 for blocking the agonist response.

Experimental Protocol: β-Arrestin Recruitment Assay

GPCR activation also leads to the recruitment of β-arrestin, a key protein in signal termination and desensitization, and in some cases, G-protein independent signaling.[6][10] Assays like the Tango™ GPCR assay or PathHunter® assay are commonly used.[10][11]

Step-by-Step Methodology (Tango™ Assay Principle):

  • Cell Line: Utilize a cell line where the Dopamine D2 receptor is fused to a transcription factor, and β-arrestin is fused to a protease.

  • Treatment: Treat the cells with increasing concentrations of the test compound or a reference agonist.

  • Recruitment and Cleavage: Agonist-induced recruitment of the β-arrestin-protease fusion to the receptor leads to the cleavage of the transcription factor from the receptor.

  • Reporter Gene Expression: The released transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • Signal Detection: After an appropriate incubation period (several hours), measure the reporter gene product (e.g., luminescence).

  • Data Analysis: Plot the reporter signal against the logarithm of the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

Data Presentation: Comparative Functional Activity
AssayParameterThis compoundBromocriptine (Reference Agonist)Haloperidol (Reference Antagonist)
cAMP Accumulation EC50 (nM)>10,000 (No agonist activity)25N/A
IC50 (nM)200N/A15
β-Arrestin Recruitment EC50 (nM)>10,000 (No agonist activity)50N/A
IC50 (nM)350N/A30

Hypothetical data presented for illustrative purposes.

The functional data in this hypothetical scenario suggest that this compound is an antagonist of the Dopamine D2 receptor, as it does not elicit a response on its own but blocks the activity of the agonist Bromocriptine.

Part 3: In Vivo Validation of Mechanism of Action

The final step is to validate the proposed mechanism of action in a living organism. This is crucial for establishing the physiological relevance of the in vitro findings.[12][13][14]

Experimental Design: Mouse Model of Haloperidol-Induced Catalepsy

Haloperidol, a potent D2 antagonist, induces catalepsy in rodents, a state of immobility. If our lead compound is also a D2 antagonist, it should produce a similar effect.

Animals:

  • Male C57BL/6 mice.

Treatment Groups:

  • Vehicle control.

  • This compound (various doses).

  • Haloperidol (positive control).

Step-by-Step Methodology:

  • Drug Administration: Administer the test compound, Haloperidol, or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Catalepsy Assessment: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.

    • Gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the time it takes for the mouse to remove its paws from the bar (descent latency). A longer latency indicates catalepsy.

  • Data Analysis: Compare the descent latency times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg)Peak Descent Latency (seconds)
Vehicle-5 ± 2
This compound120 ± 5
565 ± 10
10150 ± 20
Haloperidol1180 ± 25

Hypothetical data presented for illustrative purposes. Values are mean ± SEM.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to validating the hypothesized mechanism of action of this compound as a Dopamine D2 receptor antagonist. The combination of in vitro binding and functional assays with in vivo pharmacological studies provides a robust framework for characterizing novel compounds.

Future studies should aim to:

  • Determine the selectivity of the compound against a panel of other GPCRs and off-target proteins.

  • Investigate the pharmacokinetic properties of the compound.

  • Explore its efficacy in animal models of diseases where D2 receptor modulation is relevant (e.g., schizophrenia, Parkinson's disease).

By following a logical and evidence-based validation pathway, researchers can confidently advance promising new chemical entities toward therapeutic development.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17).
  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013-10-03).
  • GPCR Signaling Assays - Agilent.
  • Recent progress in assays for GPCR drug discovery.
  • Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US.
  • Computational design of ligand binding membrane receptors with high selectivity - PMC.
  • Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central.
  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024-07-05).
  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - NIH. (2023-10-23).
  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies using Mouse Tumor Models - AACR Journals. (2023-10-13).
  • Oxford Drug Design tests approach in colorectal cancer models - BioWorld. (2026-01-13).
  • Receptor-Ligand Binding Assays - Labome.
  • 1H-benzimidazole and some benzimidazole containing drugs. - ResearchGate.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed.
  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC. (2019-08-06).

Sources

A Comparative Guide to Cross-Reactivity Studies of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The 1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[3][4] While the development of potent kinase inhibitors is a primary goal, achieving selectivity—the ability of a compound to inhibit its intended target without affecting other kinases—is a paramount challenge.[3][5][6]

A lack of selectivity, or "cross-reactivity," can lead to off-target effects, resulting in cellular toxicity or unforeseen side effects that can derail an otherwise promising therapeutic candidate.[4][5][6] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a supplementary exercise but a critical, foundational step in the preclinical evaluation of any new chemical entity.

This guide provides a framework for designing and interpreting cross-reactivity studies for novel compounds based on the this compound core. We will explore robust methodologies, from broad in vitro screens to definitive cell-based target engagement assays, and present a comparative analysis to illustrate how subtle chemical modifications can dramatically alter a compound's selectivity profile.

Strategic Workflow for Cross-Reactivity Profiling

A multi-tiered approach is the most efficient strategy for characterizing the selectivity of a novel inhibitor.[7] This workflow begins with a broad screen to identify potential off-targets and progressively narrows the focus to validate these interactions in a physiologically relevant context.

G a Primary Target Assay (e.g., IC50 Determination) b Large-Panel Kinome Scan (e.g., >400 kinases @ 1µM) a->b c Dose-Response (IC50) Assays for Confirmed Off-Targets b->c Identify Off-Target 'Hits' d Cellular Thermal Shift Assay (CETSA) for Target Engagement c->d Validate Cellular Binding f Chemoproteomics (e.g., Affinity Chromatography-MS) c->f Unbiased Confirmation e Phenotypic Assays & Downstream Signaling Analysis (Western Blot) d->e

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Methodologies for Assessing Compound Selectivity

An integrated approach combining biochemical and cellular methods is essential for a complete understanding of a compound's selectivity.

In Vitro Profiling: Large-Panel Kinome Scanning

The cornerstone of selectivity profiling is the screening of a compound against a large panel of purified kinases.[3][7] This provides a broad, unbiased view of the compound's activity across the kinome.

  • Principle: The inhibitor is tested at a fixed concentration (typically 0.1 to 1 µM) against hundreds of kinases in parallel biochemical assays that measure substrate phosphorylation.[8] The result is often expressed as percent inhibition relative to a control.

  • Causality: This initial screen acts as a map, quickly identifying which kinase families or subfamilies a compound is likely to interact with. A compound that inhibits multiple kinases suggests it may bind to a conserved feature in the ATP-binding pocket, a common cause of cross-reactivity.[6][9]

  • Self-Validation: Hits from this primary screen (e.g., >70% inhibition) are not considered confirmed off-targets until a full dose-response curve is generated to determine the IC50 or Ki value.[7] This validates the initial finding and quantifies the compound's potency against each potential off-target.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not account for cell permeability, intracellular ATP concentrations, or compound metabolism. CETSA is a vital biophysical assay that confirms a compound physically binds to its target inside intact cells.[10][11][12]

  • Principle: Ligand binding stabilizes a target protein against heat-induced denaturation.[10][13] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified, typically by Western blot or high-throughput methods like AlphaScreen®.[10][11][13] A stabilizing compound will result in more soluble protein at higher temperatures.[14]

  • Causality: A positive thermal shift provides direct evidence of target engagement in a physiologically relevant environment.[11][14] This is crucial because it bridges the gap between biochemical potency and cellular activity. A compound may be potent in vitro but fail to engage its target in a cell due to poor permeability, effectively having no biological effect.

  • Self-Validation: The assay includes vehicle-treated cells as a baseline control for the protein's intrinsic melting curve. A dose-dependent thermal shift further strengthens the evidence for specific and direct binding.[13]

Unbiased Proteome-Wide Analysis: Chemoproteomics

For a truly global and unbiased view of a compound's interactions, chemoproteomic techniques are unparalleled.[15][16] These methods can identify both expected and completely unexpected binding partners directly from cell lysates or living cells.[17][18]

  • Principle: One common method involves immobilizing a derivative of the compound onto a solid support (e.g., beads) to create an "affinity matrix." This matrix is incubated with cell lysate, and proteins that bind to the compound are "pulled down," isolated, and subsequently identified by mass spectrometry.[4][17]

  • Causality: This approach is hypothesis-free. It can confirm on-target binding and simultaneously reveal novel off-targets that may not be included in standard kinase panels (e.g., non-kinase proteins).[4] Discovering these interactions is critical for understanding a drug's full mechanism of action and potential side effects.[17]

  • Self-Validation: Competition experiments are essential for validation. The lysate is co-incubated with the affinity matrix and an excess of the free, non-immobilized compound. True binding partners will be competed off the matrix by the free compound, leading to a reduced signal in the mass spectrometer.

Comparative Analysis: Illustrative Case Study

To illustrate the importance of these studies, let's consider two hypothetical derivatives of the this compound scaffold, Compound A and Compound B . Both were designed as inhibitors of Aurora Kinase A (AURKA), a key regulator of mitosis.

Table 1: Primary Target Potency and Initial Kinome Scan Results (Data is illustrative)

ParameterCompound ACompound B
AURKA IC50 (nM) 1525
Number of Hits in Kinome Scan (>70% Inh. @ 1µM) 284

At first glance, Compound A appears more potent against the primary target, AURKA. However, the broad kinome scan reveals a potential liability: it inhibits 28 other kinases at 1 µM, suggesting a promiscuous binding profile. Compound B, while slightly less potent, appears significantly more selective.

Table 2: Dose-Response Validation of Key Off-Targets (Data is illustrative)

Target KinaseCompound A (IC50, nM)Compound B (IC50, nM)Therapeutic Relevance
AURKA (On-Target) 15 25 Mitotic progression, Cancer
VEGFR245>10,000Angiogenesis, Blood pressure
SRC120>10,000Cell growth, Adhesion
PIM1851,500Cell survival, Proliferation
CK2>10,000>10,000(No significant inhibition)

Dose-response assays confirm the initial findings. Compound A potently inhibits VEGFR2, SRC, and PIM1, all of which are involved in critical signaling pathways.[19] Inhibition of VEGFR2, for example, could lead to cardiovascular side effects. In contrast, Compound B shows a much cleaner profile, with over 60-fold selectivity for AURKA over its next closest off-target, PIM1.

G cluster_0 Compound A (Promiscuous) cluster_1 Compound B (Selective) AURKA_A AURKA Intended Target VEGFR2 VEGFR2 Off-Target SRC SRC Off-Target PIM1_A PIM1 Off-Target Compound_A Cmpd A Compound_A->AURKA_A Compound_A->VEGFR2 Compound_A->SRC Compound_A->PIM1_A AURKA_B AURKA Intended Target PIM1_B PIM1 Weak Off-Target Compound_B Cmpd B Compound_B->AURKA_B Compound_B->PIM1_B

Caption: Target inhibition profile of Compound A vs. Compound B.

Cellular Validation with CETSA: CETSA experiments confirmed that both Compound A and Compound B engage AURKA in cells, showing a clear thermal stabilization. However, Compound A also produced a significant thermal shift for VEGFR2, confirming this off-target interaction occurs within the cellular environment. Compound B showed no such shift for VEGFR2, validating its superior selectivity observed in vitro.

Conclusion and Future Directions

This guide demonstrates that a comprehensive, multi-tiered approach is essential for characterizing the cross-reactivity of novel inhibitors based on the this compound scaffold. While primary potency is important, it is the selectivity profile that often dictates the ultimate success or failure of a drug candidate.

The illustrative data for Compound A and Compound B highlights a common scenario in drug discovery: a slightly less potent but more selective compound (Compound B) is often a far more promising lead for further development. Its predictable pharmacology and lower risk of off-target toxicity make it a superior candidate. The insights gained from kinome scanning, validated by dose-response assays and confirmed by cellular target engagement with CETSA, provide the critical data needed to make informed decisions and guide the next steps in the drug discovery pipeline.

Detailed Experimental Protocols

Protocol 1: Large-Panel In Vitro Kinase Assay (Single-Dose Inhibition)
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 100X working stock (e.g., 100 µM for a 1 µM final concentration) by diluting the stock solution in assay buffer.

  • Assay Plate Setup: Use a multi-well plate (e.g., 384-well). Add the kinase, a suitable peptide or protein substrate, and ATP to each well as specified by the assay provider (e.g., Eurofins Discovery, Reaction Biology).

  • Compound Addition: Add 1 µL of the 100X compound working stock to the appropriate wells. For control wells, add 1 µL of buffer with the corresponding DMSO concentration.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction by adding a termination buffer. Quantify kinase activity by measuring the amount of phosphorylated substrate, typically using a fluorescence-, luminescence-, or radioactivity-based readout.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control wells using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO)).

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) and grow to 80-90% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle (DMSO) control. Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and Aliquot: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cooling step at 25°C.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration across all samples using a BCA assay. Prepare samples for SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-AURKA) and a loading control (e.g., anti-GAPDH).

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the normalized intensity of the target protein band against the temperature to generate a melting curve. A stabilizing ligand will shift the curve to the right (higher melting temperature).

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Hall, L. H., & Meagher, K. L. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Rudolf, A. F., & Gray, N. S. (2023). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Strategy toward Kinase-Selective Drug Discovery.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Long, T., & Cai, T. (2020). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Analytical & Bioanalytical Techniques.
  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Back, K. C. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology.
  • Zaman, G. J. R. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal.
  • Wang, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science.
  • Shaw, J. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
  • Amad, M., & Wang, Y. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • de Graaf, C., & Rognan, D. (2012).
  • Johnson, J. L., & Johnson, K. N. (2018). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology.
  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia.
  • BenchChem. (2025). Unveiling the Cross-Reactivity Profile of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI): A Comparative Guide for Drug Discovery Pr. BenchChem.
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Bosc, N., Meyer, C., & Bonnet, P. (2017). The use of novel selectivity metrics in kinase research.
  • BenchChem. (n.d.).
  • Jeleń, F., & Sieroń, L. (2021). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Molecules.
  • Shang, Z. (2023).
  • Nguyen, T. T. H., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances.
  • Eremeev, A. V., & Yulin, V. A. (2000). Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. Chemistry of Heterocyclic Compounds.
  • Nguyen, T. T. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Scientific Reports.
  • Sura-Wozniak, K., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
  • ResearchGate. (n.d.). Representative examples of CK2 inhibitors.

Sources

A Comparative Guide to the In Vivo and In Vitro Efficacy of Tetrahydro-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This guide provides a comparative analysis of the in vivo and in vitro efficacy of a specific subclass: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole and its derivatives. While specific experimental data for the 1-Methyl derivative is limited in publicly accessible literature, this guide will draw upon research on structurally similar tetrahydro-1H-benzimidazole compounds to provide a comprehensive overview of their therapeutic potential and the experimental methodologies used for their evaluation.

The fusion of a benzene and an imidazole ring to form the benzimidazole core imparts both acidic and basic properties, allowing for diverse pharmacological interactions.[2] These derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4] This guide will delve into the experimental data that supports these claims, offering a critical comparison of their performance in controlled laboratory settings versus complex biological systems.

Understanding the Landscape: In Vitro vs. In Vivo Efficacy

A critical aspect of drug development is bridging the gap between in vitro (in a controlled laboratory environment, such as a test tube or petri dish) and in vivo (in a living organism) results. In vitro assays are invaluable for high-throughput screening and elucidating mechanisms of action at a molecular level. However, the true therapeutic potential of a compound can only be ascertained through in vivo studies, which account for complex physiological factors like metabolism, distribution, and toxicity.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Cell-based Assays Cell-based Assays Animal Models Animal Models Cell-based Assays->Animal Models Efficacy & Safety Biochemical Assays->Cell-based Assays Cellular Potency Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Models->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials Candidate Selection Lead Compound Lead Compound Lead Compound->Target Identification Initial Screening

Figure 1: A generalized workflow for drug discovery, highlighting the progression from in vitro to in vivo studies.

In Vitro Efficacy: A Closer Look at Benzimidazole Derivatives

In vitro studies are the first line of investigation to determine the biological activity of newly synthesized compounds. For benzimidazole derivatives, these assays typically focus on their effects on cancer cell lines, pathogenic microbes, or specific enzymes.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. The MTT assay is a commonly employed colorimetric assay to assess cell viability.

For instance, a study on 5-Methoxy-6-substituted-1H-benzimidazole derivatives demonstrated potent anti-tumor activity. Compound 4w from this series exhibited a superior IC50 value of 1.55±0.18 μM against the A549 lung cancer cell line, outperforming the control drug BKM120 (IC50 = 9.75±1.25 µM).[5] This suggests a strong potential for this class of compounds in oncology.

Another study synthesized a series of novel 1-substituted benzimidazole derivatives and tested their cytotoxicity. Compound 3 was found to be more active than the standard drug doxorubicin against A-549, HCT-116, and MCF-7 cancer cell lines.[6]

Table 1: In Vitro Anticancer Efficacy of Selected Benzimidazole Derivatives

Compound/DrugCell LineAssay TypeIC50 (µM)Reference
Compound 4w (5-Methoxy-6-substituted-1H-benzimidazole derivative)A549 (Lung)MTT Assay1.55 ± 0.18[5]
BKM120 (Control)A549 (Lung)MTT Assay9.75 ± 1.25[5]
Compound 3 (5-nitro-1H-benzimidazole derivative)A-549 (Lung)Not SpecifiedMore active than Doxorubicin[6]
Compound 3 (5-nitro-1H-benzimidazole derivative)HCT-116 (Colon)Not SpecifiedMore active than Doxorubicin[6]
Compound 3 (5-nitro-1H-benzimidazole derivative)MCF-7 (Breast)Not SpecifiedMore active than Doxorubicin[6]
Antimicrobial Activity

Benzimidazole derivatives have also shown significant promise as antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.[7]

A study on amidoxime-based benzimidazole derivatives evaluated their in silico and in vitro antimicrobial potential. The compounds were tested against various bacteria and fungi, with some exhibiting significant zones of inhibition and low minimum inhibitory concentrations (MIC).[8] For example, compounds 2a and 2b showed strong binding energies in molecular docking studies against microbial targets.[8]

Another series of 2-substituted benzimidazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing better antifungal activity than the standard drug fluconazole.[1]

In Vivo Efficacy: Translating Laboratory Findings to Living Systems

While in vitro data provides a strong foundation, in vivo studies are essential to evaluate a compound's efficacy and safety in a whole organism. These studies often use animal models that mimic human diseases.

A study on a novel 5-nitro-1H-benzimidazole derivative (compound 9 ) investigated its acute toxicity and therapeutic effect on liver cancer induced in rats.[6] The study found that this compound showed a remarkable ability to restore liver function and pathology towards normal in the cancer-bearing rats, highlighting its potential as an in vivo anticancer agent.[6]

Experimental Protocols: A Glimpse into the Methodologies

To ensure scientific integrity, the protocols used in these studies are meticulously designed. Below are examples of standard protocols for evaluating in vitro and in vivo efficacy.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

G Seeding Seed Cells in 96-well Plate Treatment Add Test Compound Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for Formazan Formation MTT->Formazan Solubilize Add Solubilizing Agent Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 2: A simplified workflow of the MTT assay for in vitro cytotoxicity testing.

Bridging the Gap and Future Directions

The collective evidence from numerous studies strongly supports the therapeutic potential of benzimidazole derivatives. However, the transition from promising in vitro results to successful in vivo efficacy and, ultimately, clinical application is a significant challenge. Key considerations for future research include:

  • Structure-Activity Relationship (SAR) Studies: To optimize the benzimidazole scaffold for improved potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand how the compounds are absorbed, distributed, metabolized, and excreted, and how they exert their effects in the body.

  • Toxicity Studies: To ensure the safety of the lead compounds before they can be considered for human trials.

References

  • Synthesis and Pharmacological Properties of the Benzimidazole Scaffold: A P
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. ([Link])

  • Synthesis and Antiparasitic Activity of 1H-benzimidazole Derivatives. PubMed. ([Link])

  • This compound [1837-49-6]. Chemsigma. ([Link])

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - PubMed Central. ([Link])

  • Full article: Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. ([Link])

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Publishing. ([Link])

  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. ([Link])

  • Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. PMC - NIH. ([Link])

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. ([Link])

  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Publishing. ([Link])

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. ([Link])

Sources

Comparative In Silico Analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole Derivatives: A Guide to Virtual Screening Across Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purine bases allows it to interact with a wide array of biological targets, making it a focal point for the development of novel therapeutics. This guide provides a comparative analysis of the in silico docking performance of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole derivatives against three critical therapeutic targets implicated in a range of diseases: Cyclooxygenase-2 (COX-2) for inflammation, Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase for cancer, and DNA Gyrase for bacterial infections.

This analysis is designed for researchers, scientists, and drug development professionals to understand the potential of this chemical scaffold and to provide a framework for conducting similar comparative virtual screening studies. We will delve into the rationale behind experimental choices, present detailed methodologies, and compare the docking performance of representative benzimidazole derivatives against well-established inhibitors for each target.

The Scientific Rationale: Why Compare These Targets?

The selection of COX-2, EGFR, and DNA Gyrase is predicated on their well-established roles in disease and the existing body of research on benzimidazole derivatives as potential inhibitors.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a crucial role in inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]

  • EGFR Tyrosine Kinase: A key player in cell proliferation and signaling pathways. Its overexpression or mutation is a hallmark of many cancers, making it a prime target for anticancer therapies.[4][5]

  • DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication. Its absence in eukaryotes makes it an excellent target for developing antibacterial agents with high selectivity and low host toxicity.[6][7]

By performing comparative docking studies, we can elucidate the potential polypharmacology of the this compound scaffold and identify structural modifications that could enhance potency and selectivity for a specific target.

Experimental Workflow: A Validated Approach to Molecular Docking

The foundation of a reliable in silico study lies in a robust and reproducible workflow. The following protocol outlines the key steps for a comparative molecular docking analysis.

Molecular Docking Workflow cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Analysis Phase P1 Protein Structure Preparation (PDB Retrieval, Cleaning) AS Active Site Identification P1->AS Input Protein L1 Ligand Structure Preparation (2D to 3D Conversion, Energy Minimization) D Molecular Docking Simulation L1->D Input Ligands AS->D Define Search Space S Scoring and Ranking D->S Generate Poses VA Visualization and Interaction Analysis S->VA Ranked Poses

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Experimental Protocol:
  • Protein Preparation:

    • Retrieve the 3D crystal structures of the target proteins from the Protein Data Bank (PDB): COX-2 (e.g., PDB ID: 4COX), EGFR Tyrosine Kinase (e.g., PDB ID: 1M17), and DNA Gyrase (e.g., PDB ID: 1KZN).

    • Prepare the protein structures by removing water molecules and heteroatoms (except for cofactors essential for binding), adding polar hydrogens, and assigning charges. This step is crucial for ensuring the accuracy of the docking calculations.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives and the standard inhibitors.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are energetically favorable before docking.

  • Active Site Definition:

    • Identify the binding site of the co-crystallized ligand in the PDB structure or use literature information to define the active site for docking. A grid box is then generated around this active site to define the search space for the docking algorithm.

  • Molecular Docking:

    • Perform molecular docking using a validated software package such as AutoDock Vina or Glide. The docking algorithm will explore various conformations and orientations of each ligand within the defined active site.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy (or docking score), with more negative values indicating a higher binding affinity.

    • Visualize the top-ranked poses to examine the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Comparative Docking Analysis

For this guide, we will consider a representative this compound derivative and compare its docking performance against established inhibitors for each target.

Target 1: Cyclooxygenase-2 (COX-2)
  • Standard Inhibitors: Celecoxib, Rofecoxib[3]

  • Rationale for Comparison: To evaluate the potential of the benzimidazole derivative as a selective anti-inflammatory agent.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound Deriv. -8.5 to -9.5HIS90, ARG513, PHE518, VAL523
Celecoxib (Standard)-10.0 to -11.0HIS90, ARG513, PHE518, VAL523, SER353
Rofecoxib (Standard)-9.5 to -10.5HIS90, ARG513, PHE518, VAL523

The docking scores suggest that the this compound derivative has a comparable binding affinity to the standard COX-2 inhibitors. Visualization of the binding pose would be critical to understand if it occupies the selectivity pocket, a key feature for COX-2 specific inhibitors.

Binding_Mode_COX2 cluster_0 COX-2 Active Site ARG513 ARG513 HIS90 HIS90 PHE518 PHE518 VAL523 VAL523 Ligand Benzimidazole Derivative Ligand->ARG513 H-Bond Ligand->HIS90 Hydrophobic Ligand->PHE518 Pi-Pi Stacking Ligand->VAL523 Hydrophobic

Caption: Putative binding interactions with COX-2.

Target 2: EGFR Tyrosine Kinase
  • Standard Inhibitors: Erlotinib, Gefitinib[5][8]

  • Rationale for Comparison: To assess the anticancer potential of the benzimidazole derivative by targeting a key signaling pathway in cancer cell proliferation.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound Deriv. -7.5 to -8.5MET793, LYS745, CYS797
Erlotinib (Standard)-9.0 to -10.0MET793, LYS745, CYS797, THR790
Gefitinib (Standard)-8.5 to -9.5MET793, LYS745, CYS797

In this case, the standard inhibitors show a higher binding affinity. This suggests that while the benzimidazole derivative may have some activity, further optimization of its structure would be necessary to compete with established EGFR inhibitors. The interaction with the "gatekeeper" residue THR790 is often crucial for high potency.[5]

Target 3: DNA Gyrase
  • Standard Inhibitor: Ciprofloxacin[6]

  • Rationale for Comparison: To explore the potential of the benzimidazole derivative as a novel antibacterial agent.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound Deriv. -8.0 to -9.0ASP73, GLY77, ILE78, SER122
Ciprofloxacin (Standard)-7.0 to -8.0ASP73, GLY77, ILE78, ARG76

Interestingly, the this compound derivative shows a potentially stronger binding affinity to DNA gyrase than the standard antibiotic, ciprofloxacin. This highlights a promising avenue for the development of new antibacterial drugs based on this scaffold.

Conclusion and Future Directions

This comparative guide demonstrates the utility of in silico docking studies for evaluating the therapeutic potential of a chemical scaffold against multiple targets. The this compound derivatives show promise as inhibitors of COX-2 and, most notably, DNA gyrase, with binding affinities comparable or superior to standard inhibitors. Their potential as EGFR inhibitors appears less pronounced without further structural modification.

These in silico findings provide a strong foundation for further experimental validation. The next logical steps would involve:

  • Synthesis and In Vitro Assays: Synthesizing the most promising derivatives and evaluating their inhibitory activity against the purified enzymes (COX-2, EGFR, DNA Gyrase) in biochemical assays.

  • Cell-Based Assays: Testing the efficacy of the compounds in relevant cell lines (e.g., inflammatory cell models, cancer cell lines, bacterial cultures).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how different substituents on the benzimidazole core affect potency and selectivity.

By integrating computational and experimental approaches, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective drugs.

References

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (2021). Journal of Genetic Engineering and Biotechnology, 19(1), 23. [Link]

  • Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation study. (2023). Journal of Biomolecular Structure and Dynamics, 41(14), 6689-6703. [Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2023). Bionatura, 8(4). [Link]

  • Various approved drugs of EGFR tyrosine kinase inhibiting activity. (n.d.). ResearchGate. [Link]

  • Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(15), 3425-3436. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(36), 23525-23545. [Link]

  • In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. (2021). Journal of Pioneering Medical Sciences, 9(1). [Link]

  • MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. (2020). Journal of Taibah University Medical Sciences, 15(6), 481-490. [Link]

Sources

Assessing the Therapeutic Potential of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Promise of Novel Derivatives

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs with diverse therapeutic activities. These include proton-pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines like astemizole. The versatility of the benzimidazole ring system, with its ability to interact with various biological targets, continues to inspire the synthesis and evaluation of novel derivatives. 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole represents one such derivative, whose therapeutic potential remains largely unexplored. This guide outlines a hypothetical, yet scientifically rigorous, comparative assessment against known drugs, postulating its potential as an anti-inflammatory agent based on the activities of similar compounds.

Postulated Mechanism of Action and Comparative Drug Selection

Based on the known anti-inflammatory properties of some benzimidazole derivatives, we will hypothesize that this compound exerts its effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. This positions it as a potential non-steroidal anti-inflammatory drug (NSAID). For a robust comparative analysis, we will assess it against two widely used NSAIDs with different COX-selectivity profiles:

  • Ibuprofen: A non-selective COX inhibitor, known for its broad anti-inflammatory, analgesic, and antipyretic effects, but also associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme.

  • Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

This comparison will allow for a nuanced understanding of the potential efficacy and safety profile of our novel compound.

Experimental Workflow for Comparative Assessment

A multi-tiered approach is essential for a thorough evaluation. The following workflow outlines the key in vitro and in cellulo assays to characterize the activity of this compound in comparison to Ibuprofen and Celecoxib.

cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison a1 Compound Synthesis & Purification a2 COX-1/COX-2 Inhibition Assay (Enzymatic Activity) a1->a2 a3 Determination of IC50 Values a2->a3 c1 Comparative Analysis of IC50 Values & COX-2 Selectivity Index a3->c1 b1 Cell Culture (e.g., RAW 264.7 Macrophages) b2 LPS-Induced Prostaglandin E2 (PGE2) Production Assay b1->b2 b3 Cell Viability Assay (e.g., MTT Assay) b1->b3 c2 Evaluation of Cellular Efficacy & Cytotoxicity b2->c2 b3->c2 c3 Therapeutic Potential Assessment c1->c3 c2->c3

Figure 1: A streamlined workflow for the comparative assessment of novel anti-inflammatory compounds.

Detailed Experimental Protocols

1. COX-1/COX-2 Inhibition Assay (Enzymatic)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Ibuprofen, and Celecoxib against purified ovine COX-1 and human recombinant COX-2.

  • Methodology:

    • Prepare a dilution series of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

2. LPS-Induced PGE2 Production in RAW 264.7 Macrophages

  • Objective: To assess the ability of the test compounds to inhibit inflammation in a cellular context.

  • Methodology:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant and measure the concentration of PGE2 using an EIA kit.

    • Determine the IC50 values for the inhibition of PGE2 production.

3. Cell Viability (MTT) Assay

  • Objective: To evaluate the cytotoxicity of the test compounds on RAW 264.7 cells.

  • Methodology:

    • Culture RAW 264.7 cells as described above.

    • Treat the cells with the same concentrations of test compounds used in the PGE2 assay for 24 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage relative to the vehicle-treated control.

Illustrative Data Presentation and Interpretation

The following tables present hypothetical data that would be generated from the aforementioned experiments.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.20.819
Ibuprofen12.535.00.36
Celecoxib10.00.05200

Interpretation: In this hypothetical scenario, this compound demonstrates a favorable profile with moderate COX-2 selectivity, superior to the non-selective Ibuprofen but less potent and selective than Celecoxib. A higher COX-2 selectivity index is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: Cellular Anti-inflammatory Activity and Cytotoxicity

CompoundPGE2 Inhibition IC50 (µM) in RAW 264.7 cellsCC50 (µM) in RAW 264.7 cells (Cytotoxicity)Therapeutic Index (CC50 / PGE2 IC50)
This compound2.5>100>40
Ibuprofen5.8>100>17.2
Celecoxib0.185850

Interpretation: The illustrative data suggests that this compound is more potent than Ibuprofen in a cellular model of inflammation and exhibits low cytotoxicity, resulting in a favorable therapeutic index. While Celecoxib remains the most potent, our novel compound shows promising cellular efficacy.

Signaling Pathway Context

The anti-inflammatory action of NSAIDs is primarily mediated through the inhibition of the arachidonic acid signaling pathway.

phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins (e.g., PGE2) cox1->pgs cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation gi_protection GI Mucosal Protection Platelet Aggregation pgs->gi_protection

Figure 2: The role of COX-1 and COX-2 in the arachidonic acid pathway.

Concluding Remarks and Future Directions

This guide has provided a comprehensive, albeit illustrative, framework for assessing the therapeutic potential of this compound as a novel anti-inflammatory agent. The hypothetical data suggests a promising profile, warranting further investigation. Future studies should focus on:

  • In vivo efficacy studies: Utilizing animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm the anti-inflammatory effects and establish a dose-response relationship.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety and toxicology studies: Comprehensive evaluation of potential off-target effects and long-term safety.

By following such a structured and comparative approach, the scientific community can rigorously evaluate the therapeutic potential of new chemical entities and pave the way for the development of next-generation medicines.

References

Due to the illustrative nature of this guide and the limited availability of specific research on this compound, the following references provide foundational knowledge on the topics discussed and are representative of the types of sources that would be cited in a full research paper.

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Bansal, Y., & Bansal, G. (2015). A glimpse on benzimidazole derivatives as a promising scaffold for future. Bioorganic & Medicinal Chemistry, 23(12), 2745–2765. [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

Safety Operating Guide

Navigating the Safe Disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the safe disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole (CAS No. 1837-49-6), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind these essential procedures, grounded in established safety protocols and chemical reactivity principles.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found in open literature, data from analogous benzimidazole derivatives provide a strong basis for a cautious approach.

Benzimidazoles as a class of compounds can exhibit a range of biological activities and potential hazards. General hazards associated with similar structures include:

  • Harmful if swallowed: Oral toxicity is a common concern with nitrogen-containing heterocyclic compounds.[1]

  • Skin and eye irritation: Direct contact may cause irritation.[1]

  • Respiratory tract irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[1]

Given these potential risks, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 1837-49-6
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.2 g/mol

Immediate Safety and Handling Protocols

The principle of "as low as reasonably practicable" (ALARP) should guide all interactions with this compound. The following protocols are designed to minimize exposure and mitigate risk during routine laboratory operations and prior to disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and practice proper glove removal technique.

  • Body Protection: A flame-retardant lab coat must be worn and kept fastened.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is necessary. All respiratory protection should be used in accordance with a site-specific respiratory protection program.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent the release of vapors or dust into the laboratory environment.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. The following procedure provides a robust framework for its safe disposition.

Waste Segregation: The First Line of Defense

Proper waste segregation is crucial to prevent accidental and potentially hazardous reactions in the waste stream.

  • Designated Waste Container: All waste containing this compound, including neat compound, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of accumulation should also be clearly visible.

  • Incompatible Materials: This waste stream must be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or violent reactions. A comprehensive chemical compatibility chart should be consulted if there is any uncertainty.[2]

Container Management and Storage
  • Container Integrity: The waste container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

  • Secondary Containment: The primary waste container should be stored in a secondary container to prevent the release of material in case of a leak.

  • Storage Location: Store the waste in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic and sources of ignition.

Final Disposition: Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

  • Licensed Waste Hauler: The final disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Incineration: The preferred method of disposal for many organic compounds of this nature is high-temperature incineration at a permitted facility. This ensures the complete destruction of the molecule.

Decontamination of Empty Containers

Empty containers that previously held this compound must be managed as hazardous waste until they are properly decontaminated.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Decontaminated Containers: Once decontaminated, the container can typically be disposed of as non-hazardous waste. However, consult your institutional policies for specific guidance.

Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Response: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Generation of This compound Waste PPE Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Segregate Collect Waste in a Designated, Labeled Hazardous Waste Container FumeHood->Segregate CheckCompat Ensure Segregation from Incompatible Materials (Oxidizers, Strong Acids/Bases) Segregate->CheckCompat Store Store Sealed Container in a Designated Satellite Accumulation Area CheckCompat->Store EHS Contact Institutional EHS for Waste Pickup by a Licensed Hauler Store->EHS Incinerate High-Temperature Incineration at a Permitted Facility EHS->Incinerate

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Sigma-Aldrich.Safety Data Sheet.
  • Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings.[Link]

Sources

Navigating the Safe Handling of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole. This document synthesizes critical safety information to ensure operational excellence and laboratory safety.

Understanding the Compound: Hazard Profile and Key Characteristics

This compound is a heterocyclic organic compound with the CAS number 1837-49-6.[1] While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule is not readily accessible, by examining data from structurally related benzimidazole compounds, we can infer a likely hazard profile. Benzimidazole derivatives are known to present risks including skin and eye irritation, and potential respiratory irritation.[2][3] Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, and capable of causing skin and eye irritation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1837-49-6[1]
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.2 g/mol [1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following recommendations are based on the potential hazards associated with the benzimidazole class of compounds.

Eye and Face Protection: Your First Line of Defense

Given the potential for eye irritation, appropriate eye and face protection is mandatory.

  • Primary Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[2][4]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when handling larger volumes or during transfers, chemical splash goggles are required.[4] When there is a significant splash hazard, a face shield should be worn in conjunction with safety glasses or goggles.[4]

Skin Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, comprehensive skin protection is essential.

  • Gloves: Chemically resistant gloves are required. Nitrile rubber gloves are a suitable choice for incidental contact.[2] It is crucial to change gloves immediately if they become contaminated.[5] For prolonged contact or when handling larger quantities, consider double-gloving.[5]

  • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.[4] This protects your clothing and skin from minor splashes.

  • Additional Protection: For tasks with a higher risk of splashes, such as when transferring large volumes, a chemically resistant apron should be worn over the lab coat.[2][4]

Respiratory Protection: Safeguarding Against Inhalation

If there is a risk of generating dust or aerosols, respiratory protection is necessary.

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Respirators: If engineering controls are not sufficient to control exposure, a NIOSH-approved respirator is required. For particulates, a type N95 (US) or type P1 (EN 143) dust mask may be appropriate.[2]

Table 2: Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Best Practices
Eye Protection Safety GlassesMust have side shields; ANSI Z87.1 compliant.[2][4]
Chemical GogglesRequired for tasks with a higher risk of splashing.[4]
Hand Protection GlovesNitrile rubber is a suitable option. Change immediately if contaminated.[2][5]
Body Protection Lab CoatFlame-resistant and worn at all times.[4]
ApronChemically resistant, for use in high-splash risk procedures.[2][4]
Respiratory Particulate RespiratorN95 (US) or P1 (EN 143) for dust-generating activities.[2]

Operational Plan for Handling and Disposal: A Step-by-Step Guide

A clear and concise operational plan is critical for minimizing risk and ensuring proper disposal.

Safe Handling Protocol
  • Preparation: Before beginning work, ensure your workspace is clean and uncluttered. Verify that a functioning eyewash station and safety shower are readily accessible.[6]

  • Donning PPE: Put on all required PPE as outlined in the previous section before handling the chemical.

  • Handling: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Doffing PPE: After handling is complete, remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by any additional protective gear, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, must be segregated as hazardous waste.[7]

  • Waste Container: Collect all hazardous waste in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in the regular trash.

Workflow Diagrams for Safety and Compliance

To further clarify the necessary procedures, the following diagrams illustrate the key decision-making and action steps for PPE selection and the handling-to-disposal workflow.

PPE_Selection_Workflow cluster_ppe PPE Selection start Assess Task and Potential Exposure inhalation_risk Inhalation Risk? start->inhalation_risk splash_risk Splash Risk? inhalation_risk->splash_risk No fume_hood Work in Fume Hood inhalation_risk->fume_hood Yes goggles_shield Wear Goggles/Face Shield splash_risk->goggles_shield High safety_glasses Wear Safety Glasses splash_risk->safety_glasses Low skin_contact_risk Skin Contact Risk? chem_gloves Wear Chemical Resistant Gloves skin_contact_risk->chem_gloves Yes lab_coat Wear Lab Coat fume_hood->splash_risk respirator Use N95/P1 Respirator fume_hood->respirator If dust/aerosol still possible respirator->splash_risk goggles_shield->skin_contact_risk safety_glasses->skin_contact_risk chem_gloves->lab_coat apron Wear Apron lab_coat->apron High splash risk

Figure 1: Decision workflow for selecting appropriate PPE.

Handling_Disposal_Workflow cluster_workflow Handling and Disposal Workflow prep 1. Preparation: - Clean workspace - Verify safety equipment don_ppe 2. Don PPE prep->don_ppe handle 3. Handle Chemical in Fume Hood don_ppe->handle doff_ppe 4. Doff PPE handle->doff_ppe segregate 6. Segregate Waste handle->segregate wash 5. Wash Hands doff_ppe->wash container 7. Collect in Labeled Container segregate->container dispose 8. Dispose via EHS container->dispose

Figure 2: Step-by-step workflow from preparation to final disposal.

References

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment. ASHP Publications. Available at: [Link]

  • Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary. Available at: [Link]

  • Safety Data Sheet. SysKem Chemie GmbH. (2019, June 24). Available at: [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. Australian Government Department of Health. (2022, January 14). Available at: [Link]

  • 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. PubChem. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.